molecular formula C15H15NO2 B067397 (R)-2-Amino-3-biphenyl-3-yl-propionic acid CAS No. 164172-95-6

(R)-2-Amino-3-biphenyl-3-yl-propionic acid

Katalognummer: B067397
CAS-Nummer: 164172-95-6
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: XXPHIHDDXCFWMS-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-2-Amino-3-biphenyl-3-yl-propionic acid is a non-proteogenic, chiral unnatural amino acid of significant interest in medicinal chemistry and drug discovery. Its core research value lies in its utility as a key synthetic building block for the construction of peptidomimetics and bioactive peptides. The incorporation of this biphenyl-bearing side chain, with its defined (R)-stereochemistry, introduces a rigid, bulky, and hydrophobic element that can critically influence the conformational stability, binding affinity, and metabolic resistance of peptide-based compounds. Researchers primarily employ this compound in the development of receptor ligands, enzyme inhibitors, and molecular probes targeting protein-protein interactions, which are often intractable to small molecule intervention. The extended aromatic biphenyl system is particularly valuable for engaging in π-π stacking interactions with aromatic residues in target proteins, potentially leading to high-affinity binding. This makes it a crucial reagent in the exploration of new therapeutics for central nervous system (CNS) disorders, oncology, and inflammatory diseases, where precise stereochemistry is essential for biological activity. Supplied with high chiral purity, this amino acid enables the systematic study of structure-activity relationships (SAR) and facilitates the advancement of novel pharmacophores.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-amino-3-(3-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPHIHDDXCFWMS-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic Acid: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Amino-3-biphenyl-3-yl-propionic acid, a non-proteinogenic amino acid, has emerged as a critical chiral building block in medicinal chemistry. Its incorporation into peptidomimetics and other advanced therapeutic agents has shown significant promise, particularly in the development of novel inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key player in oncogenesis.[1] This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure (R)-2-Amino-3-biphenyl-3-yl-propionic acid. The guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of asymmetric synthesis methodologies, including the use of chiral auxiliaries and catalytic enantioselective approaches, as well as classical chiral resolution techniques. Each section delves into the mechanistic underpinnings of the synthetic choices, provides detailed experimental protocols, and discusses the relative merits and challenges of each approach.

Introduction: The Significance of (R)-2-Amino-3-biphenyl-3-yl-propionic Acid in Drug Discovery

The quest for more selective and potent therapeutics has led to an increased interest in non-natural amino acids that can impart unique structural and functional properties to drug candidates. (R)-2-Amino-3-biphenyl-3-yl-propionic acid stands out due to its biphenyl moiety, which can engage in favorable π-π stacking and hydrophobic interactions within protein binding pockets. This structural feature has been leveraged in the design of peptidomimetics that can disrupt protein-protein interactions, a notoriously challenging target class in drug discovery.

A prime example of its application is in the development of inhibitors for STAT3. Aberrant STAT3 signaling is a hallmark of many human cancers, promoting tumor cell proliferation, survival, and invasion.[2] The development of small molecules that can inhibit STAT3 activity is therefore a major focus of cancer research. The incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid into peptidomimetic scaffolds has been shown to yield potent STAT3 inhibitors that can disrupt STAT3 dimerization and its subsequent downstream signaling.[1] The rigid biphenyl structure is thought to reduce the entropic penalty upon binding to the STAT3 SH2 domain, contributing to higher affinity and inhibitory activity.[1]

Given its therapeutic potential, the efficient and stereocontrolled synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid is of paramount importance. This guide will now explore the key synthetic methodologies to access this valuable compound.

Asymmetric Synthesis Strategies

The direct synthesis of the desired (R)-enantiomer is often the most elegant and efficient approach, avoiding the need for resolving a racemic mixture. Several asymmetric strategies can be employed, primarily falling into two categories: the use of chiral auxiliaries and catalytic asymmetric synthesis.

Chiral Auxiliary-Mediated Asymmetric Synthesis

This classical yet robust method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. The auxiliary is then cleaved to yield the enantiomerically enriched product. A common approach involves the asymmetric alkylation of a glycine enolate equivalent where the stereochemistry is controlled by a covalently bound chiral auxiliary.

Causality of Experimental Choices: The choice of the chiral auxiliary is critical as it dictates the facial selectivity of the enolate alkylation. Evans' oxazolidinones are a well-established class of auxiliaries that provide excellent stereocontrol due to the formation of a rigid chelated enolate, which effectively blocks one face from the incoming electrophile. The subsequent removal of the auxiliary under mild conditions is also a key consideration to avoid racemization of the product.

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol is adapted from established methods for the asymmetric synthesis of β-substituted α-amino acids.[3][4]

Step 1: Acylation of the Chiral Auxiliary A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium is added dropwise to form the lithium salt. Subsequently, a solution of 3-biphenyl-3-yl-acetyl chloride in anhydrous THF is added slowly to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acylated auxiliary.

Step 2: Asymmetric Bromination The acylated auxiliary is dissolved in anhydrous THF and cooled to -78 °C. Lithium bis(trimethylsilyl)amide (LiHMDS) is added dropwise to form the corresponding enolate. After stirring for 30 minutes, a solution of N-bromosuccinimide (NBS) in THF is added slowly. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate.

Step 3: Azide Displacement The crude α-bromo imide is dissolved in dimethylformamide (DMF), and sodium azide is added. The mixture is stirred at room temperature for 24 hours. The reaction mixture is then diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried, and concentrated.

Step 4: Hydrolysis and Deprotection The resulting α-azido imide is dissolved in a mixture of THF and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete. The chiral auxiliary can be recovered from the reaction mixture. The aqueous layer is acidified with HCl, and the azido acid is extracted. The crude azido acid is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in methanol to reduce the azide to the amine, yielding (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

Catalytic Asymmetric Synthesis

Catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of the enantiomerically pure product. For the synthesis of α-amino acids, catalytic asymmetric hydrogenation of a prochiral olefin or the alkylation of a glycine derivative under phase-transfer catalysis are powerful strategies.

Causality of Experimental Choices: In catalytic asymmetric hydrogenation, the choice of the chiral ligand is paramount. Chiral phosphine ligands, such as those based on the DuPhos or BINAP scaffolds, can coordinate to a metal center (e.g., rhodium or ruthenium) to create a chiral environment that directs the hydrogenation to one face of the double bond. For phase-transfer catalysis, chiral quaternary ammonium salts derived from Cinchona alkaloids are often employed. These catalysts form a chiral ion pair with the enolate of the glycine Schiff base, guiding the approach of the electrophile from a specific direction.

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

This protocol is based on the widely used method for the asymmetric alkylation of a glycine Schiff base.

Step 1: Preparation of the Glycine Schiff Base Glycine tert-butyl ester is reacted with benzophenone imine in dichloromethane at room temperature to form the corresponding Schiff base, N-(diphenylmethylene)glycine tert-butyl ester.

Step 2: Asymmetric Alkylation The glycine Schiff base and 3-(bromomethyl)-1,1'-biphenyl are dissolved in a biphasic system of toluene and aqueous potassium hydroxide. A chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, is added. The reaction is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The organic layer is separated, washed with water, dried, and concentrated.

Step 3: Hydrolysis and Deprotection The crude product from the alkylation step is dissolved in a mixture of THF and aqueous hydrochloric acid. The mixture is stirred at room temperature to hydrolyze both the imine and the tert-butyl ester. The resulting (R)-2-Amino-3-biphenyl-3-yl-propionic acid is then isolated, often by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.

Chiral Resolution of Racemic 2-Amino-3-biphenyl-3-yl-propionic Acid

When an asymmetric synthesis is not feasible or desired, the resolution of a racemic mixture provides a reliable route to the enantiomerically pure compound. This can be achieved through diastereomeric salt formation with a chiral resolving agent or via enzymatic resolution.

Diastereomeric Salt Formation

This classical method involves reacting the racemic amino acid with a chiral acid or base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Causality of Experimental Choices: The selection of the resolving agent is crucial and often requires empirical screening. For a racemic amino acid, chiral acids like tartaric acid or mandelic acid, or their derivatives, are commonly used. The choice of solvent for the crystallization is also critical as it significantly influences the solubility difference between the diastereomeric salts.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This is a general procedure that can be adapted for the resolution of various racemic amino acids.

Step 1: Synthesis of Racemic 2-Amino-3-biphenyl-3-yl-propionic Acid A straightforward synthesis of the racemic amino acid can be achieved via a Strecker synthesis starting from 3-biphenylcarbaldehyde, or by alkylation of diethyl acetamidomalonate with 3-(bromomethyl)-1,1'-biphenyl followed by hydrolysis and decarboxylation.

Step 2: Diastereomeric Salt Formation The racemic amino acid is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water. An equimolar amount of a chiral resolving agent, for example, (R)-(-)-mandelic acid, is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

Step 3: Isolation and Liberation of the Enantiomer The crystallized diastereomeric salt is collected by filtration. The salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free amino acid. The resolving agent can be recovered from the filtrate. The aqueous solution of the amino acid is then acidified to its isoelectric point to precipitate the enantiomerically enriched (R)-2-Amino-3-biphenyl-3-yl-propionic acid, which is then collected by filtration, washed with cold water, and dried. The enantiomeric excess (ee) of the product should be determined by chiral HPLC.

Enzymatic Resolution

Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures with high efficiency. For amino acids, enzymes like aminoacylases or lipases are commonly employed.

Causality of Experimental Choices: The choice of enzyme is substrate-specific. For example, a lipase can be used for the enantioselective hydrolysis of a racemic amino acid ester. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. The resulting acid and ester can then be easily separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical enzymatic resolution of a racemic amino acid ester.[5][6]

Step 1: Synthesis of Racemic 2-Amino-3-biphenyl-3-yl-propionic Acid Methyl Ester The racemic amino acid is esterified, for example, by reacting it with methanol in the presence of thionyl chloride.

Step 2: Enzymatic Hydrolysis The racemic methyl ester is suspended in a phosphate buffer solution. A lipase, such as Candida antarctica lipase B (CALB), is added. The reaction is stirred at a controlled temperature and pH. The progress of the reaction is monitored by HPLC until approximately 50% conversion is reached.

Step 3: Separation of the Products The reaction mixture is acidified, and the unreacted (R)-ester and the formed (S)-acid are extracted with an organic solvent. The (S)-acid can be removed by extraction with an aqueous base. The organic layer containing the (R)-ester is then washed, dried, and concentrated. The (R)-ester is subsequently hydrolyzed under acidic or basic conditions to afford the desired (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

Data Summary and Comparison of Methods

Synthesis Method Stereocontrol Typical Yield Typical Enantiomeric Excess (ee) Advantages Disadvantages
Chiral Auxiliary Substrate-controlledGood to Excellent>95%Reliable, high stereoselectivityStoichiometric use of chiral auxiliary, multiple steps
Catalytic Asymmetric Catalyst-controlledGood to Excellent>90%High atom economy, scalableCatalyst development can be challenging and expensive
Diastereomeric Salt ResolutionMax 50% per cycleCan reach >99%Simple, well-establishedTedious, requires optimization of crystallization
Enzymatic Resolution BiocatalyticMax 50%Often >99%High selectivity, mild conditionsEnzyme stability and cost can be issues

Visualizations

Asymmetric Synthesis via Chiral Auxiliary

Asymmetric_Synthesis Prochiral_Substrate Prochiral Glycine Derivative Acylated_Auxiliary Acylated Auxiliary Prochiral_Substrate->Acylated_Auxiliary Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Chiral_Auxiliary->Acylated_Auxiliary Enolate Chiral Enolate Acylated_Auxiliary->Enolate Deprotonation Alkylated_Product Alkylated Product (Diastereomerically Enriched) Enolate->Alkylated_Product Alkylation with 3-(bromomethyl)-1,1'-biphenyl Final_Product (R)-2-Amino-3-biphenyl-3-yl-propionic acid Alkylated_Product->Final_Product Auxiliary Cleavage Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Auxiliary Cleavage Chiral_Resolution Racemic_Mixture Racemic (R,S)-Amino Acid Diastereomeric_Salts Diastereomeric Salts (R,R) and (S,R) Racemic_Mixture->Diastereomeric_Salts Chiral_Resolving_Agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) Chiral_Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Isolated_Salt Isolated (R,R) Salt Crystallization->Isolated_Salt Mother_Liquor Mother Liquor with (S,R) Salt Crystallization->Mother_Liquor Final_Product (R)-2-Amino-3-biphenyl-3-yl-propionic acid Isolated_Salt->Final_Product Liberation of Amino Acid Recovered_Agent Recovered Resolving Agent Isolated_Salt->Recovered_Agent Liberation of Amino Acid

Caption: General scheme for chiral resolution by diastereomeric salt formation.

Conclusion

The synthesis of enantiomerically pure (R)-2-Amino-3-biphenyl-3-yl-propionic acid is a critical step in the development of novel therapeutics, particularly STAT3 inhibitors. This guide has detailed several robust methodologies, including asymmetric synthesis via chiral auxiliaries and catalysis, as well as classical and enzymatic resolution techniques. The choice of the optimal synthetic route will depend on factors such as scale, cost, and available expertise. For large-scale production, catalytic asymmetric methods are often preferred for their efficiency. However, for initial discovery efforts, chiral auxiliary-based methods or resolution techniques can provide reliable access to the desired enantiomer. The detailed protocols and comparative analysis provided herein serve as a valuable resource for chemists engaged in the synthesis of this important chiral building block.

References

  • Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. PubMed Central. [Link]

  • Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. PubMed Central. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Chirality in Drug Design and Development. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. [Link]

  • (2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid | C15H15NO2 | CID 7006711. PubChem. [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]

  • Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society. [Link]

  • Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. ResearchGate. [Link]

  • Identification of novel inhibitors that disrupt STAT3/DNA interaction from γ-AApeptide OBOC combinatorial library. PubMed Central. [Link]

  • Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. PubMed Central. [Link]

  • Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. RSC Publishing. [Link]

  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. PubMed Central. [Link]

  • Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. University of Arizona. [Link]

  • Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. [Link]

  • Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. [Link]

  • Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? MDPI. [Link]

  • Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. [Link]

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Sources

Enantioselective Synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Amino-3-biphenyl-3-yl-propionic acid, a non-proteinogenic amino acid, is a valuable chiral building block in medicinal chemistry and drug development. Its stereochemically defined structure is crucial for the efficacy and safety of various pharmaceutical agents. This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this target molecule. We will delve into the mechanistic intricacies and practical considerations of three major approaches: rhodium-catalyzed asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-mediated synthesis. Each section will be supported by detailed experimental insights, comparative data, and visual representations of key processes to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, those not found among the 20 common protein-building amino acids, have garnered significant interest in pharmaceutical sciences. Their unique side chains and stereochemical configurations allow for the fine-tuning of peptide and small-molecule drug candidates, often leading to enhanced potency, selectivity, and metabolic stability. (R)-2-Amino-3-biphenyl-3-yl-propionic acid, with its biphenyl moiety, introduces specific steric and electronic properties that can modulate interactions with biological targets. The precise control of the stereochemistry at the α-carbon is paramount, as the biological activity often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. This guide will explore robust and scalable methods to achieve high enantiopurity of the desired (R)-enantiomer.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure α-amino acids is a well-established field, with several powerful strategies at the disposal of the synthetic chemist. For the specific case of (R)-2-Amino-3-biphenyl-3-yl-propionic acid, the choice of synthetic route will depend on factors such as desired scale, cost of goods, and available expertise. The three primary strategies discussed herein are:

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This is arguably one of the most efficient and widely used methods for the synthesis of chiral α-amino acids. It involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral rhodium catalyst.

  • Enzymatic Resolution: This biocatalytic approach utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of the amino acid or a suitable derivative.

  • Chiral Auxiliary-Mediated Synthesis: This classical method involves the temporary attachment of a chiral auxiliary to a glycine-derived substrate to direct the stereoselective alkylation, followed by removal of the auxiliary.

The following sections will provide a detailed examination of each of these strategies, highlighting their underlying principles and practical applications.

Rhodium-Catalyzed Asymmetric Hydrogenation: A Powerful and Efficient Route

Rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acids is a cornerstone of modern asymmetric synthesis. The key to this technology lies in the design of chiral phosphine ligands that coordinate to the rhodium center and create a chiral environment, leading to highly enantioselective transformations.

Mechanistic Rationale and Catalyst Selection

The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation is well-studied. It generally involves the coordination of the olefinic substrate to the chiral rhodium complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to yield the saturated, chiral product. The enantioselectivity is determined by the facial selectivity of the hydrogen addition, which is dictated by the steric and electronic properties of the chiral ligand.

A variety of chiral diphosphine ligands, such as those from the DuPhos and Josiphos families, have proven to be highly effective for the asymmetric hydrogenation of a wide range of dehydroamino acids, often achieving excellent enantioselectivities (>95% ee).[1][2] The choice of ligand is critical and often requires screening to identify the optimal catalyst for a specific substrate.

Asymmetric_Hydrogenation_Workflow cluster_synthesis Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_deprotection Deprotection 3-Biphenylcarboxaldehyde 3-Biphenylcarboxaldehyde Erlenmeyer_Flask Erlenmeyer_Flask 3-Biphenylcarboxaldehyde->Erlenmeyer_Flask 1. Erlenmeyer Condensation Dehydroamino_Acid (Z)-2-acetamido-3- (3-biphenyl)acrylic acid Erlenmeyer_Flask->Dehydroamino_Acid 2. Hydrolysis N-acetylglycine N-acetylglycine N-acetylglycine->Erlenmeyer_Flask Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Erlenmeyer_Flask Sodium_Acetate Sodium_Acetate Sodium_Acetate->Erlenmeyer_Flask Autoclave Autoclave Dehydroamino_Acid->Autoclave N-acetyl_Amino_Acid (R)-N-acetyl-2-amino-3- (3-biphenyl)propionic acid Autoclave->N-acetyl_Amino_Acid 3. Hydrogenation Rh_Catalyst [Rh(COD)(R,R-DuPhos)]BF4 Rh_Catalyst->Autoclave H2 Hydrogen Gas H2->Autoclave Solvent Methanol Solvent->Autoclave Hydrolysis_Vessel Hydrolysis_Vessel N-acetyl_Amino_Acid->Hydrolysis_Vessel Final_Product (R)-2-Amino-3-biphenyl-3-yl- propionic acid Hydrolysis_Vessel->Final_Product 4. Acid Hydrolysis HCl Aqueous HCl HCl->Hydrolysis_Vessel

Figure 1: General workflow for the synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid via asymmetric hydrogenation.
Detailed Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol provides a representative procedure for the synthesis of the target compound.

Step 1: Synthesis of (Z)-2-acetamido-3-(3-biphenyl)acrylic acid (Dehydroamino Acid Precursor)

  • To a mixture of 3-biphenylcarboxaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.2 eq) in a round-bottom flask is added acetic anhydride (3.0 eq).

  • The mixture is heated at 100 °C with stirring for 2 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the azlactone intermediate.

  • The crude azlactone is then refluxed in a mixture of acetone and water to hydrolyze the ring and yield (Z)-2-acetamido-3-(3-biphenyl)acrylic acid. The product is purified by recrystallization.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, a high-pressure autoclave is charged with (Z)-2-acetamido-3-(3-biphenyl)acrylic acid (1.0 eq) and the chiral rhodium catalyst, such as [Rh(COD)(R,R-DuPhos)]BF4 (0.01 eq).

  • Degassed methanol is added as the solvent.

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reaction is stirred under a hydrogen atmosphere (e.g., 5 bar) at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or HPLC), the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

Step 3: Deprotection

  • The crude N-acetyl-protected amino acid is dissolved in 6 M aqueous hydrochloric acid.

  • The solution is heated at reflux for 4-6 hours.

  • After cooling, the reaction mixture is neutralized with a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.

  • The product is collected by filtration, washed with cold water, and dried to yield (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

Expected Outcomes and Optimization

This method is expected to provide the target amino acid with high yield and excellent enantiomeric excess (ee).

ParameterTypical Value
Catalyst Loading 0.5 - 2 mol%
Hydrogen Pressure 1 - 10 bar
Reaction Temperature 20 - 50 °C
Solvent Methanol, Ethanol, THF
Yield (Hydrogenation) >95%
Enantiomeric Excess >98% ee

Table 1: Typical parameters and outcomes for the rhodium-catalyzed asymmetric hydrogenation.

Key optimization parameters include the choice of chiral ligand, solvent, temperature, and hydrogen pressure. A screening of these variables is often necessary to achieve optimal results for a given substrate.

Enzymatic Resolution: A Biocatalytic Approach to Enantiopurity

Enzymatic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate enantiomers from a racemic mixture. For the synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid, an enzyme can be chosen that selectively acts on one enantiomer of a racemic precursor, allowing for the separation of the desired enantiomer.

Principles of Enzymatic Kinetic Resolution

Kinetic resolution relies on the difference in reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme. For the synthesis of the target amino acid, a common strategy is the hydrolysis of a racemic N-acetyl amino acid. An aminoacylase, for instance, can selectively hydrolyze the N-acetyl group of the L-enantiomer, leaving the N-acetylated D-enantiomer (corresponding to the (R)-amino acid) unreacted. The resulting free L-amino acid and the unreacted N-acetyl-D-amino acid can then be separated.[3]

Enzymatic_Resolution_Workflow cluster_racemate_prep Racemate Preparation cluster_resolution Enzymatic Resolution cluster_final_product Final Product Isolation Racemic_Amino_Acid Racemic 2-Amino-3- (3-biphenyl)propionic acid Acetylation Acetylation Racemic_Amino_Acid->Acetylation 1. Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Acetylation Racemic_N-acetyl Racemic N-acetyl-2-amino-3- (3-biphenyl)propionic acid Acetylation->Racemic_N-acetyl Yields Bioreactor Bioreactor Racemic_N-acetyl->Bioreactor Separation Separation Bioreactor->Separation 2. Selective Hydrolysis Aminoacylase Aminoacylase Aminoacylase->Bioreactor Buffer Phosphate Buffer (pH 7-8) Buffer->Bioreactor L-Amino_Acid (S)-2-Amino-3-(3-biphenyl) -propionic acid Separation->L-Amino_Acid Separated N-acetyl_R-Amino_Acid (R)-N-acetyl-2-amino-3- (3-biphenyl)propionic acid Separation->N-acetyl_R-Amino_Acid Unreacted Deprotection_Vessel Deprotection_Vessel N-acetyl_R-Amino_Acid->Deprotection_Vessel Final_Product_Enzymatic (R)-2-Amino-3-biphenyl-3-yl- propionic acid Deprotection_Vessel->Final_Product_Enzymatic 3. Acid Hydrolysis HCl_deprotect Aqueous HCl HCl_deprotect->Deprotection_Vessel

Figure 2: General workflow for the enantioselective synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid via enzymatic resolution.
Detailed Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-2-Amino-3-biphenyl-3-yl-propionic Acid

Step 1: Preparation of Racemic N-acetyl-2-Amino-3-biphenyl-3-yl-propionic Acid

  • Racemic 2-Amino-3-biphenyl-3-yl-propionic acid is suspended in water.

  • Acetic anhydride is added portion-wise while maintaining the pH at approximately 8 by the addition of aqueous sodium hydroxide.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The solution is acidified with hydrochloric acid to precipitate the N-acetylated product, which is collected by filtration, washed with water, and dried.

Step 2: Enzymatic Resolution

  • The racemic N-acetyl amino acid is dissolved in a phosphate buffer (pH 7-8).

  • Aminoacylase (e.g., from Aspergillus oryzae) is added to the solution.

  • The mixture is incubated at a controlled temperature (e.g., 37 °C) with gentle agitation. The progress of the reaction is monitored by measuring the amount of L-amino acid formed.

  • When approximately 50% conversion is reached, the reaction is stopped by heating or by the addition of a denaturing agent.

  • The free (S)-amino acid is separated from the unreacted (R)-N-acetyl amino acid by adjusting the pH and utilizing differences in solubility or by chromatographic methods.

Step 3: Hydrolysis of (R)-N-acetyl-2-Amino-3-biphenyl-3-yl-propionic Acid

  • The isolated (R)-N-acetyl amino acid is hydrolyzed using aqueous hydrochloric acid under reflux, as described in the asymmetric hydrogenation protocol.

  • Work-up and isolation afford the desired (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

Key Considerations for Enzymatic Resolution
ParameterTypical Value/Consideration
Enzyme Source Aspergillus oryzae, Bacillus species
pH 7.0 - 8.5
Temperature 30 - 50 °C
Substrate Concentration 0.1 - 1.0 M
Reaction Time 12 - 48 hours
Enantiomeric Excess >99% ee

Table 2: Typical parameters and considerations for enzymatic resolution.

A key advantage of enzymatic resolution is the extremely high enantioselectivity of the biocatalyst. However, the theoretical maximum yield for the desired enantiomer is 50%. This can be overcome by racemizing the undesired enantiomer and recycling it, a process known as dynamic kinetic resolution.

Chiral Auxiliary-Mediated Synthesis: A Diastereoselective Approach

The use of chiral auxiliaries is a well-established and reliable method for the asymmetric synthesis of α-amino acids. This strategy involves the temporary attachment of a chiral molecule to a prochiral substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction.

The Schöllkopf Chiral Auxiliary: A Classic and Effective Tool

A widely used chiral auxiliary for the synthesis of α-amino acids is the Schöllkopf auxiliary, derived from the condensation of glycine and a chiral amino acid, typically valine.[1] The resulting bis-lactim ether provides a rigid chiral environment that directs the alkylation of the glycine-derived enolate with high diastereoselectivity.

Chiral_Auxiliary_Workflow cluster_auxiliary_attachment Auxiliary Attachment & Alkylation cluster_hydrolysis_cleavage Hydrolysis and Cleavage cluster_final_saponification Final Saponification Schollkopf_Auxiliary Schöllkopf Auxiliary (bis-lactim ether) Deprotonation Deprotonation Schollkopf_Auxiliary->Deprotonation Base n-BuLi Base->Deprotonation 1. Deprotonation Alkylation_Step Alkylation_Step Deprotonation->Alkylation_Step Alkylated_Intermediate Alkylated Bis-lactim Ether Alkylation_Step->Alkylated_Intermediate Diastereoselective Alkylating_Agent 3-Bromomethylbiphenyl Alkylating_Agent->Alkylation_Step 2. Alkylation Hydrolysis_Cleavage_Step Hydrolysis_Cleavage_Step Alkylated_Intermediate->Hydrolysis_Cleavage_Step Product_Ester (R)-2-Amino-3-biphenyl-3-yl- propionic acid methyl ester Hydrolysis_Cleavage_Step->Product_Ester Yields Recovered_Auxiliary Valine Methyl Ester (Recovered Auxiliary) Hydrolysis_Cleavage_Step->Recovered_Auxiliary Releases Acid Dilute Aqueous Acid Acid->Hydrolysis_Cleavage_Step 3. Hydrolysis Saponification_Step Saponification_Step Product_Ester->Saponification_Step Final_Product_Auxiliary (R)-2-Amino-3-biphenyl-3-yl- propionic acid Saponification_Step->Final_Product_Auxiliary Yields Base_Sapon Aqueous Base Base_Sapon->Saponification_Step 4. Saponification

Figure 3: General workflow for the synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid using a chiral auxiliary.
Detailed Experimental Protocol: Schöllkopf Bis-Lactim Ether Method

Step 1: Diastereoselective Alkylation

  • A solution of the Schöllkopf bis-lactim ether (derived from L-valine and glycine) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A strong base, typically n-butyllithium, is added dropwise to generate the enolate.

  • A solution of 3-bromomethylbiphenyl in THF is then added to the enolate solution.

  • The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated.

Step 2: Hydrolysis and Auxiliary Removal

  • The crude alkylated bis-lactim ether is dissolved in dilute aqueous acid (e.g., 0.1 M HCl).

  • The mixture is stirred at room temperature for several hours to effect hydrolysis. This step cleaves the auxiliary and yields the methyl ester of the desired amino acid.

  • The aqueous solution is washed with an organic solvent to remove the chiral auxiliary (as valine methyl ester).

  • The aqueous layer, containing the amino acid ester hydrochloride, is then typically used directly in the next step.

Step 3: Saponification

  • The aqueous solution of the amino acid ester hydrochloride is neutralized and then made basic by the addition of a suitable base (e.g., sodium hydroxide).

  • The ester is saponified by stirring at room temperature or with gentle heating.

  • The solution is then carefully neutralized to the isoelectric point of the amino acid to induce precipitation.

  • The product, (R)-2-Amino-3-biphenyl-3-yl-propionic acid, is collected by filtration, washed, and dried.

Advantages and Disadvantages of the Chiral Auxiliary Approach
AdvantagesDisadvantages
High diastereoselectivityStoichiometric use of the chiral auxiliary
Reliable and well-establishedRequires additional steps for attachment and removal of the auxiliary
Chiral auxiliary can often be recovered and reusedCan be less atom-economical than catalytic methods

Table 3: Advantages and disadvantages of the chiral auxiliary-mediated synthesis.

Characterization and Analysis

The successful synthesis of enantiomerically pure (R)-2-Amino-3-biphenyl-3-yl-propionic acid requires rigorous analytical characterization to confirm its identity, purity, and stereochemical integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and intermediates.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess of the final product. The amino acid is typically derivatized with a chiral derivatizing agent or analyzed on a chiral stationary phase.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the stereochemistry of the final product, provided a literature value for the pure enantiomer is available.

Process Optimization and Scale-Up Considerations

For the translation of a synthetic route from the laboratory to a larger scale, several factors must be considered:

  • Cost and Availability of Starting Materials and Catalysts: The cost of the chiral ligand in asymmetric hydrogenation or the chiral auxiliary can be significant. For enzymatic resolution, the cost and stability of the enzyme are important considerations.

  • Reaction Conditions: Reactions that can be run at or near ambient temperature and pressure are generally preferred for scale-up.

  • Purification: The ease of purification of the final product is a critical factor. Crystallization is often the preferred method for large-scale purification as it can also enhance the enantiomeric purity.

  • Safety and Environmental Impact: The use of hazardous reagents and solvents should be minimized. Biocatalytic methods are often considered "greener" alternatives.

Conclusion

The enantioselective synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid can be successfully achieved through several robust and reliable methods. Rhodium-catalyzed asymmetric hydrogenation stands out for its high efficiency and enantioselectivity, making it a very attractive option for industrial applications. Enzymatic resolution offers unparalleled stereoselectivity but is limited by a 50% theoretical yield unless coupled with a racemization step. The use of chiral auxiliaries, while a more classical approach, remains a dependable method for achieving high levels of stereocontrol. The optimal choice of synthetic strategy will ultimately be determined by the specific requirements of the project, including scale, cost, and available resources. This guide has provided the foundational knowledge and practical insights to enable researchers and drug development professionals to confidently approach the synthesis of this important chiral building block.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of α-Amino Acids, VI. Synthesis of (R)-α-Methyl-α-amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

  • Turner, N. J. (2004). Enzyme catalysed deracemisation and dynamic kinetic resolution. Current Opinion in Chemical Biology, 8(2), 114-119. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
  • Vineyard, B. D., Knowles, W. S., Sabacky, M. J., Bachman, G. L., & Weinkauff, D. J. (1977). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society, 99(18), 5946-5952. [Link]

Sources

Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-3-biphenyl-3-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of (R)-2-Amino-3-biphenyl-3-yl-propionic acid, a non-proteinogenic amino acid of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This analysis is grounded in established spectroscopic principles and data from structurally analogous compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-fidelity NMR and MS data, enabling researchers to validate these predictions and fully characterize the compound. The methodologies are designed to ensure data integrity and reproducibility, meeting the rigorous standards of the scientific community.

Introduction and Molecular Overview

(R)-2-Amino-3-biphenyl-3-yl-propionic acid belongs to the class of unnatural amino acids, which are critical building blocks in medicinal chemistry for designing novel peptides and small molecule therapeutics. Its rigid biphenyl moiety offers a unique scaffold for probing protein-ligand interactions. The precise characterization of its structure is paramount for its application.

This guide addresses the structural elucidation of this compound using NMR and MS, two of the most powerful analytical techniques in organic chemistry. While direct experimental data is scarce in public literature, we can construct a highly accurate, predictive spectroscopic profile by dissecting the molecule's constituent parts—a propionic acid backbone, a chiral amino center, and a meta-substituted biphenyl group—and referencing data from similar structures.

Molecular Properties:

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂[1]
Molecular Weight 241.28 g/mol [1][2]
Monoisotopic Mass 241.1103 Da[1][2]
IUPAC Name (2R)-2-amino-3-(3-phenylphenyl)propanoic acid[2]

Chemical Structure:

Figure 1: Structure of the (S)-enantiomer. This guide focuses on the (R)-enantiomer.

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of structurally related compounds, including 3-phenylpropionic acid, various α-arylpropionic acids, and phenylalanine derivatives.[3]

Predicted ¹H NMR Spectrum

The choice of solvent is critical for NMR analysis of amino acids. Deuterated water (D₂O) with acid or base, or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The following predictions are for DMSO-d₆, which allows for the observation of exchangeable protons (NH₂ and COOH).

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale and Notes
COOH ~12.0 - 13.0Broad singlet (br s)1HThe carboxylic acid proton is highly deshielded and its signal is often broad.
NH₂ ~8.0 - 8.5Broad singlet (br s)2HAmine protons are also exchangeable and appear as a broad signal. In D₂O, this signal would disappear.
Biphenyl (Ar-H) ~7.30 - 7.70Multiplet (m)9HThe nine protons of the two phenyl rings will produce a complex, overlapping multiplet pattern characteristic of substituted biphenyl systems.
α-CH ~3.80 - 4.20Doublet of doublets (dd) or Triplet (t)1HThis proton is coupled to the two diastereotopic protons of the β-CH₂ group. The exact multiplicity depends on the coupling constants.
β-CH₂ ~3.00 - 3.40Multiplet (m)2HThese benzylic protons are diastereotopic due to the adjacent chiral center, leading to a complex multiplet. They are coupled to the α-CH proton.
Predicted ¹³C NMR Spectrum

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

AssignmentPredicted δ (ppm)Rationale and Notes
COOH ~172 - 175The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
Biphenyl (Ar-C, quaternary) ~139 - 142Four quaternary carbons are expected: the two carbons at the biphenyl linkage and the two carbons attached to the propionic acid side chain.
Biphenyl (Ar-C, CH) ~126 - 130The nine CH carbons of the biphenyl system will appear in this region, with potential for overlapping signals.
α-CH ~55 - 58The α-carbon attached to the amino group is typically found in this range for amino acids.
β-CH₂ ~36 - 40The benzylic carbon is shielded relative to the α-carbon.
Predicted High-Resolution Mass Spectrum (HRMS-ESI)

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing amino acids as it typically produces a strong protonated molecular ion ([M+H]⁺).

Table 3: Predicted Key Ions in ESI-MS and MS/MS Spectra

m/z (predicted)Ion FormulaIon TypeFragmentation Pathway
242.1176[C₁₅H₁₆NO₂]⁺[M+H]⁺Protonated molecular ion.
225.1125[C₁₅H₁₅O₂]⁺[M+H-NH₃]⁺Loss of ammonia (17.03 Da) from the protonated parent ion.
196.0859[C₁₄H₁₂O]⁺[M+H-HCOOH]⁺Loss of formic acid (46.01 Da), a common fragmentation for amino acids.[4]
167.0855[C₁₃H₁₁]⁺[Biphenyl-CH₂]⁺Cleavage of the Cα-Cβ bond, resulting in a stable benzylic-type cation of the biphenylmethyl group. This is a highly characteristic fragment for phenylalanine analogs.[5][6]
74.0600[C₃H₈NO₂]⁺[M+H - Biphenyl-CH₂]⁺The complementary fragment from the Cα-Cβ cleavage.

Experimental Protocols

The following protocols are provided as a robust starting point for the experimental acquisition of spectroscopic data.

Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

    • If using D₂O, sonicate briefly to aid dissolution. A small amount of DCl or NaOD can be added to adjust pH and improve solubility.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe for the specific sample and solvent.

    • Set the sample temperature to 298 K.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, 32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, 1024 scans or more.

    • Process the data similarly and reference to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to the molecular structure.

    • Assign the ¹³C NMR signals based on chemical shifts and comparison with predicted values or data from DEPT experiments.

Protocol for LC-MS and MS/MS Analysis

Objective: To determine the accurate mass of the molecule and to elucidate its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

  • Liquid Chromatography (LC) Setup:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS (Tandem MS): Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions from the MS1 scan. Set the predicted [M+H]⁺ ion (m/z 242.12) as a preferred precursor for fragmentation.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum.

  • Data Analysis:

    • Extract the accurate mass from the MS1 spectrum and calculate the elemental formula to confirm the molecular formula.

    • Analyze the MS/MS spectrum to identify key fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways based on known chemical principles for amino acids.[5][7]

Workflow Visualizations

The following diagrams illustrate the logical flow of the characterization process and the predicted fragmentation of the target molecule.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Confirmation Sample (R)-2-Amino-3-biphenyl- 3-yl-propionic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS LC-MS Analysis (ESI-QTOF/Orbitrap) Sample->MS NMR_Data NMR Spectra (Shifts, Couplings, Integrals) NMR->NMR_Data MS_Data MS Spectra (Accurate Mass, Fragments) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Overall workflow for the spectroscopic characterization.

Parent [M+H]⁺ m/z 242.12 Frag1 [M+H-NH₃]⁺ m/z 225.11 Parent->Frag1 -NH₃ Frag2 [M+H-HCOOH]⁺ m/z 196.09 Parent->Frag2 -HCOOH Frag3 [Biphenyl-CH₂]⁺ m/z 167.09 Parent->Frag3 - C₂H₄NO₂

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

This technical guide provides a scientifically grounded, predictive framework for the comprehensive spectroscopic analysis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid. The predicted ¹H NMR, ¹³C NMR, and MS data, derived from the analysis of analogous compounds, offer a reliable baseline for researchers. The detailed, step-by-step experimental protocols for both NMR and LC-MS are designed to yield high-quality, reproducible data for the definitive structural elucidation of this and similar non-proteinogenic amino acids. This document serves as a valuable resource for scientists engaged in peptide synthesis, medicinal chemistry, and materials science, ensuring the confident and accurate characterization of novel molecular entities.

References

  • Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed. Available at: [Link]

  • Note Synthesis of novel α-arylpropionic acids and their derivatives - Indian Journal of Chemistry. Available at: [Link]

  • C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA - UPB Scientific Bulletin. Available at: [Link]

  • Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide - ResearchGate. Available at: [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC - NIH. Available at: [Link]

  • Fragmentation tree of phenylalanine computed from tandem MS data - ResearchGate. Available at: [Link]

  • Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB. Available at: [Link]

  • 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra - ResearchGate. Available at: [Link]

  • Low/high resolution 1H proton nmr spectrum of propanoic acid - Doc Brown's Chemistry. Available at: [Link]

  • (S)-2-Amino-3-biphenyl-3-yl-propionic acid | C15H15NO2 | CID 10060246 - PubChem. Available at: [Link]

  • (2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid | C15H15NO2 | CID 7006711 - PubChem. Available at: [Link]

Sources

Biological activity of biphenyl-containing amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Biphenyl-Containing Amino Acids

Authored by a Senior Application Scientist

Foreword: The Biphenyl Moiety as a Privileged Scaffold in Amino Acid Design

In the landscape of modern drug discovery and chemical biology, the quest for novel molecular scaffolds that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Unnatural amino acids (UAAs) have emerged as indispensable tools in this endeavor, allowing researchers to move beyond the canonical 20 proteinogenic amino acids to engineer peptides and small molecules with enhanced therapeutic potential[][2]. Among the diverse array of UAAs, those incorporating a biphenyl moiety represent a particularly compelling class.

The biphenyl group is more than a simple hydrophobic side chain. Its rigid, extended π-system offers a unique combination of conformational constraint and the potential for diverse molecular interactions, including π-π stacking and cation-π interactions.[3] This structure serves as a powerful scaffold in synthetic organic chemistry and is a recurring motif in numerous medicinally active compounds.[4][5] When appended to an amino acid framework, the biphenyl group can profoundly influence the biological activity of parent peptides or serve as the core of novel small molecule drugs. This guide provides an in-depth exploration of the synthesis, diverse biological activities, and therapeutic applications of biphenyl-containing amino acids, grounded in mechanistic insights and validated experimental protocols.

Synthetic Strategies: Enabling Access to Novel Chemical Space

The biological evaluation of biphenyl-containing amino acids is predicated on their efficient and versatile synthesis. Modern synthetic organic chemistry provides several robust methods for their creation, with cross-coupling reactions being the most prominent.

1.1. Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the cornerstone for creating the core biphenyl structure. The typical approach involves coupling an aryl boronic acid with an aryl halide.[6] For amino acid synthesis, this can be applied in two primary ways:

  • Pre-assembly of the Biphenyl Moiety: A halogenated phenylalanine derivative is coupled with a desired phenyl boronic acid. This is a direct and efficient route to modify existing amino acid scaffolds.

  • Post-coupling Amino Acid Construction: A bromo-aniline can be acylated with a protected amino acid (like N-Boc-proline), followed by a Suzuki reaction with an arylboronic acid to form the biphenyl core, and subsequent deprotection to yield the final product.[7]

1.2. Other Synthetic Routes: While Suzuki coupling is prevalent, other methods like the Friedel-Crafts acylation of biphenyl with acid anhydrides can be used to generate keto-acid intermediates, which can then be further elaborated into amino acid structures.[6] The choice of synthetic route is dictated by the desired substitution pattern on the biphenyl rings and the specific nature of the amino acid target.

The workflow from conceptual design to biological testing is a critical pathway in drug discovery. The following diagram illustrates a typical workflow for the development of novel biphenyl-containing amino acids.

Caption: Drug Discovery Workflow for Biphenyl-Containing Amino Acids.

Diverse Biological Activities and Mechanisms of Action

The incorporation of the biphenyl scaffold into amino acids has yielded compounds with a wide spectrum of biological activities, ranging from antimicrobial to neuroprotective effects.

Antimicrobial and Antibacterial Activity

A promising application for biphenyl-containing amino acids is in combating multidrug-resistant (MDR) bacterial pathogens.[8] These compounds can act through multiple mechanisms.

Mechanism 1: Inhibition of Bacterial Virulence Factors Bacterial extracellular proteases are critical virulence factors that degrade host tissues.[8] Certain biphenyl derivatives, such as (S)-3-([1,1':4',1''-terphenyl]-4-yl)-2-aminopropanoic acid, have been identified as novel inhibitors of proteinase K and clostridial collagenase, thereby directly neutralizing a key bacterial weapon.[4][8]

Mechanism 2: Targeting DNA Replication Enzymes The bacterial DNA replication machinery, particularly gyrases and topoisomerases, represents a validated target for antibiotics. Scaffold simplification studies have shown that replacing a diphenyl ether core with a biphenyl system can produce highly potent antibacterial agents.[7] These molecules are thought to function as DNA replication inhibitors, with some derivatives showing the ability to bind to GyrA/B subunits and inhibit DNA relaxation.[7] This suggests a mechanism distinct from many existing antibiotics, offering a potential solution to resistance.

The following diagram illustrates the proposed mechanism of action for biphenyl-containing amino acids as bacterial topoisomerase inhibitors.

G Mechanism of Topoisomerase Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Biphenyl Amino Acid DNA_supercoiled Supercoiled DNA Topoisomerase Bacterial Topoisomerase (Gyrase/TopA) DNA_supercoiled->Topoisomerase binds DNA_relaxed Relaxed DNA Topoisomerase->DNA_relaxed induces transient break & unwinds Replication Successful DNA Replication DNA_relaxed->Replication BCAA Biphenyl Amino Acid Derivative Topoisomerase_2 Bacterial Topoisomerase BCAA->Topoisomerase_2 binds to enzyme or DNA-enzyme complex Inhibited_Complex Inhibited Topoisomerase-DNA Complex Blocked_Replication Blocked DNA Replication & Bacterial Cell Death Inhibited_Complex->Blocked_Replication Topoisomerase_2->Inhibited_Complex DNA_supercoiled_2 Supercoiled DNA DNA_supercoiled_2->Topoisomerase_2

Caption: Inhibition of Bacterial DNA Replication via Topoisomerase Targeting.

Neurological Activity: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation (excitotoxicity) is implicated in various neurological disorders. Biphenyl derivatives of 2-amino-7-phosphonoheptanoic acid (AP7) have been developed as potent and competitive NMDA receptor antagonists.[9]

The lead compound from this class, SDZ 220-581, demonstrates significant in vivo efficacy. It provides robust protection against maximal electroshock seizures and reduces the extent of quinolinic acid-induced striatal lesions in rats, highlighting its neuroprotective potential.[9] A key advantage of these compounds is their good oral bioavailability, potentially due to active transport via the large neutral amino acid carrier.[9]

CompoundActivity MetricDose/RouteResultReference
SDZ 220-581Protection against MES (rats)10 mg/kg (p.o.)Full protection[9]
SDZ 220-581Rotarod Performance (motor impairment)>100 mg/kg (p.o.)Impairment at ~10x anticonvulsant dose[9]
SDZ 220-581Quinolinic Acid Lesion Reduction (rats)10-50 mg/kg (p.o.)Significant neuroprotection[9]
SDZ EAB 515Middle Cerebral Artery Occlusion (rats)i.v.40-50% reduction in infarct size (pre-MCAO)[9]
Table 1. In Vivo Neuroprotective and Anticonvulsant Activity of Biphenyl-AP7 Derivatives.
Structural Roles in Peptide Engineering

Beyond acting as pharmacophores, biphenyl-containing amino acids serve as powerful tools for controlling peptide conformation. They are particularly effective at nucleating β-sheet structures.[10][11][12]

Specifically designed 2,3'-substituted biphenyl-based amino acids can replace the i+1 and i+2 residues of a β-turn.[11][12] This is achieved through the formation of a "hydrogen-bonded hydrophobic cluster," where an aromatic ring of the biphenyl moiety interacts with a hydrophobic side chain from a flanking amino acid, stabilizing the turn and initiating β-hairpin formation.[13] This pre-organization of secondary structure is a critical strategy in designing peptides with defined three-dimensional shapes for modulating protein-protein interactions.

Anticancer and Immunomodulatory Activity

The biphenyl scaffold is present in many compounds exhibiting cytotoxicity and anticancer properties.[4][14] While research into specific biphenyl amino acids as anticancer agents is emerging, derivatives have shown antiproliferative effects on cancer cell lines like PC3, T98G, and MDA-MB-231.[15]

More recently, biphenyl derivatives have been identified as small molecule inhibitors of the programmed death-ligand 1 (PD-L1) pathway.[16] PD-L1 on cancer cells binds to the PD-1 receptor on T-cells, suppressing the anti-tumor immune response. Small molecule inhibitors can disrupt this interaction, restoring T-cell activity. Biphenyl-based inhibitors have been shown to bind at the interface of the PD-L1 homodimer, a mechanism distinct from therapeutic antibodies, opening a new avenue for oral immunotherapies.[16]

Validated Experimental Protocols

To ensure scientific integrity, the biological activities described must be quantifiable through robust, reproducible assays. The following protocols are foundational for evaluating biphenyl-containing amino acids.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to assess the antibacterial activity of a compound by finding the lowest concentration that inhibits visible bacterial growth. It is based on the serial dilution method described in the literature.[8]

Objective: To quantify the antibacterial potency of a biphenyl-containing amino acid.

Materials:

  • Test compound (biphenyl amino acid) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus (MRSA)).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Vancomycin).

  • Negative control (broth + solvent).

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Step-by-Step Methodology:

  • Preparation of Test Plate: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the highest concentration of the test compound to well 1. (Alternatively, add 100 µL of a 2x final concentration stock).

  • Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.

  • Controls: Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Prepare a diluted bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well. Add the appropriate volume of this suspension to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Self-Validation:

  • Positive Control: The known antibiotic should inhibit growth at its expected MIC.

  • Negative Control (Growth): Well 11 must show clear turbidity.

  • Sterility Control: Well 12 must remain clear.

Protocol: Protease Inhibition Assay (General)

This protocol provides a framework for assessing the ability of a compound to inhibit a protease, such as Proteinase K, a key bacterial virulence factor.

Objective: To determine the inhibitory effect of a biphenyl amino acid on protease activity.

Materials:

  • Protease enzyme (e.g., Proteinase K from Tritirachium album).

  • Protease substrate (e.g., Azocasein).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Test compound at various concentrations.

  • Positive control inhibitor (e.g., Phenylmethylsulfonyl fluoride, PMSF).

  • Trichloroacetic acid (TCA) to stop the reaction.

  • Spectrophotometer.

Step-by-Step Methodology:

  • Pre-incubation: In a microcentrifuge tube, mix the protease enzyme with either the test compound, positive control, or vehicle control (solvent) in the assay buffer. Incubate for 15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add the azocasein substrate to the enzyme-inhibitor mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The exact time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of TCA. This will precipitate the undigested substrate and the enzyme.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Measure Activity: The supernatant contains the colored azo-dye that has been released from the digested substrate. Carefully transfer the supernatant to a new cuvette or 96-well plate.

  • Read Absorbance: Measure the absorbance of the supernatant at the appropriate wavelength for the azo-dye (e.g., 440 nm).

  • Calculate Inhibition: The percentage of inhibition is calculated as: [1 - (Abs_test / Abs_control)] * 100.

Self-Validation:

  • Positive Control: PMSF should show significant inhibition of protease activity.

  • Negative Control (No Inhibitor): This sample represents 100% enzyme activity and should have the highest absorbance reading.

  • Blank: A reaction with no enzyme should be run to subtract any background absorbance from the substrate.

Future Perspectives and Conclusion

Biphenyl-containing amino acids are far more than academic curiosities; they are potent, versatile building blocks for modern drug discovery.[] Their rigid scaffold provides an excellent starting point for designing inhibitors with high binding affinity and selectivity. The demonstrated activities against bacterial targets (proteases, topoisomerases), neurological receptors (NMDA), and immunomodulatory pathways (PD-L1) underscore their broad therapeutic potential.

Future research will likely focus on:

  • Fine-tuning Pharmacokinetics: Modifying substitution patterns on the biphenyl rings to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Expanding the Target Space: Applying combinatorial libraries of biphenyl amino acids to a wider range of biological targets, including viral proteases and protein-protein interactions involved in cancer.

  • Integration into Peptide Therapeutics: Using these amino acids to create conformationally constrained peptides (peptidomimetics) with enhanced stability against proteolysis and improved cell permeability.[2]

References

  • The Synthesis of Biphenyl Amino Acids and Related 2,3- Dihydroimidazo[1,2-a]dibenz[c,e]azepines.
  • Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate β-Sheet Structure.
  • Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucle
  • Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate β-Sheet Structure.
  • Some biologically active biphenyl derivatives.
  • 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity.Benchchem.
  • A postulated mechanism for the formation of aminobiphenyl.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
  • Scaffold Simplification Yields Potent Antibacterial Agents Th
  • A 2,3'-Substituted Biphenyl-Based Amino Acid Facilitates the Formation of a Monomeric β-Hairpin-like Structure in Aqueous Solution at Elevated Temperature.Journal of the American Chemical Society.
  • Biological deeds of Biphenyl deriv
  • Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II.
  • Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design.PubMed Central.
  • Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity.PMC.
  • Unnatural Amino Acids in Drug Discovery.BOC Sciences.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.PMC - PubMed Central.
  • Biological macromolecule binding and anticancer activity of synthetic alkyne-containing L-phenylalanine derivatives.

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Unraveling the Enigma: The Mechanism of Action of (R)-2-Amino-3-biphenyl-3-yl-propionic acid Remains Elusive

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of available scientific literature, the specific mechanism of action for (R)-2-Amino-3-biphenyl-3-yl-propionic acid remains largely uncharacterized. This compound, a derivative of propionic acid, belongs to a broad class of molecules with diverse biological activities. However, detailed pharmacological studies elucidating its molecular targets and downstream signaling pathways are not publicly available at this time.

While direct information is lacking, the structural features of (R)-2-Amino-3-biphenyl-3-yl-propionic acid offer clues to its potential biological activities. It is a chiral amino acid derivative, a class of compounds frequently utilized in pharmaceutical development and biochemical research as building blocks for more complex molecules. The presence of the biphenyl group suggests potential interactions with biological systems that recognize aromatic moieties.

Propionic acid derivatives, as a larger chemical family, are known to exhibit a range of pharmacological effects. A prominent example is the class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, which is chemically 2-(4-isobutylphenyl)propionic acid. These drugs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins. It is plausible that (R)-2-Amino-3-biphenyl-3-yl-propionic acid could interact with similar enzymatic pathways, although this remains speculative without direct experimental evidence.

Furthermore, various amino acid derivatives have been investigated for their roles in neuroscience. They can act as neurotransmitter analogues, receptor modulators, or serve as precursors for bioactive molecules within the central nervous system. For instance, derivatives of (R)-3-Amino-3-(2-methylphenyl)propionic acid have been utilized in neurotransmitter system research and in the synthesis of peptides.

The S-enantiomer of a closely related compound, (S)-2-Amino-3-biphenyl-3-yl-propionic acid, is listed in the PubChem database; however, its biological activity and mechanism of action are also not detailed. The stereochemistry of such compounds is crucial, as different enantiomers can exhibit vastly different pharmacological profiles.

In the absence of specific studies on (R)-2-Amino-3-biphenyl-3-yl-propionic acid, any discussion of its mechanism of action would be purely hypothetical. Further research, including binding assays, enzymatic activity studies, and in vivo pharmacological profiling, is necessary to elucidate the molecular targets and therapeutic potential of this compound.

Researchers and drug development professionals interested in this molecule may need to undertake foundational research to determine its pharmacological properties. This would likely involve an initial screening against a panel of common drug targets, followed by more focused studies based on any identified "hits."

Concluding Remarks

The core of understanding any bioactive compound lies in its mechanism of action. For (R)-2-Amino-3-biphenyl-3-yl-propionic acid, this fundamental information is currently a scientific unknown. While its structural similarity to other pharmacologically active propionic acid and amino acid derivatives provides avenues for future investigation, any claims regarding its specific biological function would be unsubstantiated. The scientific community awaits dedicated research to unlock the potential of this intriguing molecule.

The Constrained World: A Technical Guide to the Discovery and History of Non-Natural Biphenyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-natural amino acids have emerged as indispensable tools in modern drug discovery and chemical biology, enabling the rational design of peptides and proteins with enhanced therapeutic properties. Among these, biphenyl amino acids, particularly derivatives of phenylalanine and tyrosine, represent a class of profound impact. The introduction of the sterically demanding and conformationally restricting biphenyl moiety offers a powerful strategy to modulate peptide structure, improve proteolytic stability, and enhance receptor affinity and selectivity. This guide provides a comprehensive technical overview of the discovery and historical development of these pivotal building blocks, tracing their evolution from the early challenges of biaryl synthesis to the advent of modern catalytic methodologies that have made them readily accessible. We will delve into the causality behind experimental choices, provide detailed synthetic protocols, and explore the unique structural and pharmacological contributions of biphenyl amino acids.

Introduction: The Quest for Conformational Control

The twenty proteinogenic amino acids provide a remarkable yet finite palette for nature's biological machinery. For medicinal chemists and peptide scientists, the desire to expand this toolkit has driven the field of non-natural amino acids.[1] These synthetic constructs allow for the introduction of novel functionalities, altered physicochemical properties, and, most critically, control over peptide conformation.[2] A flexible peptide therapeutic often suffers from poor metabolic stability and non-specific receptor interactions. By introducing rigid structural elements, we can lock a peptide into a bioactive conformation, thereby increasing its potency and selectivity while reducing its susceptibility to enzymatic degradation.[2]

The biphenyl group, a simple yet elegant fusion of two phenyl rings, has proven to be a particularly effective conformational constraint.[3] Its rigid, planar, and sterically bulky nature significantly restricts the rotational freedom of the amino acid side chain, influencing the local and global a- and β-sheet structure of peptides.[4][5] This guide chronicles the journey of biphenyl amino acids from a synthetic novelty to a cornerstone of modern peptidomimetic design.

Early Synthetic Challenges: The Era of Stoichiometric Copper

The primary synthetic obstacle to accessing biphenyl-containing molecules, including amino acids, has always been the construction of the C-C bond between the two aryl rings. For much of the 20th century, the available methods were harsh and often low-yielding, limiting the widespread exploration of these motifs.

The Ullmann Condensation: A Foundational but Forceful Approach

The earliest significant method for forming a biaryl linkage was the Ullmann reaction, first reported by Fritz Ullmann in 1901.[6] This reaction traditionally involves the self-condensation of an aryl halide in the presence of a stoichiometric amount of copper metal at very high temperatures (often >200 °C).[1]

While foundational, the classic Ullmann reaction presented significant drawbacks for the synthesis of complex molecules like amino acids:

  • Harsh Conditions: The high temperatures and strong bases required are incompatible with the sensitive functional groups present on amino acid scaffolds.

  • Stoichiometric Copper: The use of large amounts of copper powder leads to purification challenges and significant metal waste.

  • Limited Scope: The reaction is often limited to aryl halides activated with electron-withdrawing groups.

Despite these limitations, the Ullmann condensation represented the primary tool for biaryl synthesis for decades and laid the groundwork for future, more refined copper-catalyzed processes.[7][8]

Ullmann_Reaction Figure 1: The Ullmann Condensation Workflow ArylHalide1 Aryl Halide (R-X) Heat High Temp. (>200°C) ArylHalide1->Heat ArylHalide2 Aryl Halide (R-X) ArylHalide2->Heat Copper Copper (Cu) (Stoichiometric) Copper->Heat Product Symmetrical Biaryl (R-R) Heat->Product Byproduct CuX₂ Heat->Byproduct

Caption: The classic Ullmann reaction for symmetrical biaryl synthesis.

The Paradigm Shift: Palladium-Catalyzed Cross-Coupling

The landscape of organic synthesis was irrevocably changed with the development of palladium-catalyzed cross-coupling reactions. These methods provided mild, efficient, and highly versatile routes to construct C-C bonds, directly enabling the practical synthesis of non-natural biphenyl amino acids.

The Suzuki-Miyaura Coupling: A Revolution in Biaryl Synthesis

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling reaction has become the gold standard for biaryl synthesis.[9] The reaction facilitates the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide in the presence of a palladium catalyst and a base.[9]

The key advantages that propelled the Suzuki coupling to the forefront of synthetic chemistry, and made the synthesis of biphenyl amino acids routine, include:

  • Mild Reaction Conditions: Reactions are typically run at or slightly above room temperature, preserving the integrity of sensitive functional groups and the stereochemistry of the amino acid.

  • High Functional Group Tolerance: The reaction is compatible with a vast array of functional groups, including esters, amides, and protected amines, which are inherent to amino acid chemistry.[10]

  • Catalytic Palladium: Only a small amount of palladium catalyst is required, simplifying purification.

  • Commercial Availability of Reagents: A vast library of boronic acids and aryl halides are commercially available, allowing for rapid diversification of the biphenyl moiety.

The application of the Suzuki coupling to protected halo-phenylalanine derivatives, such as 4-iodo-L-phenylalanine, opened the floodgates for the creation of a diverse range of biphenylalanine (Bip) analogues for incorporation into peptides.[2]

Suzuki_Coupling Figure 2: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OH)₂ + Base PdII_Biaryl R¹-Pd(II)-R² L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² Product Biaryl Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Aryl Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Synthesizing a Biphenyl Amino Acid

To provide a practical context, this section details representative protocols for both the classic Ullmann and modern Suzuki-Miyaura approaches to biaryl synthesis, adapted for the preparation of a protected biphenylalanine derivative.

Protocol 1: Ullmann Synthesis of a Symmetrical Biphenyl (Historical Context)

Objective: To synthesize 4,4'-dinitrobiphenyl from 1-chloro-4-nitrobenzene. This protocol is illustrative of the classic, harsh conditions.

Materials:

  • 1-chloro-4-nitrobenzene

  • Copper powder, activated

  • Sand

  • High-boiling point solvent (e.g., Dimethylformamide, DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1-chloro-4-nitrobenzene (1 equiv.) and activated copper powder (2 equiv.).

  • Add a small amount of sand to help break up the copper clumps during stirring.

  • Add DMF to create a slurry.

  • Heat the reaction mixture to reflux (approx. 153 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction can take several hours to days.

  • Upon completion, cool the mixture to room temperature and filter to remove the copper and copper salts.

  • The filtrate is then poured into water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield 4,4'-dinitrobiphenyl.

Trustworthiness: This protocol is a classic undergraduate experiment. The high temperatures and stoichiometric copper are characteristic of the Ullmann reaction's limitations for complex molecule synthesis.[6]

Protocol 2: Suzuki-Miyaura Synthesis of Fmoc-L-4-Biphenylalanine

Objective: To synthesize Fmoc-L-4-biphenylalanine (Fmoc-Bip-OH) from Fmoc-L-4-iodophenylalanine and phenylboronic acid.

Materials:

  • Fmoc-L-4-iodophenylalanine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Solvent mixture: 1,4-Dioxane and Water

Procedure:

  • To a round-bottom flask, add Fmoc-L-4-iodophenylalanine (1 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (3 equiv.).

  • Add the palladium catalyst, which can be pre-formed or generated in situ. For in situ generation, add Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.08 equiv.).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Heat the reaction mixture to 80-90 °C with stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield pure Fmoc-L-4-biphenylalanine.

Trustworthiness: This protocol is a standard, well-established method for the synthesis of biphenyl amino acids and is highly reproducible.[10][11] The mild conditions and catalytic nature of the reaction are hallmarks of its utility.

FeatureUllmann CondensationSuzuki-Miyaura Coupling
Catalyst Stoichiometric CopperCatalytic Palladium
Temperature Very High (>200 °C)Mild (RT to 100 °C)
Substrate Scope Limited, favors activated halidesVery Broad
Functional Group Tolerance PoorExcellent
Waste Generation High (Copper salts)Low
Application to Amino Acids Highly ChallengingRoutine and Widespread

Table 1: Comparison of Ullmann and Suzuki-Miyaura Reactions for Biaryl Synthesis.

Applications in Drug Discovery and Peptide Science

The availability of biphenyl amino acids through efficient synthetic routes has had a profound impact on medicinal chemistry.[12][13] Their incorporation into peptide sequences is a proven strategy to:

  • Enhance Proteolytic Stability: The bulky biphenyl side chain can sterically hinder the approach of proteases, significantly increasing the half-life of peptide drugs in vivo.

  • Induce and Stabilize Secondary Structures: The restricted rotation around the Cα-Cβ and Cβ-Cγ bonds of the biphenyl side chain can pre-organize the peptide backbone into specific turns or helical structures, which are often required for receptor binding.[4]

  • Modulate Receptor Affinity and Selectivity: The biphenyl group can engage in favorable π-π stacking or hydrophobic interactions within a receptor's binding pocket, leading to increased affinity. The defined conformational posture can also improve selectivity for a specific receptor subtype.

A notable example is the incorporation of biphenylalanine into analogues of neuropeptide Y (NPY), where it has been used to develop more potent and stable peptidomimetics for therapeutic applications.[2]

Conclusion and Future Outlook

The journey of non-natural biphenyl amino acids from a synthetically inaccessible curiosity to a readily available tool for drug discovery mirrors the broader evolution of organic chemistry. The transition from the brute-force conditions of the Ullmann reaction to the elegant, catalytic efficiency of the Suzuki-Miyaura coupling has empowered scientists to rationally design and construct complex molecular architectures. As our understanding of disease pathways becomes more nuanced, the ability to precisely control the three-dimensional structure of peptide and protein therapeutics will become even more critical. Biphenyl amino acids, with their rich history and proven utility, will undoubtedly continue to be a central pillar in the design of the next generation of targeted therapies.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • The Ullmann Ether Condensation - ResearchGate. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Biphenyl. [Link]

  • Alonso, J. L. et al. Side-Chain Polarity Modulates the Intrinsic Conformational Landscape of Model Dipeptides. J. Phys. Chem. B2017 , 121 (12), 2635–2645. [Link]

  • Cristau, H.-J. et al. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004 , 6 (6), 913–916. [Link]

  • Ali, H. A. et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv.2023 , 13, 19854-19888. [Link]

  • Gradinaru, V. R. et al. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Int. J. Mol. Sci.2023 , 24 (2), 1709. [Link]

  • Deep, A. et al. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. J. Chem. Pharm. Res.2011 , 3 (2), 1-19. [Link]

  • Dounay, A. B.; Hentemann, M. F. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Org. Lett.2019 , 21 (15), 5893–5896. [Link]

  • Collier, P. N. et al. Enantiomerically Pure α-Amino Acid Synthesis via Hydroboration−Suzuki Cross-Coupling. J. Org. Chem.2002 , 67 (20), 6843–6851. [Link]

  • Benedetti, E. et al. Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. J. Am. Chem. Soc.1982 , 104 (9), 2437–2444. [Link]

  • Beck-Sickinger, A. G. et al. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein J. Org. Chem.2014 , 10, 1195–1212. [Link]

  • Leonardi, D. et al. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. J. Am. Chem. Soc.2021 , 143 (32), 12814–12822. [Link]

  • Arulmani, R.; Rajalakshmi, R. Biological deeds of Biphenyl derivatives - A short Review. Int. J. Sci. Dev. Res.2021 , 6 (5), 23-28. [Link]

  • Sadeghi, S. H. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Org. Chem. Res.2024 , 10 (1), 79-82. [Link]

  • Macmillan, D. W. C. et al. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. J. Am. Chem. Soc.2021 , 143 (30), 11464–11470. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/2021/07/169.-JACS-2021-143-11464-11470.pdf]([Link] Macmillan-Group/2021/07/169.-JACS-2021-143-11464-11470.pdf)

  • Hovhannisyan, N. et al. Fighting infections with non-proteinogenic amino acids – biphenyl derivatives. Future Med. Chem.2025 . [Link]

  • Karle, I. L. Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers1992 , 32 (12), 1595-1605. [Link]

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A Technical Guide to the Research Applications of (R)-2-Amino-3-biphenyl-3-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Amino-3-biphenyl-3-yl-propionic acid is a non-proteinogenic α-amino acid distinguished by its meta-substituted biphenyl side chain. This unique structural motif imparts a combination of hydrophobicity, aromaticity, and conformational rigidity, making it a compelling building block for diverse research applications. This guide provides an in-depth exploration of its potential in peptide and peptidomimetic design for modulating protein-protein interactions (PPIs), its role as a scaffold in the development of novel small molecule therapeutics, and its emerging utility in materials science. We synthesize field-proven insights with detailed experimental protocols to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound's unique chemical attributes.

Introduction to (R)-2-Amino-3-biphenyl-3-yl-propionic Acid

Non-natural amino acids are critical tools in chemical biology and medicinal chemistry, enabling the creation of novel molecular architectures with tailored functions. (R)-2-Amino-3-biphenyl-3-yl-propionic acid, a derivative of alanine, belongs to this class. Its structure is defined by an (R)-configured chiral center and a biphenyl group linked at the meta position of the side-chain phenyl ring.

Chemical Structure and Physicochemical Properties

The biphenyl side chain is the defining feature, offering a significant hydrophobic surface area and the capacity for π-π stacking interactions, which are crucial for molecular recognition at biological interfaces.[1][2]

  • IUPAC Name: (2R)-2-amino-3-(biphenyl-3-yl)propanoic acid

  • Molecular Formula: C₁₅H₁₅NO₂

  • Molecular Weight: 241.29 g/mol

PropertyValueSource
Molecular Weight 241.29 g/mol PubChem
Molecular Formula C₁₅H₁₅NO₂PubChem
XLogP3 ~0.1Computed
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 3Computed

(Note: Properties are based on the closely related (S)-enantiomer and are expected to be identical for the (R)-enantiomer, with the exception of optical rotation)[3]

Rationale for Application: Key Structural Features

The utility of this amino acid stems from three core features, which dictate its potential applications.

// Main Compound Compound [label="(R)-2-Amino-3-biphenyl-3-yl-propionic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Features Feature1 [label="Bulky Biphenyl Side Chain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Feature2 [label="Chiral (R)-Center", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Feature3 [label="Amino Acid Backbone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Applications App1 [label="PPI Inhibition & Probing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; App2 [label="Peptide Conformation Control", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; App3 [label="Small Molecule Scaffolding", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; App4 [label="Asymmetric Catalysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Compound -> {Feature1, Feature2, Feature3} [arrowhead=none, color="#5F6368"]; Feature1 -> {App1, App2} [label=" Hydrophobic & π-π interactions", fontsize=8, fontcolor="#5F6368"]; Feature2 -> App4 [label=" Stereocontrol", fontsize=8, fontcolor="#5F6368"]; Feature3 -> {App2, App3} [label=" Synthetic handle", fontsize=8, fontcolor="#5F6368"]; } enddot Caption: Key structural features and their resultant research applications.

  • The Biphenyl Side Chain: This large, aromatic, and conformationally flexible moiety is ideal for probing and disrupting protein-protein interactions (PPIs).[2][4] The interface of PPIs is often large and shallow, making them challenging targets for traditional small molecules.[2] The biphenyl group can effectively mimic hydrophobic "hot spot" residues like phenylalanine or tryptophan, but with an extended surface area to maximize van der Waals and π-stacking interactions.[1]

  • The Chiral Center: The fixed (R)-stereochemistry provides precise three-dimensional positioning of the side chain. This is critical for designing peptides with specific secondary structures or small molecules that fit into chiral binding pockets.

  • The Amino Acid Backbone: This feature allows for its direct incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques, providing a straightforward method to create novel peptidomimetics.[5]

Application I: Probing and Inhibiting Protein-Protein Interactions

The disruption of pathological PPIs is a major goal in modern drug discovery.[2][6] The incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid into a peptide sequence that mimics one of the binding partners can create a potent inhibitor.

Scientific Rationale

Many PPIs are mediated by an α-helical domain from one protein binding to a groove on its partner. Key hydrophobic residues on one face of the helix often dominate the binding energy. By replacing a native hydrophobic residue (e.g., Phe, Leu) with the larger biphenyl-containing amino acid, the peptide's binding affinity can be enhanced. The increased surface area of the biphenyl group can engage with a larger region of the protein surface, potentially increasing both affinity and specificity.[1]

Experimental Workflow: Peptide Synthesis and Evaluation

This workflow outlines the process of creating and testing a peptide inhibitor where (R)-2-Amino-3-biphenyl-3-yl-propionic acid (here abbreviated as Bip(3)Ala) replaces a key residue.

// Nodes A [label="1. Peptide Design\nIdentify key hydrophobic residue in target helix.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Fmoc Protection\nSynthesize Fmoc-(R)-Bip(3)Ala-OH.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Solid-Phase Peptide Synthesis (SPPS)\nIncorporate Fmoc-(R)-Bip(3)Ala-OH into sequence.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Cleavage & Purification\nCleave from resin, purify via RP-HPLC.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Characterization\nConfirm mass via LC-MS.", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Binding Assay\nDetermine Kd via Fluorescence Polarization or SPR.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Functional Assay\nTest inhibition in a cell-based reporter assay.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; } enddot Caption: Workflow for the design and validation of a PPI inhibitory peptide.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes the use of standard Fmoc/tBu chemistry. The key step is the coupling of the non-natural amino acid.

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin or the previously coupled amino acid. Wash thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate a 4-fold molar excess of the Fmoc-amino acid with HCTU (3.98 eq) and N,N-Diisopropylethylamine (DIPEA) (6 eq) in DMF for 5 minutes. Add to the resin and couple for 1-2 hours.

  • Coupling of Fmoc-(R)-Bip(3)Ala-OH: Due to the steric bulk of the biphenyl side chain, a longer coupling time or a stronger coupling agent may be required.

    • Causality: The large side chain can hinder the approach of the activated carboxyl group to the free amine on the growing peptide chain. Extended coupling times (4-6 hours) or double coupling (repeating the step) are often necessary to ensure the reaction goes to completion.

    • Dissolve Fmoc-(R)-Bip(3)Ala-OH (3 eq) and HATU (2.98 eq) in DMF. Add DIPEA (6 eq) and allow to pre-activate for 2 minutes.

    • Add the activation mixture to the deprotected resin and allow to react for 4 hours at room temperature.

    • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Validation: Confirm the identity and purity of the final peptide product via Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Application II: Scaffold for Small Molecule Drug Discovery

The aryl propionic acid motif is a well-established privileged structure in medicinal chemistry, famously represented by NSAIDs like ibuprofen and naproxen.[7][8][9] (R)-2-Amino-3-biphenyl-3-yl-propionic acid can serve as a chiral starting material for a new generation of therapeutics.

Scientific Rationale

Derivatives of this amino acid can be synthesized to target a wide range of biological systems. The biphenyl group provides a large, tunable hydrophobic ligand that can be optimized for binding in enzyme active sites or receptor pockets.[10][11] The amine and carboxylic acid handles allow for the facile construction of compound libraries with diverse functionalities, such as amides or esters, to probe structure-activity relationships (SAR).[12]

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: The core structure is related to known anti-inflammatory drugs.[8][10]

  • Analgesics: Biphenyl carboxamide derivatives have shown analgesic activity.[11][12]

  • Anticonvulsants: Certain propionic acid derivatives have demonstrated anticonvulsant properties.[13]

Protocol: Synthesis of a Biphenyl-Propionic Amide Derivative

This protocol describes a representative synthesis of an amide derivative, a common step in a medicinal chemistry campaign.

  • N-Terminus Protection: Dissolve (R)-2-Amino-3-biphenyl-3-yl-propionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Cool to 0°C.

  • Add sodium hydroxide (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture with 1M HCl to pH 2-3 and extract the Boc-protected amino acid with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Amide Coupling: Dissolve the Boc-protected acid (1.0 eq) in anhydrous DMF. Add HBTU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir for 20 minutes, then add the desired primary or secondary amine (e.g., benzylamine, 1.1 eq).

  • Stir at room temperature for 12-18 hours.

  • Reaction Quench and Extraction: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.

  • Boc Deprotection: Dissolve the purified amide in DCM and add an excess of TFA (10-20 eq). Stir for 1-2 hours at room temperature.

  • Final Product Isolation: Concentrate the reaction mixture under reduced pressure. The final amide product is often obtained as a TFA salt and can be further purified if necessary.

Summary and Future Outlook

(R)-2-Amino-3-biphenyl-3-yl-propionic acid is a versatile and powerful building block for chemical biology and drug discovery. Its unique combination of a bulky, aromatic side chain, a defined stereocenter, and a synthetically tractable amino acid backbone makes it ideally suited for two primary research avenues:

  • Peptidomimetics: As a tool to create more potent and stable peptide-based inhibitors of challenging drug targets like protein-protein interactions. The ability to directly substitute this amino acid into known binding sequences provides a rational path to improved therapeutics.[6][14]

  • Small Molecule Scaffolds: As a chiral starting material for the development of novel drugs in areas such as inflammation, pain, and neurology.[7][10][13]

Future research will likely focus on expanding the synthetic derivatization of the biphenyl rings to introduce further points of diversity, such as halogens or other functional groups, to fine-tune binding properties and develop photo-crosslinkable probes to identify novel biological targets.[4] The exploration of this compound and its isomers will continue to push the boundaries of molecular design and therapeutic intervention.

References

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  • Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
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  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Backbone of Innovation: Leveraging (R)-3-Amino-3-(2-methylphenyl)propionic Acid in Chemical Synthesis. [Link]

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  • Wróbel, D., et al. (2023). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 24(18), 14197. [Link]

  • Wilson, A. J. (2013). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 4(11), 4197-4206. [Link]

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  • Caliari, S., et al. (1977). Pharmacological properties of the anti-inflammatory agent pyridyl-biphenylyl-acetamide (diphenpyramide). Arzneimittel-Forschung, 27(11), 2086-2093. [Link]

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Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of (R)-2-Amino-3-biphenyl-3-yl-propionic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Amino-3-biphenyl-3-yl-propionic acid is a non-proteinogenic amino acid characterized by a bulky, hydrophobic biphenyl moiety.[1][2] Such unnatural amino acids (UAAs) are powerful tools in medicinal chemistry, offering pathways to modulate the physicochemical properties of peptides and design novel therapeutics with enhanced stability and target selectivity.[3][4] This guide provides an in-depth, technically-focused framework for investigating the molecular interactions of this specific UAA using a suite of validated in silico modeling techniques. We will move beyond a simple recitation of steps to explain the causal logic behind methodological choices, ensuring a robust and reproducible computational workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to predict and analyze the binding behavior of novel small molecules.

Introduction: The Rationale for a Computational Approach

The integration of UAAs into drug candidates can significantly improve pharmacokinetic profiles, but their novelty presents a challenge: predicting their interactions with biological macromolecules.[3] Computational methods, collectively known as Computer-Aided Drug Design (CADD), provide a cost-effective and rapid means to generate and test hypotheses regarding a molecule's behavior at the atomic level.[5][6][7] By simulating the complex interplay of forces between our ligand—(R)-2-Amino-3-biphenyl-3-yl-propionic acid—and potential protein targets, we can predict binding affinity, elucidate binding modes, and assess the stability of the resulting complex. This in silico approach allows for the rational prioritization of experimental studies and provides a foundational understanding of the structure-activity relationship (SAR).[5]

This guide will detail a multi-stage computational workflow, beginning with ligand preparation and target identification, proceeding through molecular docking and molecular dynamics simulations, and culminating in data interpretation.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Dynamic Validation & Refinement cluster_3 Phase 4: Analysis & Hypothesis Ligand Ligand Preparation ((R)-2-Amino-3-biphenyl-3-yl-propionic acid) Docking Molecular Docking (Predicts Binding Pose & Affinity) Ligand->Docking Target Target Identification & Preparation (e.g., from PDB) Target->Docking MD Molecular Dynamics Simulation (Assesses Complex Stability) Docking->MD Top Pose(s) Analysis Data Analysis (Binding Energy, RMSD, Interactions) MD->Analysis Hypothesis Generate Testable Hypothesis Analysis->Hypothesis

Caption: High-level overview of the in silico modeling workflow.

Foundational Stage: Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational science.

Ligand Preparation: Defining the Molecule of Interest

The first step is to generate a high-quality, three-dimensional, and energetically favorable conformation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

Table 1: Physicochemical Properties of (R)-2-Amino-3-biphenyl-3-yl-propionic acid

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂PubChem[1]
Molecular Weight 241.28 g/mol PubChem[1]
IUPAC Name (2R)-2-amino-3-(3-phenylphenyl)propanoic acidPubChem
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)CC(C(=O)O)NPubChem
InChIKey XXPHIHDDXCFWMS-SCSAIBSYSA-NPubChem

Protocol 1: Ligand 3D Structure Generation

  • Obtain 2D Representation: Start with a canonical representation, such as the SMILES string from Table 1.

  • Convert to 3D: Use a tool like Open Babel or the builder functionality within Schrödinger Maestro or BIOVIA Discovery Studio to convert the 2D structure into an initial 3D conformation. Causality: This step generates Cartesian coordinates for each atom, but the initial bond lengths and angles may not be ideal.

  • Assign Protonation States: The amino and carboxylic acid groups will have different protonation states depending on the pH. For physiological pH (~7.4), the zwitterionic form (NH₃⁺ and COO⁻) is expected. Use a tool like Epik or Marvin to predict pKa and assign the correct states. Causality: Electrostatic interactions are dominant in molecular recognition; incorrect protonation will lead to flawed binding predictions.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS4). This step relaxes the structure into a low-energy conformation. Causality: This removes steric clashes and brings bond lengths and angles to their optimal values according to the force field's parameters, resulting in a more realistic ligand conformation for docking.

Target Identification and Preparation

The choice of a protein target can be hypothesis-driven or based on exploratory screening.

G cluster_0 Hypothesis-Driven Approach cluster_1 Exploratory Approach Start Target Identification Strategy Hypothesis Hypothesis-Driven (Known Target Class) Start->Hypothesis Exploratory Exploratory (Unknown Target) Start->Exploratory Arylpropanoic Ligand is an arylpropanoic acid derivative Hypothesis->Arylpropanoic ReverseDock Reverse Docking (Dock ligand against many proteins) Exploratory->ReverseDock PharmScreen Pharmacophore Screening (Search databases for similar ligands) Exploratory->PharmScreen NSAID Similar scaffolds are NSAIDs Arylpropanoic->NSAID COX Hypothesis: Target is a Cyclooxygenase (COX) enzyme NSAID->COX Predicted List of Predicted Targets ReverseDock->Predicted PharmScreen->Predicted

Caption: Decision tree for protein target identification strategies.

For this guide, we will proceed with a hypothesis-driven approach . The core scaffold is an arylpropionic acid, a class of compounds well-known to act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[8][9] Therefore, COX-2 is a logical and high-probability target.

Protocol 2: Target Protein Preparation (PDB: 1CX2)

  • Download Structure: Obtain the crystal structure of human COX-2 with a bound inhibitor from the Protein Data Bank (PDB). A suitable entry is 1CX2 . Causality: Using a high-resolution crystal structure provides an experimentally validated representation of the target's binding site.

  • Clean the Structure: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand. Retain any structurally essential metal ions or cofactors (e.g., the HEME group in COX-2). Causality: Water molecules can interfere with the docking algorithm and are typically added back in a more controlled manner during Molecular Dynamics. Removing the original ligand clears the binding site for our new molecule.

  • Add Hydrogens & Assign Protonation States: PDB files often lack explicit hydrogen atoms. Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, MOE's Structure Preparation) to add hydrogens, optimize hydrogen-bonding networks, and predict the protonation states of residues like Histidine, Aspartate, and Glutamate at physiological pH.

  • Constrained Minimization: Perform a brief, constrained energy minimization of the protein structure. Here, the heavy atoms are "restrained" with a harmonic potential, allowing only the newly added hydrogens to move freely and relax into optimal positions. Causality: This step relieves any minor steric clashes introduced during hydrogen addition without significantly altering the experimentally determined backbone structure.

Molecular Docking: Predicting the Binding Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is the primary tool for generating a structural hypothesis of the ligand-protein interaction.[6]

The process involves two main components: a search algorithm to explore the conformational space of the ligand within the binding site, and a scoring function to estimate the binding affinity for each generated pose.[6]

Protocol 3: Molecular Docking Workflow

  • Define the Binding Site: The binding site is typically defined as a cubic grid box centered on the position of the co-crystallized ligand in the original PDB file (1CX2). The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 20x20x20 Å). Causality: This restricts the search space for the docking algorithm, dramatically increasing computational efficiency and focusing the search on the known active site.

  • Ligand Docking: Using a program like AutoDock Vina or GLIDE, dock the prepared ligand structure from Protocol 1 into the prepared receptor grid from the previous step. We recommend using a high exhaustiveness setting (e.g., 32) to ensure a thorough search of the conformational space.

  • Pose Clustering and Analysis: The docking algorithm will output multiple possible binding poses, each with a corresponding binding energy score. These poses are typically clustered based on root-mean-square deviation (RMSD). Analyze the top-scoring cluster. Causality: A good binding pose should exhibit favorable intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, with key active site residues. The binding energy score provides a quantitative estimate of affinity, with more negative values indicating stronger binding.

  • Self-Validation (Crucial Step): To trust the docking protocol, re-dock the original co-crystallized ligand (in this case, a selective COX-2 inhibitor) into the binding site. A successful protocol should reproduce the experimental binding pose with an RMSD of < 2.0 Å.[10] Trustworthiness: This step validates that the chosen docking software and parameters are capable of accurately identifying the correct binding mode for this specific target.

Table 2: Representative Molecular Docking Results (Hypothetical)

LigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (COX-2)Interaction Type
(R)-2-Amino-3-biphenyl-3-yl-propionic acid -9.2Arg513, Tyr385Salt Bridge, π-π Stacking
Val523, Ser353Hydrogen Bond
Leu352, Phe518Hydrophobic (Biphenyl)
SC-558 (Reference from 1CX2) -10.5Arg513, Ser353Salt Bridge, Hydrogen Bond

Molecular Dynamics (MD) Simulation: From Static Pose to Dynamic Interaction

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into the stability of the predicted binding pose and the flexibility of the protein-ligand complex.[11][12]

Start Start: Docked Complex Solvate 1. Solvation (Add water box) Start->Solvate Ionize 2. Ionization (Add ions to neutralize) Solvate->Ionize Minimize 3. Energy Minimization (Relax the system) Ionize->Minimize Equilibrate 4. Equilibration (NVT & NPT) (Stabilize temp & pressure) Minimize->Equilibrate Production 5. Production MD (Collect trajectory data) Equilibrate->Production Analyze End: Analyze Trajectory Production->Analyze

Caption: Logical workflow for a standard Molecular Dynamics simulation.

Protocol 4: MD Simulation of the Protein-Ligand Complex

  • System Setup: Take the top-scoring docked pose from Protocol 3 as the starting structure.

  • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model). Causality: Explicitly modeling water is critical as it mediates many protein-ligand interactions and accurately represents the biological milieu.

  • Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

  • Minimization: Perform a series of energy minimization steps, first on the water and ions, then on the protein side chains, and finally on the entire system, to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). Causality: This ensures the system reaches a stable state in terms of temperature and density before the production simulation begins, preventing artifacts.

  • Production Run: Run the simulation for a duration sufficient to observe the stability of the interaction (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateaued RMSD indicates the system has reached equilibrium and the ligand is not dissociating.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking step.

Conclusion and Authoritative Grounding

This guide has outlined a rigorous, multi-step in silico workflow to investigate the molecular interactions of (R)-2-Amino-3-biphenyl-3-yl-propionic acid. By progressing from static docking to dynamic simulation, we build confidence in our binding hypothesis. The initial docking against COX-2, justified by the ligand's structural class, provides a high-quality static pose. The subsequent MD simulation validates the stability of this pose over time, accounting for the dynamic nature of the protein and the crucial role of solvent. The resulting data—binding energy estimates, key interacting residues, and complex stability metrics—provide a robust, scientifically-grounded foundation for guiding further experimental work, such as chemical synthesis of derivatives or in vitro enzymatic assays. Every protocol described herein is designed as a self-validating system, incorporating steps like re-docking and equilibration checks to ensure the trustworthiness of the final results.

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  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Available at: [Link]

  • In Silico Study towards Repositioning of FDA-Approved Drug Candidates for Anticoronaviral Therapy: Molecular Docking, Molecular Dynamics and Binding Free Energy Calculations. MDPI. Available at: [Link]

  • (PDF) DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives. ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

I. A Strategic Introduction to (R)-2-Amino-3-biphenyl-3-yl-propionic acid in Peptide Science

The rational design of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. The incorporation of unnatural amino acids (UAAs) offers a powerful strategy to transcend the limitations of the 20 proteinogenic amino acids, enabling the modulation of peptide conformation, stability, and receptor affinity.[1] Among the vast arsenal of UAAs, (R)-2-Amino-3-biphenyl-3-yl-propionic acid, a non-canonical aromatic amino acid, presents a unique structural motif. Its biphenyl side chain introduces significant steric bulk and hydrophobicity, which can be leveraged to enforce specific secondary structures, disrupt or enhance protein-protein interactions, and improve resistance to enzymatic degradation.[2][3]

This guide provides a comprehensive framework for the successful incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid into peptide sequences, addressing the inherent challenges associated with its bulky nature. We will delve into detailed protocols for solid-phase peptide synthesis (SPPS), discuss critical considerations for liquid-phase synthesis, and outline robust methods for purification and characterization, empowering researchers to harness the full potential of this intriguing building block.

II. Physicochemical Properties and Handling of Fmoc-(R)-2-Amino-3-biphenyl-3-yl-propionic acid

A thorough understanding of the starting material is paramount for successful synthesis. The Fmoc-protected version of (R)-2-Amino-3-biphenyl-3-yl-propionic acid is the standard reagent for SPPS.

Table 1: Physicochemical Properties of (R)-2-Amino-3-biphenyl-3-yl-propionic acid

PropertyValueSource
Molecular FormulaC15H15NO2[4]
Molecular Weight241.28 g/mol [4]
AppearanceWhite to off-white solid---
SolubilitySoluble in DMF, DMSO, and other polar organic solventsGeneral knowledge

Handling and Storage:

  • Store the Fmoc-protected amino acid at 2-8°C in a desiccated environment to prevent degradation.

  • Before use, allow the reagent to warm to room temperature to avoid moisture condensation.

  • Due to its hydrophobicity, ensure complete dissolution in the coupling solvent before adding it to the reaction vessel.

III. Core Directive: Solid-Phase Peptide Synthesis (SPPS) Protocol

The Fmoc/tBu strategy is the most widely employed method for SPPS and is well-suited for incorporating (R)-2-Amino-3-biphenyl-3-yl-propionic acid.[5][6] The following protocol is a robust starting point, with specific recommendations to address the steric hindrance of the biphenyl moiety.

A. Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or pre-loaded Wang/2-Chlorotrityl chloride resin (for C-terminal acids).

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups.

  • Fmoc-(R)-2-Amino-3-biphenyl-3-yl-propionic acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[6]

  • Precipitation/Washing: Cold diethyl ether.

B. Step-by-Step SPPS Protocol (0.1 mmol scale)
  • Resin Swelling:

    • Place the resin in a reaction vessel and add DMF to cover it completely.

    • Allow the resin to swell for at least 30 minutes with gentle agitation.[6]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.[6]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporating Fmoc-(R)-2-Amino-3-biphenyl-3-yl-propionic acid):

    • In a separate vial, dissolve 4 equivalents of Fmoc-(R)-2-Amino-3-biphenyl-3-yl-propionic acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.

    • Monitoring the Coupling Reaction: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step is necessary.[6]

  • Recoupling (if necessary):

    • Drain the coupling solution and wash the resin with DMF.

    • Repeat the coupling step with a fresh solution of activated amino acid.

  • Capping (Optional but Recommended):

    • If the coupling remains incomplete after recoupling, cap any unreacted amines to prevent the formation of deletion peptides.

    • Treat the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 10 minutes.

  • Washing:

    • After a successful coupling, drain the solution and wash the resin extensively with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step (Step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

    • Add the cleavage cocktail (Reagent K) to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and organic byproducts.

    • Dry the crude peptide pellet under vacuum.

C. Engineering Controls for a Sterically Hindered Amino Acid

The biphenyl group of (R)-2-Amino-3-biphenyl-3-yl-propionic acid poses a significant steric challenge. The following diagram illustrates the decision-making process for optimizing its incorporation.

G start Incorporate (R)-2-Amino-3-biphenyl-3-yl-propionic acid coupling_reagent Select High-Potency Coupling Reagent (e.g., HATU, HCTU) start->coupling_reagent pre_activation Pre-activate Amino Acid with Base (DIEA) coupling_reagent->pre_activation coupling_time Extend Coupling Time (1-4 hours) pre_activation->coupling_time monitoring Monitor with Ninhydrin Test coupling_time->monitoring ninhydrin_result Ninhydrin Test Positive? monitoring->ninhydrin_result recouple Perform Recoupling ninhydrin_result->recouple Yes continue_synthesis Continue Synthesis ninhydrin_result->continue_synthesis No recouple->monitoring capping Cap Unreacted Amines recouple->capping If still positive capping->continue_synthesis

Caption: Workflow for incorporating sterically hindered amino acids.

Table 2: Recommended Coupling Reagents for Hindered Amino Acids

ReagentAdvantagesConsiderations
HATU Highly efficient, especially for hindered couplings.[7]More expensive.
HCTU Similar efficiency to HATU, often more cost-effective.Can cause guanidinylation of the N-terminal amine.
PyBOP Good for standard couplings, less prone to side reactions than uronium salts.May be less effective for extremely hindered couplings.
DIC/Oxyma Cost-effective, low racemization.Slower reaction kinetics compared to onium salts.

IV. Alternative Pathway: Liquid-Phase Peptide Synthesis (LPPS) Considerations

While SPPS is the dominant method for peptide synthesis, LPPS (or solution-phase synthesis) can be advantageous for large-scale production or for peptides that are difficult to synthesize on a solid support.[7]

Key Considerations for LPPS:

  • Protecting Group Strategy: The Boc/Z strategy is traditionally used in LPPS. The α-amino group is protected with the acid-labile Boc group, and the C-terminus is protected as a methyl or ethyl ester.[5]

  • Coupling: Carbodiimides like DCC or EDC in the presence of an additive like HOBt are common coupling agents.

  • Purification: Purification of intermediates after each coupling step is required, typically by extraction or crystallization, which can be labor-intensive.[7]

  • Solubility: The growing peptide chain must remain soluble in the reaction solvent. The hydrophobicity of (R)-2-Amino-3-biphenyl-3-yl-propionic acid may necessitate the use of more polar organic solvents.

Caption: General workflow for liquid-phase peptide synthesis.

V. Quality Control: Purification and Characterization

The crude peptide obtained after cleavage is a mixture of the target peptide and various synthesis-related impurities. Rigorous purification and characterization are essential to ensure the final product's identity and purity.

A. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Due to the hydrophobic nature of the biphenyl group, peptides containing (R)-2-Amino-3-biphenyl-3-yl-propionic acid will exhibit strong retention on standard C18 columns.

Table 3: Recommended RP-HPLC Conditions

ParameterRecommendationRationale
Column C4 or C8 stationary phaseReduces strong hydrophobic interactions, improving peak shape and recovery.
Mobile Phase A 0.1% TFA in H₂OStandard ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Elutes the peptide from the column.
Gradient A shallow gradient (e.g., 0.5-1% B per minute)Provides better resolution of closely eluting impurities.
Detection 214 nm and 280 nm214 nm for the peptide backbone, 280 nm for aromatic residues.

Protocol for Dissolving Hydrophobic Peptides for Purification:

  • Attempt to dissolve the crude peptide in Mobile Phase A.

  • If insoluble, add a small amount of ACN or DMSO to aid dissolution.[8][9]

  • Sonication can also help to break up aggregates.[10]

  • Filter the solution through a 0.45 µm filter before injecting it onto the HPLC column.

B. Characterization by Mass Spectrometry and HPLC

1. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Purpose: To confirm the molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass.[11]

2. Analytical HPLC:

  • Purpose: To determine the purity of the final peptide product.

  • Method: Use the optimized HPLC conditions from the purification step. Purity is typically assessed by integrating the area of the main peak relative to the total peak area at 214 nm.

VI. Troubleshooting Common Issues

Table 4: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the biphenyl group.Use a more potent coupling reagent (HATU), extend coupling time, perform a double coupling.
Peptide Aggregation during Synthesis Interchain hydrogen bonding of the growing peptide.Use a lower loading resin, incorporate pseudoprolines, perform synthesis at elevated temperature (microwave).
Poor Solubility of Crude Peptide High hydrophobicity.Dissolve in a small amount of DMSO or DMF before adding aqueous buffer.[8][9]
Broad Peaks or Poor Recovery in HPLC Strong hydrophobic interaction with the column.Use a C4 or C8 column, a shallower gradient, or add a small percentage of isopropanol to the mobile phase.
Side Reactions Aspartimide formation, racemization.Use appropriate side-chain protecting groups (e.g., for Asp and Cys), and additives like HOBt during coupling can reduce racemization.[12][13][14]

VII. Conclusion

The incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid into peptides is a valuable strategy for designing novel peptide therapeutics and research tools. While its bulky and hydrophobic nature presents challenges during synthesis and purification, these can be effectively overcome through the rational selection of reagents, optimized protocols, and careful monitoring. The methodologies outlined in this guide provide a robust foundation for researchers to successfully synthesize and characterize peptides containing this unique and powerful unnatural amino acid.

VIII. References

  • Isca Biochemicals. Solubility of peptides. Isca Biochemicals. Available at: [Link].

  • GenScript. Peptide Solubility Guidelines - How to solubilize a peptide. GenScript. Available at: [Link].

  • Brunel, L. G., et al. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 2025.

  • Slideshare. Spps and side reactions in peptide synthesis. Slideshare. Published October 1, 2016. Available at: [Link].

  • Isidro-Llobet, A., et al. Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 2011.

  • Gyros Protein Technologies. Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. Available at: [Link].

  • Bio-Vera. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Bio-Vera. Available at: [Link].

  • El-Faham, A., & Albericio, F. Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 2004.

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link].

  • Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies, 2023. Available at: [Link].

  • Bio-Vera. HPLC Analysis Methods for Peptide Characterization. Bio-Vera. Published November 13, 2024. Available at: [Link].

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. Available at: [Link].

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available at: [Link].

  • Dey, S., et al. Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 2017.

  • Pintér, G., et al. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 2015.

  • Han, S. Y., & Kim, Y. A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 2004.

  • Khattab, S. N., El-Faham, A., & Albericio, F. Peptide Coupling Reactions. Journal of Molecular Pharmaceutics & Organic Process Research, 2015.

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Available at: [Link].

  • Vera, A. M., et al. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Protein Expression and Purification, 2008.

  • da Costa, J. P., et al. Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag. International Journal of Molecular Sciences, 2019.

  • ResearchGate. Figure s1 : Peptide characterization by HPLC and LCMS. Peptides name... ResearchGate. Available at: [Link].

  • ResearchGate. A general process of solid-phase peptide synthesis (SPPS) with Fmoc... ResearchGate. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Utilizing 3-Amino-3-(2-hydroxyphenyl)propionic Acid in Peptide Modifications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • National Center for Biotechnology Information. (S)-2-Amino-3-biphenyl-3-yl-propionic acid. PubChem. Available at: [Link].

  • MDPI. Advances in Therapeutic Peptides Separation and Purification. MDPI. Published: 20 September 2023. Available at: [Link].

  • de la Torre, B. G., & Albericio, F. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science, 2024.

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Application Notes and Protocols for Solid-Phase Peptide Synthesis with (R)-2-Amino-3-biphenyl-3-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Biphenylalanine in Peptide Therapeutics

The landscape of peptide-based drug discovery is continually evolving, driven by the need for therapeutics with enhanced potency, selectivity, and metabolic stability.[1] The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of these molecules.[1] Among the vast array of available UAAs, derivatives of biphenylalanine, such as (R)-2-Amino-3-biphenyl-3-yl-propionic acid, have emerged as particularly valuable building blocks.

The biphenyl moiety, a bulky and hydrophobic side chain, can profoundly influence a peptide's conformation and its interaction with biological targets.[2] By introducing conformational constraints, this residue can lock the peptide into a bioactive conformation, leading to increased receptor affinity and specificity.[3][4] Furthermore, the steric bulk of the biphenyl group can provide a shield against enzymatic degradation, thereby enhancing the in vivo half-life of the peptide.[5] The strategic placement of (R)-2-Amino-3-biphenyl-3-yl-propionic acid can also disrupt or promote specific protein-protein interactions, making it a key component in the design of novel inhibitors and modulators.[1]

However, the very properties that make this amino acid attractive also present significant challenges during solid-phase peptide synthesis (SPPS).[6] The steric hindrance of the bulky side chain can impede coupling reactions, leading to incomplete acylation and the accumulation of deletion sequences.[7] Additionally, the hydrophobicity of the biphenyl group can promote on-resin aggregation of the growing peptide chain, further reducing synthetic efficiency.[6][8]

This comprehensive guide provides a detailed protocol and field-proven insights for the successful incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid into peptide sequences using Fmoc-based SPPS. We will address the common challenges associated with this sterically demanding amino acid and offer robust strategies to overcome them, ensuring high-yield and high-purity synthesis of these valuable peptide analogues.

Core Principles and Pre-synthesis Considerations

The successful synthesis of peptides containing (R)-2-Amino-3-biphenyl-3-yl-propionic acid hinges on a rational approach to the entire SPPS workflow, from resin selection to the final cleavage and purification. The fundamental cyclical process of Fmoc-SPPS remains the same: deprotection of the N-terminal Fmoc group, followed by coupling of the next amino acid.[9][10] However, key modifications are necessary to accommodate the unique challenges posed by this bulky UAA.

Workflow for SPPS with Bulky Amino Acids

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Bulky AA + Potent Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Capping Optional Capping (Acetic Anhydride) Washing2->Capping If needed Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Capping->Repeat Repeat->Fmoc_Deprotection n cycles Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-SPPS highlighting key stages for modification when incorporating bulky amino acids.

Materials and Reagents

Category Item Recommended Specifications
Resin Rink Amide or Wang Resin100-200 mesh, loading capacity 0.3-0.7 mmol/g
Amino Acids Fmoc-protected L-amino acidsHigh purity (>99%)
Fmoc-(R)-2-Amino-3-biphenyl-3-yl-propionic acid High purity (>98%)
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade, low water content
Dichloromethane (DCM)ACS grade or higher
PiperidineReagent grade
Coupling Reagents HATU, HCTU, or PyBOPHigh purity
Bases N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidinePeptide synthesis grade
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Scavenger, >98%
WaterDeionized
1,2-Ethanedithiol (EDT)Optional scavenger for certain residues
Purification Acetonitrile (ACN)HPLC grade
WaterHPLC grade, with 0.1% TFA

Detailed Experimental Protocols

This protocol outlines the manual synthesis of a model peptide incorporating (R)-2-Amino-3-biphenyl-3-yl-propionic acid. The principles can be adapted for automated synthesizers, though cycle times and reagent delivery may need optimization.

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place the desired amount of resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. Add DMF (5-10 mL) and gently agitate for 30-60 minutes to ensure complete swelling of the resin beads.[9] Drain the DMF.

  • First Amino Acid Loading (for Wang Resin): If starting with a hydroxyl-functionalized resin like Wang, the first amino acid must be esterified. This is a critical step prone to racemization and should be performed with care, often using carbodiimide-mediated coupling with a catalyst like DMAP. For simplicity, starting with a pre-loaded resin is recommended.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, and repeat with fresh solution for 7-10 minutes. Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

Protocol 2: Coupling of (R)-2-Amino-3-biphenyl-3-yl-propionic acid

The key to successfully coupling sterically hindered amino acids is the choice of a potent activating agent and optimized reaction conditions.

  • Activation of the Amino Acid: In a separate vessel, dissolve Fmoc-(R)-2-Amino-3-biphenyl-3-yl-propionic acid (4 equivalents relative to resin loading) and a coupling reagent such as HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes.

    • Rationale: Uronium/aminium salt-based reagents like HATU are highly effective for overcoming steric hindrance and promoting rapid amide bond formation with minimal risk of racemization.[12] A significant excess of the activated amino acid is used to drive the reaction to completion.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

    • Causality: Due to the steric bulk of the biphenylalanine derivative, a longer coupling time is necessary compared to standard amino acids. A minimum of 2-4 hours is recommended.[13]

  • Monitoring the Coupling: After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines.[9]

    • Positive Kaiser Test (blue beads): Indicates incomplete coupling. In this case, a "double coupling" is required. Drain the reaction solution, wash with DMF, and repeat steps 1 and 2 with a fresh solution of activated amino acid.

    • Negative Kaiser Test (yellow/colorless beads): Indicates that the coupling reaction is complete.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.

Comparative Coupling Conditions
Parameter Standard Amino Acid (e.g., Fmoc-Ala-OH) Bulky Amino Acid (Fmoc-(R)-Bip-OH) Rationale for Change
Equivalents (AA) 3-5 eq.4-6 eq.To drive the sterically hindered reaction to completion.
Coupling Reagent HCTU, DIC/HOBtHATU, PyBOP, COMU More potent activators are needed to overcome steric hindrance.
Coupling Time 30-60 min2-4 hours (or double coupling) Allows sufficient time for the hindered reaction to proceed.
Monitoring Kaiser test after 30 minKaiser test after 2 hours; expect potential for double coupling.Crucial for ensuring complete incorporation and preventing deletion sequences.
Protocol 3: Peptide Cleavage and Deprotection

After the final Fmoc deprotection, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

  • Resin Preparation: Wash the final peptide-resin with DMF, followed by DCM (3 x 10 mL each), and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective mixture is "Reagent K".[14]

    • Reagent K Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

    • Safety Precaution: TFA is extremely corrosive. All steps involving the cleavage cocktail must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin). Agitate the mixture gently at room temperature for 2-3 hours.[15]

    • Rationale: The strong acid (TFA) cleaves the peptide from the linker and removes side-chain protecting groups. Scavengers (phenol, water, thioanisole, EDT) are crucial to trap the highly reactive cationic species (e.g., tert-butyl cations) that are generated during deprotection, preventing them from causing unwanted side reactions with sensitive residues like Tryptophan or Methionine.[11][16]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the crude peptide. Reduce the volume of the TFA solution using a gentle stream of nitrogen. Add the concentrated solution dropwise to a large volume of cold (0°C) diethyl ether or methyl t-butyl ether (MTBE) to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide pellet under vacuum.

Troubleshooting and Optimization

Troubleshooting Problem Problem Incomplete Coupling of Biphenylalanine Cause1 Cause Steric Hindrance Problem:p->Cause1:c Cause2 Cause Peptide Aggregation Problem:p->Cause2:c Solution1 Solution • Use potent coupling reagent (HATU, PyBOP) • Increase equivalents of AA (4-6x) • Double couple • Increase coupling time (2-4h) Cause1:c->Solution1:S Solution2 Solution • Use chaotropic salts (e.g., LiCl) in DMF • Synthesize at elevated temperature (if equipped) • Use 'magic mixture' solvent (DCM/DMF/NMP) Cause2:c->Solution2:S

Caption: Troubleshooting guide for incomplete coupling of bulky amino acids like (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

Purification and Analysis

The crude peptide will require purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by characterization to confirm its identity and purity.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and purify using a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Analysis: The purity of the collected fractions should be assessed by analytical RP-HPLC. The identity of the final product should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical value.

Conclusion

The successful solid-phase synthesis of peptides containing sterically demanding residues like (R)-2-Amino-3-biphenyl-3-yl-propionic acid is a challenging yet achievable goal. While issues like steric hindrance and on-resin aggregation are inherent to these syntheses, they can be effectively managed through the strategic selection of potent coupling reagents, optimization of reaction times, and diligent monitoring of reaction completeness.[7] The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently incorporate this and other bulky unnatural amino acids into their peptide candidates, unlocking new avenues for therapeutic innovation.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. Available at: [Link]

  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Constrained Cyclopeptides: Biaryl Formation through Pd‐Catalyzed C−H Activation in Peptides—Structural Control of the Cyclization vs. Cyclodimerization Outcome. ResearchGate. Available at: [Link]

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Using (R)-2-Amino-3-biphenyl-3-yl-propionic acid for protein labeling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging biphenyl-containing unnatural amino acids for advanced protein labeling and interaction studies.

Introduction: Beyond the Canonical 20 Amino Acids

The ability to precisely modify proteins is a cornerstone of modern biological research and therapeutic development. Traditional methods for protein labeling often rely on chemical modification of naturally occurring amino acid residues, such as lysines or cysteines.[1][2] However, these approaches frequently lack site-specificity, leading to heterogeneous products and potential disruption of protein function.[3][4] The expansion of the genetic code to incorporate unnatural amino acids (UAAs) offers a powerful solution, enabling the site-specific introduction of novel chemical functionalities into proteins.[5][6][7] This technique provides unparalleled control over protein structure and function, opening new avenues for research in drug development, functional proteomics, and molecular imaging.[][9]

Among the vast array of UAAs developed, those containing a biphenyl moiety are of particular interest due to their unique photochemical and photophysical properties. While specific applications for (R)-2-Amino-3-biphenyl-3-yl-propionic acid are not yet extensively documented in peer-reviewed literature, this guide will focus on its close, well-studied analogs. Specifically, we will detail the use of p-benzoyl-L-phenylalanine (pBpa) as a genetically encoded photo-cross-linker to capture transient biomolecular interactions, and discuss the application of other biphenyl-phenylalanine isomers as intrinsic fluorescent probes.

This document serves as a comprehensive resource for researchers, providing the theoretical background, detailed experimental protocols, and practical insights required to successfully implement these advanced protein labeling strategies.

Core Principles: Genetic Code Expansion and Bioorthogonal Chemistry

The site-specific incorporation of a UAA into a protein of interest is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair.[7][10] This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs.[7] The process, known as genetic code expansion, involves reassigning a codon that is rarely used or is a stop codon.[11][12] The amber stop codon (UAG) is the most commonly used for this purpose.[7][10]

The key steps are as follows:

  • Codon Reassignment : A target gene is mutated to introduce an amber (TAG) codon at the desired site of UAA incorporation.[12]

  • Orthogonal Pair Expression : The host cells (e.g., E. coli or mammalian cells) are transformed with a plasmid expressing the engineered orthogonal aaRS and tRNA.[3][7]

  • UAA Supplementation : The UAA, in this case a biphenyl-containing amino acid, is added to the cell culture medium.[3][7]

  • Incorporation : Inside the cell, the orthogonal aaRS specifically recognizes and charges its cognate tRNA with the supplemented UAA. During protein translation, when the ribosome encounters the TAG codon on the mRNA, the charged orthogonal tRNA delivers the UAA, resulting in its incorporation into the growing polypeptide chain.[10][12]

This methodology is a prime example of bioorthogonal chemistry , a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[13][14][15] By introducing a unique chemical handle (the UAA) into a protein, researchers can perform subsequent, highly specific chemical modifications in a biological context.[16][17]

GCE_Workflow cluster_cell Host Cell plasmid_target Target Gene Plasmid (with TAG codon) mRNA mRNA plasmid_target->mRNA 4. Transcription plasmid_orthogonal Orthogonal System Plasmid (aaRS/tRNA) aaRS Orthogonal aaRS plasmid_orthogonal->aaRS tRNA Orthogonal tRNA plasmid_orthogonal->tRNA 2. Expression UAA Unnatural Amino Acid (UAA) (e.g., pBpa) UAA->aaRS 1. UAA uptake charged_tRNA UAA-tRNA aaRS->charged_tRNA 3. Charging tRNA->charged_tRNA ribosome Ribosome charged_tRNA->ribosome 5. Translation & Incorporation at TAG protein Protein with UAA ribosome->protein mRNA->ribosome

Figure 1: Workflow for Genetic Code Expansion.

Application 1: Photo-Cross-linking with p-benzoyl-L-phenylalanine (pBpa)

p-benzoyl-L-phenylalanine (pBpa) is a UAA that functions as a highly effective photo-cross-linker.[18][19] Its benzophenone side chain is chemically stable and relatively inert until it is activated by UV light (typically around 365 nm).[19][20] Upon photoactivation, the benzophenone enters an excited triplet state, which can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the pBpa-containing protein and its interacting partner.[20] This "zero-distance" cross-linking capability makes pBpa an invaluable tool for capturing transient and weak protein-protein or protein-nucleic acid interactions in vivo and in vitro.[18][19]

pBpa_Mechanism pBpa_ground pBpa (Ground State) pBpa_excited pBpa* (Excited Triplet State) pBpa_ground->pBpa_excited hv Covalent_Complex Covalent Cross-link pBpa_excited->Covalent_Complex Interaction_Partner Interaction Partner (with C-H bond) Interaction_Partner->Covalent_Complex C-H Insertion UV_light UV Light (~365 nm)

Figure 2: Mechanism of pBpa Photo-Cross-linking.
Protocol 1: Site-Specific Incorporation of pBpa into a Protein in E. coli

This protocol outlines the expression of a target protein containing pBpa at a specific site using the amber suppression methodology.[4]

Materials:

  • Competent E. coli strain (e.g., BL21(DE3)).

  • Expression plasmid for the target protein with a TAG codon at the desired position.

  • Plasmid encoding the orthogonal pBpa-specific aaRS/tRNA pair (e.g., pEVOL-pBpF).

  • p-benzoyl-L-phenylalanine (pBpa).

  • LB medium and appropriate antibiotics.

  • IPTG and L-arabinose for induction.

Methodology:

  • Transformation : Co-transform the competent E. coli cells with the target protein plasmid and the pEVOL-pBpF plasmid. Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.[21]

  • Starter Culture : Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture : Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • pBpa Addition : Add pBpa to the culture to a final concentration of 1 mM.

  • Induction : Induce protein expression by adding IPTG (for the target protein, typically to a final concentration of 0.5-1 mM) and L-arabinose (to induce the expression of the orthogonal system from the pEVOL plasmid, typically 0.02% w/v).[21][22]

  • Expression : Reduce the temperature to 18-25°C and continue to shake the culture for 16-24 hours to allow for protein expression and pBpa incorporation.

  • Harvesting : Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C.

  • Verification : Purify the protein using standard chromatography techniques. Confirm the incorporation of pBpa and the protein's molecular weight using mass spectrometry.

Protocol 2: In Vivo Photo-Cross-linking and Analysis

This protocol describes the procedure for cross-linking the pBpa-containing protein to its binding partners within living cells.

Materials:

  • E. coli cells expressing the pBpa-containing protein of interest (from Protocol 1).

  • Phosphate-buffered saline (PBS).

  • UV lamp with an output at 365 nm (e.g., a handheld UV lamp or a cross-linker instrument).

  • Lysis buffer.

  • SDS-PAGE gels and Western blotting reagents.

Methodology:

  • Cell Preparation : Resuspend the cell pellet from the expression culture in ice-cold PBS.

  • UV Irradiation : Place the cell suspension in a petri dish on ice. Irradiate the cells with 365 nm UV light for 15-60 minutes. The optimal time should be determined empirically. A non-irradiated sample should be kept as a negative control.[18][23]

  • Cell Lysis : After irradiation, pellet the cells and lyse them using an appropriate lysis buffer.

  • Analysis :

    • SDS-PAGE : Analyze the cell lysates by SDS-PAGE. A successful cross-linking event will result in a higher molecular weight band corresponding to the target protein covalently bound to its interaction partner.

    • Western Blotting : Use an antibody against the protein of interest to confirm that the higher molecular weight band contains the target protein.

    • Mass Spectrometry : For identification of the unknown interaction partner, the cross-linked complex can be excised from the gel, digested, and analyzed by mass spectrometry.

Application 2: Fluorescent Labeling with Biphenyl-phenylalanine Analogs

The biphenyl side chain itself possesses intrinsic fluorescence, making biphenyl-phenylalanine isomers attractive candidates for use as minimally perturbing fluorescent probes.[24] Unlike large, extrinsic fluorophores that can sometimes disrupt protein structure and function, these UAA-based probes are similar in size to natural aromatic amino acids like tryptophan.[24] By incorporating them at specific sites, researchers can monitor changes in the local environment, which can provide insights into protein conformational changes, folding dynamics, and ligand binding.[24]

Key Properties and Considerations

The fluorescence properties (quantum yield, emission/excitation wavelengths) of biphenyl-phenylalanine isomers can vary depending on the position of the phenyl-phenyl linkage.[24] This allows for the selection of a probe with the desired photophysical characteristics for a particular experiment.

FeatureSolid-Phase Peptide Synthesis (SPPS)Biosynthetic Incorporation
Peptide/Protein Length Typically up to ~50 amino acidsFull-length proteins of any size
Incorporation Efficiency 100% at the desired positionVariable, dependent on the UAA and orthogonal pair efficiency[21]
Yield High for short peptidesHighly variable, depends on protein expression levels
Purity >95-99% achievable with HPLC>95% achievable with chromatography
Application In vitro studiesIn vitro and in vivo studies

Table 1: Comparison of Methods for Incorporating Biphenyl-based Amino Acids.

Conceptual Protocol: Monitoring Protein Conformational Changes
  • Selection of Incorporation Site : Choose a site in the protein where a conformational change is expected to alter the local environment of the incorporated fluorescent UAA.

  • UAA Incorporation : Synthesize the protein with the fluorescent biphenyl-phenylalanine analog at the selected position using the biosynthetic method described in Protocol 1.

  • Fluorescence Spectroscopy : Purify the labeled protein. Measure its baseline fluorescence spectrum using a fluorometer.

  • Induce Conformational Change : Introduce a ligand, a binding partner, or a change in experimental conditions (e.g., temperature, pH) to induce the expected conformational change.

  • Measure Fluorescence Changes : Record the fluorescence spectrum again. A change in fluorescence intensity, emission maximum (a blue or red shift), or anisotropy can indicate a change in the probe's environment and thus a conformational change in the protein.

Troubleshooting and Scientific Integrity

The success of these protocols relies on careful optimization and validation.

  • Low Incorporation Efficiency : This is a common challenge.[] To improve yields, one can try optimizing the UAA concentration, using a different orthogonal aaRS/tRNA pair, or using an E. coli strain engineered for enhanced UAA incorporation (e.g., one with a deleted release factor 1).

  • Protein Misfolding/Insolubility : The incorporation of a UAA can sometimes disrupt protein folding.[] Optimizing expression conditions, such as lowering the temperature and using a weaker induction, can help.[21] It is crucial to perform functional assays to ensure that the labeled protein retains its biological activity.

  • Off-Target Effects of UV : For photo-cross-linking experiments, it's important to be aware that UV light can cause cellular stress.[18] The use of appropriate controls (e.g., cells with the target protein but without pBpa, or cells with pBpa that are not irradiated) is essential to distinguish specific cross-linking events from non-specific UV-induced damage.

By adhering to these principles and protocols, researchers can confidently employ biphenyl-containing amino acids to gain deeper insights into protein function and interaction networks.

References

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Application Notes and Protocols: (R)-2-Amino-3-biphenyl-3-yl-propionic acid (3-BipA) as a Fluorescent Probe for Protein Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Minimally Perturbing Fluorescent Probe for High-Precision Protein Analysis

In the pursuit of understanding complex biological systems, the ability to observe the structure, dynamics, and interactions of proteins is paramount. Fluorescent spectroscopy offers a suite of powerful, non-destructive techniques to probe these molecular events in real-time.[1][2] However, a significant challenge lies in the labeling of proteins with fluorophores. Traditional methods often rely on large fluorescent protein tags (e.g., GFP) or bulky organic dyes that can perturb the native structure and function of the protein under investigation.[3][4]

This guide introduces (R)-2-Amino-3-biphenyl-3-yl-propionic acid (3-BipA) , a non-canonical amino acid designed to serve as a minimally invasive fluorescent probe. Its compact biphenyl side chain provides intrinsic fluorescence, allowing it to be incorporated directly into the polypeptide backbone at any desired position via genetic code expansion.[5][6] This approach offers unparalleled precision, enabling researchers to introduce a sensitive reporter group with minimal structural perturbation, making it an ideal tool for a range of applications in basic research and drug development.

The biphenyl fluorophore is sensitive to its local microenvironment, making 3-BipA an excellent probe for monitoring protein conformational changes, ligand binding events, and protein-protein interactions.[7]

Core Principles and Advantages of 3-BipA

The utility of 3-BipA as a fluorescent probe is grounded in the photophysical properties of its biphenyl moiety. The biphenyl group provides a distinct spectroscopic signature that is sensitive to changes in the local environment, such as polarity and solvent accessibility.

Key Advantages:

  • Minimal Perturbation: As an amino acid, 3-BipA is significantly smaller than traditional fluorescent protein tags, reducing the likelihood of altering the target protein's structure, function, or localization.[3][4]

  • Site-Specific Incorporation: Genetic code expansion technologies allow for the precise placement of 3-BipA at any desired location within the protein sequence, offering unparalleled control over the experimental design.[5][8]

  • Environmental Sensitivity: The fluorescence of the biphenyl group is sensitive to the polarity of its microenvironment. This property can be exploited to monitor conformational changes that alter the exposure of the probe to solvent or shield it within a hydrophobic pocket.[7][9]

  • Versatility in Fluorescence Techniques: 3-BipA can be employed in a variety of fluorescence-based assays, including steady-state fluorescence intensity, fluorescence anisotropy (polarization), and Förster Resonance Energy Transfer (FRET).[1][10][11]

Spectroscopic Properties of 3-BipA

While extensive characterization of the isolated (R)-2-Amino-3-biphenyl-3-yl-propionic acid is ongoing, its expected photophysical properties can be inferred from the well-documented behavior of biphenyl and its derivatives.[2][3][12][13][14][15][16]

PropertyExpected ValueNotes
Excitation Maximum (λex) ~240 - 250 nmIn non-polar solvents. A slight red-shift may be observed in more polar environments.
Emission Maximum (λem) ~300 - 350 nmThe emission is expected to be sensitive to solvent polarity, with a red-shift in more polar environments.[7][17]
Quantum Yield (Φ) ~0.15 - 0.20In non-polar solvents. The quantum yield is expected to be sensitive to the local environment.[13]
Molar Extinction Coefficient (ε) ~16,000 cm⁻¹/M at ~247 nmBased on data for biphenyl in cyclohexane.[13]

Proposed Synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid

A plausible synthetic route to 3-BipA can be adapted from established methods for the asymmetric synthesis of non-natural amino acids.[18][19] The following is a representative protocol based on the alkylation of a chiral glycine equivalent.

Workflow for the Synthesis of 3-BipA

cluster_synthesis Synthesis Workflow start Start: (S)-2-N-(N-benzylprolyl)aminobenzophenone step1 Complexation with Ni(II) and Glycine start->step1 step2 Deprotonation to form Chiral Glycine Enolate step1->step2 step3 Alkylation with 3-(bromomethyl)biphenyl step2->step3 step4 Diastereomer Separation (Chromatography) step3->step4 step5 Decomposition of Complex (Acid Hydrolysis) step4->step5 end_product Product: (R)-2-Amino-3-biphenyl-3-yl-propionic acid step5->end_product

Caption: Asymmetric synthesis of 3-BipA.

Step-by-Step Synthesis Protocol
  • Preparation of the Chiral Auxiliary Complex:

    • React (S)-2-N-(N'-benzylprolyl)aminobenzophenone with Ni(II) nitrate and glycine in the presence of a base (e.g., sodium methoxide) in methanol to form the chiral Ni(II) complex of the Schiff base of glycine.

  • Alkylation Reaction:

    • Cool the solution of the chiral complex to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

    • Add a strong base, such as lithium diisopropylamide (LDA), to deprotonate the glycine α-carbon, forming a chiral nucleophile.

    • Slowly add a solution of 3-(bromomethyl)biphenyl in an appropriate solvent (e.g., tetrahydrofuran).

    • Allow the reaction to proceed at low temperature, then warm to room temperature.

  • Workup and Diastereomer Separation:

    • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Purify the resulting mixture of diastereomeric complexes by column chromatography on silica gel.

  • Hydrolysis and Isolation of 3-BipA:

    • Decompose the purified diastereomeric complex by stirring with aqueous hydrochloric acid.

    • Separate the free amino acid from the chiral auxiliary by extraction and/or ion-exchange chromatography.

    • The final product, (R)-2-Amino-3-biphenyl-3-yl-propionic acid, can be isolated by crystallization or lyophilization.

Protocols for Incorporation of 3-BipA into Proteins

The site-specific incorporation of 3-BipA into a target protein is achieved by expanding the genetic code of a host expression system.[20] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for 3-BipA and recognizes a unique codon, typically the amber stop codon (UAG).[5][8]

Workflow for In Vivo Incorporation of 3-BipA

cluster_incorporation In Vivo Incorporation Workflow mutagenesis 1. Site-Directed Mutagenesis: Introduce TAG codon into gene of interest transformation 2. Co-transformation: Transform E. coli with plasmids for target protein and orthogonal pair mutagenesis->transformation expression 3. Protein Expression: Culture cells in media supplemented with 3-BipA transformation->expression purification 4. Protein Purification: Isolate the 3-BipA containing protein expression->purification verification 5. Verification: Confirm incorporation by mass spectrometry purification->verification

Caption: Workflow for incorporating 3-BipA in E. coli.

Protocol 1: In Vivo Incorporation in E. coli
  • Site-Directed Mutagenesis:

    • Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using a standard site-directed mutagenesis protocol.[21][22]

    • Verify the mutation by DNA sequencing.

  • Transformation:

    • Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

      • An expression vector containing your TAG-mutated gene of interest.

      • A pEVOL-type plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 3-BipA.[5]

  • Protein Expression:

    • Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) at 37°C to an OD600 of 0.6-0.8.

    • Supplement the medium with 1-2 mM (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

    • Induce protein expression with the appropriate inducer (e.g., IPTG for lac-based promoters) and continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Purification and Verification:

    • Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

    • Purify the protein using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography.

    • Confirm the successful incorporation of 3-BipA by mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the mass of 3-BipA replacing a canonical amino acid.

Protocol 2: In Vitro Incorporation using a Cell-Free Protein Synthesis (CFPS) System

Cell-free systems offer a rapid and efficient alternative for producing proteins containing non-canonical amino acids.[1][23][24]

  • Prepare the CFPS Reaction:

    • In a microcentrifuge tube, combine the components of a commercial or lab-prepared E. coli S30 extract-based CFPS kit.

    • Add the plasmid DNA encoding your TAG-mutated gene of interest.

    • Add the pre-charged 3-BipA-tRNA or the orthogonal synthetase/tRNA pair along with free 3-BipA (typically at 1-2 mM).

  • Incubation:

    • Incubate the reaction mixture at the recommended temperature (e.g., 30°C) for 2-4 hours.

  • Purification:

    • Purify the synthesized protein directly from the reaction mixture using affinity purification methods (e.g., His-tag purification).

Application Protocols

Once the protein containing 3-BipA has been purified, it can be used in a variety of fluorescence-based assays to study its structure and function.

Protocol 3: Monitoring Protein-Ligand Binding via Fluorescence Quenching

This protocol assumes that ligand binding induces a conformational change that alters the fluorescence of the 3-BipA probe.

  • Preparation:

    • Prepare a solution of the purified 3-BipA-labeled protein in a suitable assay buffer. The protein concentration should be chosen to give a stable and measurable fluorescence signal.

    • Prepare a stock solution of the ligand in the same assay buffer.

  • Fluorescence Measurement:

    • In a quartz cuvette, place the protein solution.

    • Set the fluorometer to the excitation wavelength of 3-BipA (~245 nm) and record the emission spectrum (e.g., from 280 to 400 nm).

    • Record the initial fluorescence intensity at the emission maximum (~320 nm).

  • Titration:

    • Add small aliquots of the ligand stock solution to the cuvette, mixing thoroughly after each addition.

    • After each addition, record the fluorescence intensity.

    • Continue the titration until the fluorescence signal is saturated (no further change is observed).

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 4: Measuring Protein Conformational Changes using Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of the fluorophore. A change in the size or shape of the protein, or a change in the local flexibility of the probe, will result in a change in anisotropy.[25][26][27][28]

  • Instrument Setup:

    • Use a fluorometer equipped with polarizers in both the excitation and emission light paths.

    • Set the excitation wavelength to ~245 nm and the emission wavelength to ~320 nm.

  • Measurement:

    • Measure the fluorescence anisotropy of the 3-BipA-labeled protein in its initial conformational state.

    • Induce a conformational change (e.g., by adding a ligand, changing pH, or altering temperature).

    • Measure the fluorescence anisotropy of the protein in its final conformational state.

  • Data Analysis:

    • An increase in anisotropy indicates a decrease in the rotational mobility of the 3-BipA probe, suggesting a more constrained environment or an increase in the overall size of the protein complex.

    • A decrease in anisotropy suggests an increase in the rotational mobility of the probe, indicating a more flexible environment.

Protocol 5: FRET-Based Distance Measurements

3-BipA can serve as a FRET donor when paired with a suitable acceptor. For example, it can potentially act as a donor to a tryptophan residue or another incorporated non-canonical amino acid acceptor.[11][29][30][31]

  • Protein Design and Preparation:

    • Prepare a protein variant containing both the 3-BipA donor and a suitable FRET acceptor at specific locations.

    • Prepare a "donor-only" control protein containing only 3-BipA.

  • Fluorescence Measurements:

    • Measure the fluorescence emission spectrum of the donor-only protein when excited at the donor's excitation wavelength (~245 nm).

    • Measure the fluorescence emission spectrum of the dual-labeled (donor-acceptor) protein under the same conditions.

    • Measure the fluorescence emission spectrum of the dual-labeled protein when exciting at the acceptor's excitation wavelength to check for direct excitation of the acceptor.

  • FRET Efficiency Calculation:

    • Calculate the FRET efficiency (E) from the quenching of the donor fluorescence in the presence of the acceptor:

      • E = 1 - (FDA / FD)

      • Where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

  • Distance Calculation:

    • Calculate the distance (r) between the donor and acceptor using the Förster equation:

      • E = R₀⁶ / (R₀⁶ + r⁶)

      • Where R₀ is the Förster distance, which is the distance at which FRET efficiency is 50%. R₀ must be calculated or determined experimentally for the specific donor-acceptor pair.

Conclusion

(R)-2-Amino-3-biphenyl-3-yl-propionic acid represents a powerful addition to the toolkit of researchers studying protein structure and function. Its minimal size, environmental sensitivity, and site-specific incorporation capabilities provide a high-resolution window into the molecular world. The protocols outlined in this guide provide a framework for the synthesis, incorporation, and application of this versatile fluorescent probe, enabling a wide range of experiments in molecular biology, biochemistry, and drug discovery.

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Site-specific incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Site-Specific Incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic Acid In Vivo

Abstract

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug development.[1] This guide provides a comprehensive framework for the site-specific incorporation of a unique ncAA, (R)-2-Amino-3-biphenyl-3-yl-propionic acid ((R)-BipA), into proteins within a living system. (R)-BipA, a D-enantiomer with a bulky biphenyl moiety, offers novel steric and hydrophobic properties for designing advanced biotherapeutics, probing protein structure, and engineering new enzymatic functions. We detail the principles of genetic code expansion, the specific challenges associated with incorporating D-amino acids, and provide field-tested protocols for engineering the necessary orthogonal translation system, expressing the target protein, and validating the site-specific incorporation of (R)-BipA.

Principles of the Method: Repurposing Codons for Novel Chemistries

The in vivo incorporation of (R)-BipA is achieved by hijacking the cell's natural protein synthesis machinery.[2] This process, known as genetic code expansion, relies on the introduction of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3] This new aaRS/tRNA pair functions independently of the host cell's endogenous pairs and is engineered to recognize the ncAA of interest—in this case, (R)-BipA.

The core strategy involves repurposing a codon that normally signals for translation to stop. The amber stop codon (TAG) is most commonly used for this "nonsense suppression" because it is the least frequent stop codon in many organisms, minimizing interference with normal protein termination.[4]

The key components and their roles are:

  • Target Gene: The gene of the protein of interest is mutated to include an in-frame amber (TAG) codon at the desired site of (R)-BipA incorporation.

  • Orthogonal aaRS ((R)-BipA-RS): An aminoacyl-tRNA synthetase engineered to specifically recognize and bind (R)-BipA, differentiating it from all 20 canonical amino acids, including its L-enantiomer. The Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) is a common and highly evolvable scaffold for this purpose, known for its remarkable substrate polyspecificity.[5][6]

  • Orthogonal tRNA (tRNAPylCUA): A cognate tRNA, also derived from the Pyl system, that is not recognized by any endogenous aaRS in the host. Its anticodon is mutated to CUA to recognize and bind the TAG codon on the messenger RNA (mRNA).

  • ncAA Supplementation: The host cells are grown in media supplemented with (R)-BipA, making it available for the engineered synthetase.

When these components are present in the cell, the engineered (R)-BipA-RS charges the orthogonal tRNAPylCUA with (R)-BipA. During translation, when the ribosome encounters the TAG codon in the target mRNA, the charged tRNAPylCUA binds to this codon, delivering (R)-BipA for incorporation into the growing polypeptide chain.[7] In the absence of (R)-BipA or a functional orthogonal pair, translation terminates at the TAG codon, producing a truncated, non-functional protein.

G cluster_0 Cellular Environment cluster_1 Ribosomal Translation ncAA (R)-BipA (ncAA) Supplemented in Media aaRS Engineered Orthogonal (R)-BipA-RS ncAA->aaRS 1. Recognition & Binding charged_tRNA Charged tRNA: (R)-BipA-tRNA_CUA aaRS->charged_tRNA 2. Acylation (Charging) tRNA Orthogonal tRNA_CUA tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome 3. TAG Codon Recognition mRNA mRNA with TAG Codon mRNA->ribosome protein Full-Length Protein with (R)-BipA ribosome->protein 4. Incorporation

Diagram 1: Mechanism of site-specific (R)-BipA incorporation via an orthogonal translation system.
The D-Amino Acid Challenge

Incorporating a D-amino acid like (R)-BipA presents a significant hurdle. Cellular systems have evolved robust proofreading mechanisms to maintain chiral purity. A key enzyme family, D-aminoacyl-tRNA deacylases (DTD), actively removes D-amino acids that have been mistakenly attached to tRNAs, preventing their entry into the ribosome. Therefore, a successful strategy requires not only an engineered synthetase that can charge the D-amino acid but also a system that can overwhelm or bypass this cellular surveillance.[8] Engineering the PylRS system is often effective, as the resulting charged tRNAPyl may not be a strong substrate for the host's DTD enzymes.[5]

Experimental Workflow: From Synthetase Evolution to Protein Validation

The overall process can be broken down into four major stages: engineering the orthogonal pair, constructing the expression vectors, in vivo incorporation, and validation.

workflow cluster_0 Stage 1: Orthogonal System Engineering cluster_1 Stage 2: Plasmid Construction cluster_2 Stage 3: In Vivo Incorporation cluster_3 Stage 4: Purification & Validation start Start: Define Target Site & Obtain (R)-BipA lib_creation Create PylRS Mutant Library start->lib_creation plasmid_target Introduce TAG Codon into Target Gene via Site-Directed Mutagenesis start->plasmid_target pos_selection Positive Selection (Survival on Chloramphenicol + (R)-BipA) lib_creation->pos_selection neg_selection Negative Selection (Toxicity on Arabinose) pos_selection->neg_selection screening Screen Hits for Efficiency & Fidelity (e.g., GFP Reporter) neg_selection->screening plasmid_ots Clone Best (R)-BipA-RS Mutant into pEVOL Expression Vector screening->plasmid_ots transform Co-transform E. coli with pEVOL-(R)-BipA-RS & Target Plasmids plasmid_ots->transform plasmid_target->transform culture Culture Cells & Supplement with (R)-BipA transform->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce purify Purify Target Protein (e.g., Ni-NTA for His-tag) induce->purify validate_wb Western Blot Analysis purify->validate_wb validate_ms Mass Spectrometry (LC-MS/MS) purify->validate_ms end_node Validated Protein with (R)-BipA validate_ms->end_node

Diagram 2: High-level experimental workflow for (R)-BipA incorporation.

Detailed Protocols

Protocol 1: Directed Evolution of an (R)-BipA-Specific Synthetase

This protocol outlines a directed evolution campaign in E. coli to engineer a PylRS variant capable of utilizing (R)-BipA.[9] It employs a dual-selection system leveraging both a positive survival marker and a negative counter-selection marker.

Materials:

  • E. coli strain (e.g., DH10B for cloning, BL21(DE3) for selection).

  • pEVOL-PylRS plasmid (containing the PylRS gene and its tRNA).

  • pREP/YC-JYC8-Barnase selection plasmid (contains a toxic barnase gene with two amber codons and a chloramphenicol resistance gene with one amber codon).

  • (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

  • Standard molecular biology reagents for PCR, cloning, and transformation.

Methodology:

  • Create PylRS Mutant Library:

    • Randomly mutagenize the PylRS gene using error-prone PCR. Focus mutagenesis on the active site residues known to influence substrate specificity.

    • Clone the library of PylRS mutants back into the pEVOL vector.

  • Positive Selection:

    • Co-transform the pEVOL-PylRS library and the pREP/YC-JYC8-Barnase selection plasmid into competent E. coli cells.

    • Plate the transformed cells on agar plates containing:

      • Kanamycin (to select for pEVOL plasmid).

      • Tetracycline (to select for pREP/YC plasmid).

      • Chloramphenicol (positive selection marker).

      • 1 mM (R)-BipA.

    • Rationale: Only cells with a PylRS variant that can incorporate (R)-BipA at the amber codon in the chloramphenicol resistance gene will survive.

  • Negative Selection:

    • Pool the surviving colonies from the positive selection.

    • Plate the pooled cells on agar plates containing:

      • Kanamycin and Tetracycline.

      • 0.2% L-arabinose (to induce the toxic barnase gene).

      • NO (R)-BipA.

    • Rationale: PylRS variants that are active with a canonical amino acid will incorporate it at the amber codons in the barnase gene, leading to the production of the toxic protein and cell death. This step selects against promiscuous synthetases and enriches for those specifically requiring (R)-BipA.

  • Screening and Identification:

    • Isolate plasmids from colonies that survived both selection rounds.

    • Test individual clones for incorporation efficiency using a reporter protein like superfolder Green Fluorescent Protein (sfGFP) containing an amber codon at a permissive site (e.g., sfGFP-S147TAG).

    • Quantify fluorescence in the presence and absence of 1 mM (R)-BipA. The best candidates will show high fluorescence only when the ncAA is present.

Protocol 2: Protein Expression and In Vivo Incorporation

Materials:

  • E. coli BL21(DE3) cells.

  • pEVOL plasmid encoding the evolved (R)-BipA-RS and tRNAPyl.

  • pET-based plasmid encoding the His-tagged target protein with a TAG codon at the desired position.

  • (R)-BipA stock solution (e.g., 100 mM in 0.1 M NaOH).

  • LB media and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

  • Transformation: Co-transform competent E. coli BL21(DE3) cells with the pEVOL-(R)-BipA-RS plasmid and the target protein plasmid. Plate on LB agar with appropriate antibiotics (e.g., Kanamycin and Ampicillin).

  • Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C.

  • Expression Culture:

    • Inoculate 1 L of fresh LB media (with antibiotics) with the overnight culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Add (R)-BipA to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Reduce the temperature to 20°C and continue shaking for 16-20 hours. Rationale: Lower temperatures often improve protein folding and can increase the yield of full-length, ncAA-containing protein.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 3: Purification and Validation of (R)-BipA Incorporation

Methodology:

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

    • Purify the His-tagged protein from the supernatant using Nickel-NTA affinity chromatography according to the manufacturer's protocol.

    • Elute the protein and dialyze into a suitable storage buffer.

  • SDS-PAGE and Western Blot Analysis:

    • Run samples from induced and uninduced cultures, and the purified protein on an SDS-PAGE gel.

    • Perform a Western blot using an anti-His tag antibody.

    • Expected Result: A band corresponding to the full-length protein should be visible in the lane supplemented with (R)-BipA, while this band should be absent or significantly reduced in the control lane without the ncAA. This confirms TAG codon suppression.

  • Mass Spectrometry (MS) Validation:

    • Submit the purified protein for analysis by electrospray ionization mass spectrometry (ESI-MS) or LC-MS/MS.

    • Rationale: This is the definitive validation step. The observed molecular weight of the protein must match the theoretical molecular weight calculated for the protein containing (R)-BipA.[10] LC-MS/MS analysis of tryptic digests can pinpoint the exact location of the ncAA.

Expected Results and Data Interpretation

Successful incorporation of (R)-BipA will be validated by a combination of expression analysis and high-resolution mass spectrometry.

Validation Method Parameter Measured Expected Result for Successful Incorporation
Western Blot Full-length protein expressionStrong band at expected MW in +ncAA lane; faint or no band in -ncAA lane.
Protein Yield Purified protein quantityYields can vary but typically range from 0.1 to 5 mg/L of culture.
Intact Protein ESI-MS Molecular Weight (MW)Observed MW matches the theoretical MW of the protein with (R)-BipA.

Table 1: Quantitative Validation Metrics

Let's consider a hypothetical 30 kDa target protein where a Leucine (MW = 131.17 Da) is replaced by (R)-BipA (MW = 255.31 Da).

Sample Theoretical Mass (Da) Observed Mass (Da) Conclusion
Wild-Type Protein30,000.030,000.2 ± 0.5Correct WT protein expressed.
Target Protein + (R)-BipA30,124.1430,124.5 ± 0.5Successful and specific incorporation of (R)-BipA.
Target Protein - (R)-BipATruncated (No full-length protein)N/AConfirms ncAA dependency.

Table 2: Example Mass Spectrometry Data for a 30 kDa Protein

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Application Notes & Protocols: High-Fidelity Incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid into Target Proteins using Cell-Free Protein Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Versatility of Proteins

The 20 canonical amino acids that constitute the building blocks of proteins in nature offer a remarkable, yet finite, chemical diversity. The ability to incorporate non-canonical amino acids (ncAAs) with novel functionalities into the polypeptide chain opens up a new frontier in protein engineering and drug discovery. The site-specific incorporation of ncAAs allows for the introduction of biophysical probes, post-translational modifications, and unique chemical handles for conjugation, thereby expanding the functional repertoire of proteins.[1][2] (R)-2-Amino-3-biphenyl-3-yl-propionic acid, a biphenylalanine derivative, is of particular interest due to its bulky, hydrophobic side chain which can be used to probe protein structure, modulate protein-protein interactions, or serve as a scaffold for further chemical modification.[3][4][5]

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the incorporation of ncAAs.[6][7] By removing the constraints of a living cell, such as the cell membrane barrier and the need to maintain cell viability, CFPS systems offer an open and controllable environment for protein expression.[1][8][9] This allows for the direct addition of ncAAs and other components to the reaction mixture, facilitating high-efficiency incorporation and enabling the synthesis of proteins that may be toxic to living cells.[7][10]

This guide provides a comprehensive overview and a detailed protocol for the site-specific incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid into a target protein using an E. coli-based CFPS system. We will delve into the underlying principles, experimental setup, data analysis, and troubleshooting strategies to empower researchers in their endeavors to engineer novel proteins with expanded functionalities.

Principle of Orthogonal Translation Systems

The site-specific incorporation of a non-canonical amino acid at a desired position in a protein is achieved by co-opting a specific codon, typically a stop codon like the amber codon (UAG), and assigning it to the ncAA.[2][11] This requires an orthogonal translation system (OTS), which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually specific and do not cross-react with the endogenous aaRSs and tRNAs of the host system.[12][13][14]

The key components of this system are:

  • An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered synthetase that specifically recognizes and charges the desired ncAA, in this case, (R)-2-Amino-3-biphenyl-3-yl-propionic acid, onto its cognate tRNA.[15][16]

  • An Orthogonal tRNA (o-tRNA): A suppressor tRNA with an anticodon that recognizes the reassigned codon (e.g., CUA for the UAG amber codon). This tRNA is not recognized by any of the endogenous synthetases.[12]

  • A DNA Template: The gene of interest containing an in-frame amber codon at the desired site of ncAA incorporation.

  • The Non-Canonical Amino Acid: (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

When all these components are present in the CFPS reaction, the o-aaRS charges the o-tRNA with (R)-2-Amino-3-biphenyl-3-yl-propionic acid. The ribosome then recognizes the UAG codon in the mRNA and, instead of terminating translation, incorporates the ncAA-charged o-tRNA, resulting in a full-length protein containing the desired modification.

Diagram: Mechanism of ncAA Incorporation

ncAA_incorporation cluster_ots Orthogonal Translation System cluster_translation Translation Machinery o-aaRS Orthogonal Synthetase Charged_tRNA Charged o-tRNA o-aaRS->Charged_tRNA Charges ncAA (R)-2-Amino-3-biphenyl- 3-yl-propionic acid ncAA->o-aaRS Binds o-tRNA Orthogonal tRNA (CUA) o-tRNA->o-aaRS Binds Ribosome Ribosome Charged_tRNA->Ribosome Delivers ncAA at UAG Protein Target Protein with ncAA Ribosome->Protein Synthesizes mRNA mRNA (with UAG codon) mRNA->Ribosome

Caption: Mechanism of ncAA incorporation via an orthogonal translation system.

Experimental Workflow

The overall workflow for incorporating (R)-2-Amino-3-biphenyl-3-yl-propionic acid into a target protein using CFPS involves several key stages, from the preparation of the necessary biological components to the final analysis of the synthesized protein.

Diagram: Experimental Workflow

experimental_workflow Start Start Prepare_Extract Prepare S30 Cell-Free Extract Start->Prepare_Extract Prepare_Reagents Prepare Reaction Mix (Energy Source, Amino Acids, Buffers) Start->Prepare_Reagents Prepare_OTS Prepare Orthogonal Components (o-aaRS, o-tRNA) Start->Prepare_OTS Prepare_DNA Prepare DNA Template (with UAG codon) Start->Prepare_DNA Setup_Reaction Set up CFPS Reaction Prepare_Extract->Setup_Reaction Prepare_Reagents->Setup_Reaction Prepare_OTS->Setup_Reaction Prepare_DNA->Setup_Reaction Incubate Incubate at 30-37°C Setup_Reaction->Incubate Analyze_Protein Analyze Protein Expression (SDS-PAGE, Western Blot) Incubate->Analyze_Protein Purify_Protein Purify Target Protein (e.g., His-tag) Analyze_Protein->Purify_Protein Confirm_Incorporation Confirm ncAA Incorporation (Mass Spectrometry) Purify_Protein->Confirm_Incorporation End End Confirm_Incorporation->End

Caption: Overall experimental workflow for CFPS with ncAA incorporation.

Detailed Protocols

Materials and Reagents
Component Supplier Notes
(R)-2-Amino-3-biphenyl-3-yl-propionic acid Commercially availablePrepare a stock solution (e.g., 100 mM in 1 M NaOH) and adjust pH to 7.5.
S30 Cell-Free Extract Prepare in-house or commercially availableE. coli strains like BL21(DE3) are commonly used. For higher efficiency, consider using a genomically recoded strain lacking Release Factor 1 (RF1).[11][17][18]
Plasmid DNA encoding target protein -Must contain an in-frame amber (TAG) codon at the desired incorporation site. A T7 promoter is required for E. coli CFPS.
Plasmids for o-aaRS and o-tRNA -The specific synthetase must be chosen or evolved to be specific for (R)-2-Amino-3-biphenyl-3-yl-propionic acid.[15][16]
Energy Solution -Typically contains ATP, GTP, CTP, UTP, and an energy regeneration system (e.g., creatine phosphate and creatine kinase).
Amino Acid Mixture -A mixture of the 19 canonical amino acids (excluding the one being replaced if applicable, though not the case here).
Buffers and Salts -HEPES-KOH, potassium glutamate, magnesium acetate, etc.
T7 RNA Polymerase Commercially availableFor in vitro transcription.
RNase Inhibitor Commercially availableTo prevent mRNA degradation.
Purification Resin Commercially availablee.g., Ni-NTA agarose for His-tagged proteins.
Protocol: Cell-Free Protein Synthesis Reaction

This protocol is a general guideline and may require optimization for specific proteins and CFPS systems. A 15 µL reaction volume is described below.

  • Thaw Reagents: Thaw all components on ice.

  • Prepare the Reaction Mixture: In a sterile microcentrifuge tube on ice, combine the following components in the order listed:

Component Volume (µL) Final Concentration
Nuclease-free waterVariable-
Energy Solution (10x)1.51x
Amino Acid Mixture (10x)1.51x
Buffers and Salts (10x)1.51x
(R)-2-Amino-3-biphenyl-3-yl-propionic acid (10 mM)1.51 mM
T7 RNA Polymerase0.5-
RNase Inhibitor0.25-
o-aaRS and o-tRNAVariableOptimize for each system
Plasmid DNA (Target Protein)1.010-15 ng/µL
S30 Cell-Free Extract4.530% (v/v)
Total Volume 15.0
  • Mix Gently: Gently mix the reaction by pipetting up and down. Avoid vortexing.

  • Incubation: Incubate the reaction at 30°C for 2-4 hours in a thermomixer with gentle shaking. For larger proteins, a lower temperature (e.g., 25°C) may improve folding.[19]

  • Analysis of Protein Expression:

    • Take a 5 µL aliquot of the reaction mixture.

    • Add an equal volume of 2x SDS-PAGE loading buffer.

    • Heat at 95°C for 5 minutes.

    • Analyze by SDS-PAGE and Coomassie staining or Western blot using an antibody against a tag (e.g., anti-His).

Control Reactions

To validate the site-specific incorporation of the ncAA, it is crucial to run control reactions:

  • Negative Control: A reaction without the addition of (R)-2-Amino-3-biphenyl-3-yl-propionic acid. This should result in a truncated protein product due to termination at the amber codon.

  • Positive Control (Wild-Type): A reaction with a plasmid encoding the wild-type protein (without the amber codon). This should produce a full-length protein of a slightly different molecular weight than the ncAA-containing protein.

Data Interpretation and Expected Results

Successful incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid will be indicated by the presence of a full-length protein band in the SDS-PAGE or Western blot analysis of the reaction containing the ncAA, which is absent in the negative control.

Reaction Condition Expected Result on SDS-PAGE/Western Blot Interpretation
+ ncAA, + DNA (UAG) Full-length protein bandSuccessful ncAA incorporation
- ncAA, + DNA (UAG) Truncated protein band or no full-length bandTermination at the UAG codon; confirms site-specificity
+ ncAA, + DNA (Wild-Type) Full-length protein band (slightly lower MW)Positive control for protein expression
- DNA No protein bandNegative control for the CFPS system

For quantitative analysis, the protein yield can be determined using methods such as densitometry of the protein band on a stained gel or by measuring the fluorescence of a reporter protein like sfGFP.[1]

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no protein yield - Inactive cell-free extract- Degraded DNA template or mRNA- Suboptimal reaction conditions- Prepare fresh extract or use a commercial kit- Use high-quality, pure DNA template- Optimize concentrations of Mg2+, DNA, and other components- Add RNase inhibitor
Truncated protein product - Inefficient ncAA incorporation- Competition with Release Factor 1 (RF1)- Increase the concentration of the ncAA, o-aaRS, and o-tRNA- Use an RF1-depleted cell-free extract or a genomically recoded E. coli strain[11][18]
Protein aggregation - High protein concentration- Improper folding- Reduce the incubation temperature (e.g., to 25°C)[19]- Add molecular chaperones or mild detergents to the reaction[19]
Misincorporation of canonical amino acids - "Leaky" suppression by endogenous tRNAs- Use an RF1-depleted system to reduce pressure on near-cognate suppression[7]

Conclusion

The combination of cell-free protein synthesis and orthogonal translation systems provides a robust and versatile platform for the site-specific incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid and other ncAAs into proteins. This technology empowers researchers to push the boundaries of protein engineering, enabling the creation of novel biologics, research tools, and therapeutic agents with tailored properties. The protocols and guidelines presented here serve as a starting point for the successful implementation of this powerful technique.

References

  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. (2020). National Institutes of Health. [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2019). National Institutes of Health. [Link]

  • Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. (2016). National Institutes of Health. [Link]

  • Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry. [Link]

  • A User's Guide to Cell-Free Protein Synthesis. (2021). MDPI. [Link]

  • Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. (2018). ResearchGate. [Link]

  • Synthetase variants for incorporation of biphenylalanine into a peptide. (2019).
  • (2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid. PubChem. [Link]

  • Cell-Free Protein Synthesis. (2020). protocols.io. [Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Frontiers in Pharmacology. [Link]

  • Incorporation of non-canonical amino acids. (2011). National Institutes of Health. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. (2014). Springer Nature Experiments. [Link]

  • Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. (2018). Nature Communications. [Link]

  • (S)-2-Amino-3-biphenyl-3-yl-propionic acid. PubChem. [Link]

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. National Institutes of Health. [Link]

  • Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (2018). National Institutes of Health. [Link]

  • Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. (2021). Frontiers in Molecular Biosciences. [Link]

  • Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine. (2023). Biotechnology and Bioprocess Engineering. [Link]

  • Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (2020). National Institutes of Health. [Link]

  • An efficient cell-free protein synthesis platform for producing proteins with pyrrolysine-based noncanonical amino acids. (2022). National Institutes of Health. [Link]

  • Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. (2013). National Institutes of Health. [Link]

  • Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. (2013). ACS Publications. [Link]

  • An efficient cell-free protein synthesis platform for producing proteins with pyrrolysine-based noncanonical amino acids. (2022). Northwestern Scholars. [Link]

  • Fluorescent biphenyl derivatives of phenylalanine suitable for protein modification. (2013). Arizona State University. [Link]

  • Fluorescent biphenyl derivatives of phenylalanine suitable for protein modification. (2013). PubMed. [Link]

  • Cell-Free Protein Synthesis: Applications Come of Age. (2012). National Institutes of Health. [Link]

  • Cell-Free Protein Synthesis: A Promising Option for Future Drug Development. (2020). ResearchGate. [Link]

  • Synthetic Biology Meets Cell-Free Protein Synthesis. (2020). MDPI. [Link]

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Application Notes and Protocols for Unnatural Amino Acid Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Unnatural Amino Acid Mutagenesis

Unnatural amino acid (UAA) mutagenesis is a powerful technique that enables the site-specific incorporation of amino acids with novel chemical functionalities into proteins. This is achieved by repurposing a nonsense codon, most commonly the amber stop codon (TAG), to encode a UAA. The core of this technology relies on an orthogonal translation system, which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are engineered to be mutually specific and not to cross-react with the host cell's endogenous translational machinery. This guide provides a detailed overview of the experimental protocols involved in UAA mutagenesis, from the selection of the orthogonal system to the verification of UAA incorporation.

The ability to introduce UAAs with unique chemical groups, such as bioorthogonal handles, photo-crosslinkers, or fluorescent probes, has revolutionized protein engineering and drug discovery. It allows for the creation of proteins with enhanced stability, novel catalytic activities, and the ability to be precisely modified for various applications, including antibody-drug conjugates (ADCs) and fundamental studies of protein function.

Part 1: Selecting and Preparing the Orthogonal Translation System

The success of a UAA mutagenesis experiment hinges on the choice of a robust and efficient orthogonal translation system. This system must function independently of the host's translational machinery to ensure the high fidelity of UAA incorporation.

Choosing the Right Orthogonal System

Several orthogonal systems have been developed, with the most widely used ones originating from the tyrosyl-tRNA synthetase/tRNA pair of Methanocaldococcus jannaschii (M. jannaschii) and the pyrrolysyl-tRNA synthetase/tRNA pair of Methanosarcina species (M. mazei or M. barkeri). The selection of an appropriate system depends on factors such as the host organism, the structure of the UAA, and the desired expression levels.

Orthogonal SystemHost Organism(s)AdvantagesCommon UAAs
M. jannaschii TyrRS/tRNATyrE. coli, Mammalian CellsWell-characterized, numerous engineered variants available.p-acetyl-L-phenylalanine, p-azido-L-phenylalanine, p-borono-L-phenylalanine.
M. mazei PylRS/tRNAPylE. coli, Mammalian Cells, YeastAccommodates a wide range of structurally diverse UAAs, particularly those with bulky side chains.Nε-acetyl-L-lysine, Nε-Boc-L-lysine, various photocaged lysines.
E. coli TyrRS/tRNATyrYeastOne of the first systems developed, good for specific applications in yeast.3-amino-L-tyrosine, O-methyl-L-tyrosine.
Plasmid Design and Preparation

The genetic setup for UAA mutagenesis typically involves two plasmids: one encoding the gene of interest with an in-frame amber codon at the desired site of UAA incorporation, and a second plasmid expressing the orthogonal aaRS and tRNA.

Protocol 1: Plasmid Construction

  • Gene of Interest Plasmid:

    • Introduce an amber stop codon (TAG) at the desired position in your gene of interest using site-directed mutagenesis.

    • Clone the modified gene into a suitable expression vector containing a selectable marker (e.g., ampicillin resistance) and an inducible promoter (e.g., T7 or arabinose).

  • Orthogonal System Plasmid:

    • Obtain or synthesize the genes for the engineered orthogonal aaRS and its cognate tRNA.

    • Clone the aaRS gene under the control of a constitutive or inducible promoter.

    • The tRNA gene is typically driven by a constitutive promoter, such as the proK promoter.

    • This plasmid should carry a different selectable marker (e.g., chloramphenicol or spectinomycin resistance) to ensure maintenance of both plasmids.

UAA Mutagenesis Plasmid System cluster_0 Expression Plasmid cluster_1 Orthogonal System Plasmid gene_of_interest Gene of Interest (with TAG codon) terminator_goi Terminator gene_of_interest->terminator_goi promoter_goi Inducible Promoter promoter_goi->gene_of_interest selectable_marker_1 Selectable Marker 1 (e.g., AmpR) aaRS Orthogonal aaRS terminator_aaRS Terminator aaRS->terminator_aaRS promoter_aaRS Constitutive Promoter promoter_aaRS->aaRS tRNA Orthogonal tRNA(CUA) terminator_tRNA Terminator tRNA->terminator_tRNA promoter_tRNA Constitutive Promoter promoter_tRNA->tRNA selectable_marker_2 Selectable Marker 2 (e.g., CmR) co_transformation Co-transformation into Host Cell cluster_0 cluster_0 cluster_0->co_transformation cluster_1 cluster_1 cluster_1->co_transformation

Figure 1: Plasmid setup for UAA mutagenesis.

Part 2: Protein Expression with Unnatural Amino Acids

With the necessary plasmids prepared, the next step is to introduce them into a suitable expression host and induce protein expression in the presence of the UAA.

Transformation/Transfection and Cell Culture

Protocol 2: Protein Expression in E. coli

  • Transformation: Co-transform chemically competent E. coli (e.g., BL21(DE3)) with the two plasmids (typically 50-100 ng of each).

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate a larger volume of minimal medium (e.g., M9) supplemented with glucose, essential amino acids (if using an auxotrophic strain), and both antibiotics with the overnight culture (typically a 1:100 dilution).

  • UAA Addition: Add the UAA to the culture medium. The optimal concentration can vary depending on the UAA and the efficiency of the orthogonal system, but a good starting point is 1-2 mM.

  • Growth: Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

ParameterRecommended RangeNotes
UAA Concentration0.5 - 5 mMHigher concentrations may be toxic. Optimization is recommended.
Incubation Temperature18 - 37°CLower temperatures can improve protein solubility.
Induction Time4 - 16 hoursLonger induction at lower temperatures may increase yield.
Protein Expression Induction
  • Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG for T7 promoter-based systems) to the culture.

  • Incubation: Continue to incubate the culture under the desired conditions (temperature and time).

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until further processing.

Part 3: Protein Purification and Verification of UAA Incorporation

After expression, the target protein needs to be purified and the successful incorporation of the UAA must be verified.

Protein Purification

Standard protein purification techniques can be employed. Affinity chromatography is often the method of choice, utilizing a tag (e.g., His-tag, GST-tag) engineered into the protein of interest.

Verification of UAA Incorporation

It is crucial to confirm that the full-length protein is produced only in the presence of the UAA and that the UAA has been incorporated at the correct site.

Protocol 3: Verification by SDS-PAGE and Western Blotting

  • Lysate Preparation: Resuspend a small aliquot of the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • SDS-PAGE: Run the soluble fraction of the lysate on an SDS-PAGE gel. Include control samples from cultures grown in the absence of the UAA and/or the inducer.

  • Analysis: In the presence of the UAA and the inducer, a band corresponding to the full-length protein should be visible. In the absence of the UAA, this band should be absent or significantly reduced, indicating that the amber codon is being read as a stop codon.

  • Western Blotting: If the protein expression level is low, transfer the proteins from the SDS-PAGE gel to a membrane and perform a Western blot using an antibody specific to the protein or its tag.

Protocol 4: Verification by Mass Spectrometry

Mass spectrometry is the definitive method for confirming the precise mass of the protein and the identity of the incorporated UAA.

  • Sample Preparation: Purify the protein of interest to a high degree of homogeneity.

  • Intact Mass Analysis: Subject the purified protein to electrospray ionization mass spectrometry (ESI-MS) to determine its molecular weight. The measured mass should correspond to the theoretical mass of the protein with the incorporated UAA.

  • Peptide Mapping: For unambiguous confirmation, digest the protein with a specific protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will identify the peptide containing the UAA and confirm its exact location. The fragmentation pattern of this peptide will also verify the identity of the UAA.[1][2]

UAA Incorporation Verification Workflow cluster_initial_verification cluster_definitive_verification expr_plus_uaa Expression with UAA sds_page SDS-PAGE / Western Blot expr_plus_uaa->sds_page expr_minus_uaa Expression without UAA (Control) expr_minus_uaa->sds_page purification Protein Purification sds_page->purification Full-length protein observed? mass_spec Mass Spectrometry (ESI-MS, LC-MS/MS) purification->mass_spec

Figure 2: Workflow for verifying UAA incorporation.

Part 4: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or low expression of full-length protein - Inefficient orthogonal aaRS/tRNA pair. - Low UAA uptake by the cells. - Toxicity of the UAA or the expressed protein.- Test different orthogonal systems. - Optimize UAA concentration. - Use a strain engineered for better UAA transport. - Lower the expression temperature and/or inducer concentration.
High background expression (protein produced without UAA) - Misacylation of the orthogonal tRNA with a natural amino acid. - Read-through of the amber codon by endogenous tRNAs.- Use a more specific orthogonal aaRS. - Use an E. coli strain with a modified genome to reduce amber codon read-through (e.g., C321.ΔA).[3]
Incorrect mass observed by mass spectrometry - Misincorporation of a natural amino acid. - Degradation of the protein or UAA.- Re-verify the specificity of the orthogonal system. - Optimize purification protocol to minimize degradation.

References

  • Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins. Nature Protocols. Available at: [Link]

  • Schematic representation of UAA incorporation using an orthogonal... ResearchGate. Available at: [Link]

  • Experimental Methods for Scanning Unnatural Amino Acid Mutagenesis. SpringerLink. Available at: [Link]

  • A General Method for Scanning Unnatural Amino Acid Mutagenesis. ACS Chemical Biology. Available at: [Link]

  • Efficient unnatural amino acids incorporation and generalizable... ResearchGate. Available at: [Link]

  • Orthogonal translation components for in vivo incorporation of unnatural amino acids. Google Patents.
  • In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PNAS. Available at: [Link]

  • A General Method for Scanning Unnatural Amino Acid Mutagenesis. PMC - NIH. Available at: [Link]

  • Terminology of Molecular Biology for unnatural amino acid mutagenesis. GenScript. Available at: [Link]

  • Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods. Available at: [Link]

  • Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Oxford Academic. Available at: [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH. Available at: [Link]

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC - NIH. Available at: [Link]

  • Genetic Incorporation of Unnatural Amino Acids Into Proteins in Mammalian Cells. Paper Digest. Available at: [Link]

  • Experimental methods for scanning unnatural amino acid mutagenesis. PMC. Available at: [Link]

  • Noncanonical amino acid mutagenesis in response to recoding signal-enhanced quadruplet codons. Oxford Academic. Available at: [Link]

  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of Biphenylalanine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond Phenylalanine – A New Paradigm in Scaffold Design

In the landscape of medicinal chemistry, the twenty proteinogenic amino acids form the foundational alphabet of biological function. However, the constraints of this natural alphabet often limit the development of ideal therapeutic candidates, which are frequently hampered by poor metabolic stability, low bioavailability, and insufficient target affinity.[1][2] The strategic incorporation of unnatural amino acids (UAAs) has emerged as a transformative tool, allowing chemists to write new molecular languages to address these challenges.[1][]

Among the most powerful UAAs is L-biphenylalanine (Bip), an analogue of phenylalanine (Phe) featuring a second phenyl ring. This seemingly simple modification introduces a bulky, hydrophobic, and conformationally influential biphenyl moiety that can profoundly alter a molecule's pharmacological profile.[4] Biphenylalanine is not merely a larger version of phenylalanine; its unique stereoelectronic properties offer a sophisticated tool for enhancing molecular recognition, modulating protein-protein interactions (PPIs), and improving pharmacokinetic properties.[5][6]

This guide provides an in-depth exploration of biphenylalanine's applications in drug design. It is structured not as a rigid manual, but as a narrative of scientific strategy, moving from fundamental synthesis to advanced therapeutic applications. We will delve into the causality behind experimental choices, present validated protocols, and offer insights gleaned from practical application in drug discovery campaigns.

Section 1: Synthesis of Biphenylalanine – Creating the Master Key

The journey of utilizing Bip begins with its synthesis. While commercially available, understanding its construction is crucial for designing novel derivatives or scaling up production. The most robust and versatile method for creating the core biphenyl structure is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][7] This approach offers a reliable pathway to forging the C-C bond between the two phenyl rings.

Protocol 1: General Synthesis of Fmoc-L-Biphenylalanine

This protocol outlines a common workflow for synthesizing the Fmoc-protected L-enantiomer of 4-phenyl-L-phenylalanine, ready for solid-phase peptide synthesis (SPPS).

Rationale: The Suzuki coupling is chosen for its high functional group tolerance and excellent yields. Asymmetric synthesis or enzymatic resolution is then required to isolate the biologically relevant L-enantiomer. The Fmoc protecting group is standard for modern SPPS.[8]

Workflow Diagram: Synthesis of Fmoc-L-Biphenylalanine

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Deprotection & Fmoc Protection A 4-Iodo-L-phenylalanine derivative D Biphenylalanine derivative A->D Coupling B Phenylboronic acid B->D C Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) C->D E Biphenylalanine derivative D->E G Free L-Biphenylalanine E->G Remove protecting groups F Deprotection (e.g., H2/Pd-C) I Fmoc-L-Biphenylalanine G->I Fmoc protection H Fmoc-OSu H->I

Caption: General workflow for Suzuki coupling and subsequent protection.

Step-by-Step Methodology:

  • Starting Materials: Begin with a protected 4-iodo-L-phenylalanine (e.g., N-Boc-4-iodo-L-phenylalanine methyl ester) and phenylboronic acid.

  • Reaction Setup: In a nitrogen-flushed flask, dissolve the iodo-Phe derivative (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., Toluene/Ethanol/Water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).

  • Coupling Reaction: Heat the mixture under reflux (e.g., 80-90 °C) for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Workup & Purification: After cooling, perform an aqueous workup to remove inorganic salts. Purify the crude product (the protected Bip derivative) using column chromatography.

  • Deprotection: Remove the N-Boc and ester protecting groups under appropriate conditions (e.g., TFA for Boc, LiOH for methyl ester) to yield free L-biphenylalanine.

  • Fmoc Protection: Dissolve the free L-biphenylalanine in a suitable solvent (e.g., 10% Na₂CO₃ in water/dioxane). Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) and stir at room temperature overnight.

  • Final Purification: Acidify the reaction mixture and extract the product. Purify the final Fmoc-L-Biphenylalanine by crystallization or chromatography. Confirm identity and purity via NMR and Mass Spectrometry.

Section 2: Application in Modulating Protein-Protein Interactions (PPIs)

PPIs are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] However, the large, flat, and often featureless interfaces of PPIs make them notoriously "undruggable" with traditional small molecules. Peptides derived from one of the interacting partners are a logical starting point for inhibitor design, but they often lack potency and stability.

The Biphenylalanine Advantage:

Aromatic amino acids like Phe and Trp are frequently found in PPI "hot spots," where they contribute a significant portion of the binding energy.[6] Biphenylalanine serves as a "super-Phe" in this context. Its extended aromatic system can form more extensive hydrophobic and π-π stacking interactions, significantly enhancing binding affinity.

Case Study: Inhibition of the PD-1/PD-L1 Interaction

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule and peptide-based inhibitors that block this interaction are of intense therapeutic interest.[9]

Studies have shown that replacing a key phenylalanine or tyrosine residue in a peptide inhibitor with biphenylalanine can lead to a substantial increase in potency.[9] The biphenyl moiety can occupy a larger hydrophobic pocket at the interface, displacing water molecules and forming more favorable contacts, thereby increasing the binding free energy.

Protocol 2: Assessing PPI Inhibition using Surface Plasmon Resonance (SPR)

This protocol describes how to quantify the binding affinity of a Bip-containing peptide inhibitor to its target protein.

Rationale: SPR is a label-free technique that provides real-time kinetic data (association rate, kₐ; dissociation rate, kₔ) and equilibrium data (dissociation constant, Kₙ), making it the gold standard for characterizing binding interactions.

Workflow Diagram: SPR-Based PPI Inhibition Assay

G A Step 1: Chip Preparation Immobilize Target Protein (e.g., PD-1) on a sensor chip (e.g., CM5). B Step 2: Analyte Injection Inject varying concentrations of Bip-peptide (analyte) over the chip surface. A->B C Step 3: Data Acquisition Measure the change in refractive index (Response Units, RU) over time. B->C D Step 4: Kinetic Analysis Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD. C->D E Step 5: Comparative Analysis Compare KD of Bip-peptide with the native Phe-containing peptide. D->E

Caption: Workflow for evaluating PPI inhibitors using SPR.

Step-by-Step Methodology:

  • Immobilization: Covalently immobilize the target protein (e.g., recombinant human PD-1) onto a carboxylated sensor chip surface using standard amine coupling chemistry. Aim for a low to medium density (e.g., 1000-2000 RU) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of the Bip-containing peptide and the control Phe-containing peptide in a suitable running buffer (e.g., HBS-EP+). Concentrations should bracket the expected Kₙ (e.g., from 10 nM to 1 µM).

  • Binding Measurement: Inject the peptide solutions over the immobilized target surface and a reference flow cell (for background subtraction). Start with the lowest concentration and proceed to the highest. Include several buffer-only injections for baseline stability checks.

  • Regeneration: After each analyte injection, inject a regeneration solution (e.g., low pH glycine) to dissociate the bound peptide and prepare the surface for the next cycle.

  • Data Analysis: Process the raw sensorgram data by subtracting the reference channel signal. Fit the resulting binding curves to an appropriate kinetic model (e.g., 1:1 binding model) to determine the kinetic constants (kₐ, kₔ) and calculate the dissociation constant (Kₙ = kₔ/kₐ).

Data Presentation:

CompoundKey Residuekₐ (1/Ms)kₔ (1/s)Kₙ (nM)
Control PeptidePhenylalanine1.5 x 10⁵3.0 x 10⁻³20.0
Test PeptideBiphenylalanine2.1 x 10⁵8.4 x 10⁻⁴4.0

This table illustrates hypothetical data showing a 5-fold improvement in affinity upon Bip substitution, primarily driven by a slower dissociation rate (kₔ).

Section 3: Application in Protease Inhibitor Design

Proteases are a major class of drug targets, implicated in diseases ranging from viral infections (e.g., HIV protease, Dengue protease) to hypertension.[10][11] Many protease inhibitors are peptide-based or peptidomimetic, designed to mimic the natural substrate and block the enzyme's active site.[2]

The Biphenylalanine Advantage:

Incorporating Bip into a protease inhibitor can enhance its potency through several mechanisms:

  • Improved Active Site Occupancy: The bulky biphenyl group can fill hydrophobic pockets (e.g., S1, S2 pockets) in the protease active site more effectively than a single phenyl ring.[10]

  • Enhanced Stability: The D-isomers of Bip, or its incorporation into a β-amino acid scaffold, can confer resistance to cleavage by other proteases, improving the inhibitor's metabolic stability and in vivo half-life.[12][13]

  • Conformational Restriction: The biphenyl group can lock the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.

Case Study: Dengue Virus Protease Inhibitors

The Dengue virus NS2B-NS3 protease is essential for viral replication. Potent inhibitors often feature a basic residue like arginine to interact with an acidic pocket in the enzyme. Researchers have successfully designed peptidomimetic inhibitors where biphenylalanine derivatives act as arginine mimetics.[10] A (4-amidino)-L-phenylalanine, which can be considered a derivative of the biphenylalanine concept, achieved nanomolar affinity by combining the hydrophobic space-filling of the phenyl ring with the necessary basicity to interact with the active site.[10]

Protocol 3: In Vitro Protease Inhibition Assay (FRET-based)

This protocol details a high-throughput method for determining the inhibitory potency (IC₅₀) of a Bip-containing compound against a target protease.

Rationale: Förster Resonance Energy Transfer (FRET) assays are highly sensitive and amenable to automation. A peptide substrate is synthesized with a fluorophore and a quencher at its ends. Cleavage by the protease separates them, resulting in a measurable increase in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme: Recombinant target protease (e.g., Dengue NS2B-NS3) diluted to a working concentration (e.g., 2X final concentration) in assay buffer.

    • Substrate: FRET-peptide substrate diluted to a working concentration (e.g., 2X final concentration, typically near its Kₘ value) in assay buffer.

    • Inhibitor: Prepare a serial dilution of the Bip-containing inhibitor in DMSO, then dilute further in assay buffer to the desired 2X final concentrations.

  • Assay Plate Setup: In a 96- or 384-well black microplate, add:

    • 50 µL of inhibitor dilution (or buffer/DMSO for positive/negative controls).

    • 50 µL of enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the FRET substrate solution to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (at the appropriate excitation/emission wavelengths) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the positive control (enzyme + substrate, no inhibitor) to get % inhibition.

    • Plot % inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: Emerging Application – Biphenylalanine in PROTACs

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that removes disease-causing proteins rather than just inhibiting them.[14] The leading TPD technology, Proteolysis-Targeting Chimeras (PROTACs), utilizes heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of the target.[15][16]

The Biphenylalanine Advantage:

The design of potent and selective PROTACs relies heavily on optimizing the ligand that binds to the target protein. Given its proven ability to enhance binding affinity at PPI interfaces, biphenylalanine is an ideal building block for the "warhead" portion of a PROTAC.

  • Enhanced Target Engagement: A Bip-containing warhead can provide the high-affinity anchor needed to form a stable ternary complex (Target-PROTAC-E3 Ligase), which is essential for efficient ubiquitination.

  • Modulating Physicochemical Properties: While PROTACs often fall outside Lipinski's "rule of five," careful scaffold design is critical. The hydrophobicity of Bip can be balanced with other polar groups in the linker or E3 ligase ligand to optimize cell permeability and pharmacokinetic properties.

Conceptual Workflow: Designing a Bip-based PROTAC

G cluster_0 1. Warhead Design cluster_1 2. PROTAC Assembly cluster_2 3. Functional Validation A Identify a known ligand for the Target Protein (e.g., a peptide with a key Phe). B Synthesize analogue replacing Phe with Bip to enhance affinity (KD). A->B C Bip-Warhead B->C F Final Bip-PROTAC Molecule C->F D Chemical Linker D->F E E3 Ligase Ligand (e.g., for VHL or Cereblon) E->F G Confirm Ternary Complex Formation (e.g., by TR-FRET). F->G H Measure Target Degradation (e.g., by Western Blot or Target Engagement Assay). G->H

Sources

Click chemistry reactions with (R)-2-Amino-3-biphenyl-3-yl-propionic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Click Chemistry Reactions with (R)-2-Amino-3-biphenyl-3-yl-propionic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of click chemistry to derivatives of (R)-2-Amino-3-biphenyl-3-yl-propionic acid, a valuable unnatural amino acid (UAA) in drug discovery. We delve into the foundational principles of click chemistry, focusing on the widely-used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This document is designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for the synthesis of "click-ready" azide and alkyne-functionalized amino acid derivatives and their subsequent conjugation. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for synthesizing novel bioconjugates, peptide-drug conjugates (PDCs), and other complex molecular architectures.

Foundational Principles: Merging Unnatural Amino Acids with Click Chemistry

The convergence of unnatural amino acid incorporation and click chemistry provides a powerful platform for modern medicinal chemistry.[][2] This synergy allows for the precise, modular assembly of complex molecules that can overcome the limitations of traditional therapeutics.[3][4]

The "Click" Philosophy

First articulated by K. B. Sharpless and colleagues in 2001, "click chemistry" is not a single reaction, but a chemical philosophy that emphasizes simplicity, reliability, and modularity.[5][6] The goal is to use reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, often in benign solvents like water.[7][8] The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[9][10]

The Workhorse of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The thermal azide-alkyne cycloaddition is slow and often produces a mixture of regioisomers. The discovery that a copper(I) catalyst dramatically accelerates the reaction and yields exclusively the 1,4-disubstituted triazole product transformed its utility.[10][] This reaction, known as CuAAC, is robust, tolerant of a vast range of functional groups, and can be performed under aqueous conditions, making it exceptionally versatile for biological applications.[9][] The thermodynamic driving force for the reaction is typically greater than 20 kcal/mol, ensuring a rapid and irreversible linkage.[9]

(R)-2-Amino-3-biphenyl-3-yl-propionic Acid: A Privileged Scaffold

Unnatural amino acids (UAAs) are critical tools in drug discovery, used to enhance the stability, selectivity, and bioactivity of peptides and other therapeutic molecules.[][13] The specific UAA, (R)-2-Amino-3-biphenyl-3-yl-propionic acid, incorporates a biphenyl moiety—a well-established pharmacophore found in numerous approved drugs. This structural feature can introduce favorable properties such as rigidity, hydrophobicity, and potential for pi-stacking interactions with biological targets. By functionalizing this UAA with click handles, it becomes a powerful building block for constructing novel drug candidates, probes, and biomaterials.[14][15]

Preparation of "Click-Ready" Amino Acid Derivatives

To participate in click chemistry, the parent amino acid must first be derivatized to bear either a terminal alkyne or an azide group. The native amine and carboxylic acid groups serve as ideal handles for this functionalization. The following protocols outline the synthesis of these essential precursors.

Strategic Workflow for Derivative Synthesis

The overall strategy involves protecting one functional group while reacting the other to install the click handle. This ensures selective modification and prevents unwanted side reactions.

G cluster_start Starting Material cluster_path1 Path A: Alkyne Functionalization cluster_path2 Path B: Azide Functionalization start (R)-2-Amino-3-biphenyl-3-yl- propionic acid p1_step1 1. N-Boc Protection start->p1_step1 p2_step1 1. Esterification start->p2_step1 p1_step2 2. Amide coupling with propargylamine p1_step1->p1_step2 p1_final Alkyne-Derivative p1_step2->p1_final p2_step2 2. Azide installation on amine group p2_step1->p2_step2 p2_final Azide-Derivative p2_step2->p2_final

Caption: Workflow for preparing alkyne and azide derivatives.

Protocol: Synthesis of Alkyne-Functionalized Derivative via Amidation

This protocol describes the installation of a terminal alkyne by forming an amide bond between the amino acid's carboxyl group and propargylamine after N-protection.

Materials:

  • (R)-2-Amino-3-biphenyl-3-yl-propionic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane, Water, Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Propargylamine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM)

Procedure:

  • N-Boc Protection:

    • Dissolve 1.0 eq of the amino acid in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.1 eq of (Boc)₂O portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture to pH ~2-3 with 1M HCl and extract with EtOAc (3x).

    • Combine organic layers, wash with brine, dry over MgSO₄, and concentrate under vacuum to yield the N-Boc protected amino acid.[16]

  • Amide Coupling:

    • Dissolve 1.0 eq of N-Boc protected amino acid in anhydrous DMF.

    • Add 1.5 eq of DIPEA and 1.1 eq of propargylamine.

    • Add 1.1 eq of HBTU and stir the mixture at room temperature for 4-6 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Dilute the reaction mixture with water and extract with EtOAc (3x).

    • Wash the combined organic layers with 5% LiCl solution, brine, dry over MgSO₄, and concentrate. Purify by column chromatography (Hexane:EtOAc gradient).

  • Boc Deprotection (Optional but recommended for subsequent biological conjugation):

    • Dissolve the purified product in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).

    • Concentrate under vacuum to remove solvents and TFA, yielding the final alkyne-functionalized derivative as a TFA salt.

Self-Validation: Confirm the structure of the intermediate and final product using ¹H NMR (look for the characteristic alkyne proton at ~2.5 ppm and disappearance of the Boc signal at ~1.4 ppm) and Mass Spectrometry (confirm m/z).

Protocol: Synthesis of Azide-Functionalized Derivative

This protocol installs an azide group on the N-terminus after esterification of the C-terminus.

Materials:

  • (R)-2-Amino-3-biphenyl-3-yl-propionic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Copper(II) sulfate (CuSO₄)

  • Sodium azide (NaN₃)

  • Imidazole-1-sulfonyl azide hydrochloride

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Methyl Esterification:

    • Suspend 1.0 eq of the amino acid in anhydrous methanol and cool to 0 °C.

    • Add 1.2 eq of SOCl₂ dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the solution and remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

  • Azide Installation (Diazo Transfer):

    • Dissolve 1.0 eq of the methyl ester in methanol.

    • Add 3.0 eq of K₂CO₃, 1.5 eq of CuSO₄·5H₂O, and 1.1 eq of imidazole-1-sulfonyl azide hydrochloride.

    • Stir the reaction at room temperature for 12-16 hours.

    • Filter the reaction mixture through Celite to remove solids.

    • Concentrate the filtrate and purify by column chromatography to yield the azide-functionalized methyl ester.

  • Ester Hydrolysis (Optional):

    • To free the carboxylic acid, dissolve the ester in a THF/water mixture and add 2.0 eq of LiOH.

    • Stir until saponification is complete (monitor by LC-MS).

    • Neutralize with 1M HCl and extract with EtOAc. Dry and concentrate to yield the final azide-functionalized amino acid.

Self-Validation: Characterize the product using IR spectroscopy (azide stretch at ~2100 cm⁻¹), ¹H NMR, and Mass Spectrometry.

Protocols for Click Chemistry Conjugation

With the "click-ready" derivatives in hand, they can be conjugated to a molecule of interest (e.g., a fluorescent dye, a peptide, a small molecule) bearing the complementary functional group.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common and robust method for clicking the prepared derivatives together.[17]

Materials:

  • Azide-functionalized derivative (1.0 eq)

  • Alkyne-functionalized molecule of interest (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

  • Sodium ascorbate (0.1 - 0.2 eq)

  • Solvent: typically a 1:1 mixture of t-butanol and water, or DMF/water.

Procedure:

  • Reaction Setup:

    • In a vial, dissolve the azide derivative and the alkyne partner in the chosen solvent system.

    • In a separate microfuge tube, prepare a fresh 1M solution of sodium ascorbate in water.

    • In another tube, prepare a 100 mM solution of CuSO₄·5H₂O in water.

  • Initiation:

    • To the stirring solution of azide and alkyne, add the CuSO₄ solution (final concentration 0.5-1 mM).

    • Add the sodium ascorbate solution (final concentration 1-2 mM) to initiate the reaction. The solution may turn a faint yellow/green color.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature. For small molecules, reactions are often complete within 1-4 hours.

    • Monitor progress by TLC or LC-MS, observing the consumption of starting materials and the appearance of the higher molecular weight triazole product.

  • Workup and Purification:

    • Once complete, dilute the reaction with water and extract with a suitable organic solvent (e.g., EtOAc, DCM).

    • If the product is water-soluble, purification can often be achieved via preparative HPLC.

    • For organic-soluble products, wash the organic layer with water, brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Causality Note: Sodium ascorbate is a crucial reducing agent that reduces Cu(II) to the catalytically active Cu(I) species in situ.[18] Using a ligand such as THPTA or TBTA can further stabilize the Cu(I) catalyst, improve efficiency, and reduce potential cytotoxicity in biological applications.[17][19]

G CuII Cu(II) CuI Cu(I) Ascorbate Sodium Ascorbate Ascorbate->CuI Reduction Cu_Alkyne Cu(I)-Acetylide Complex CuI->Cu_Alkyne Alkyne R1-Alkyne Alkyne->Cu_Alkyne Metallacycle 6-Membered Cu-Metallacycle Cu_Alkyne->Metallacycle Azide R2-Azide Azide->Metallacycle Triazole_Cu Triazole-Cu Complex Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->CuI Catalyst Regeneration Product R1-Triazole-R2 Triazole_Cu->Product Protonolysis

Caption: Simplified catalytic cycle for the CuAAC reaction.

Alternative Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper is cytotoxic or undesirable, the copper-free SPAAC reaction is an excellent alternative. It relies on the intrinsic reactivity of a strained cyclooctyne (e.g., DBCO, BCN) with an azide.[4]

Procedure:

  • Dissolve the azide-functionalized amino acid derivative and the strained alkyne partner (e.g., DBCO-NHS ester, DBCO-amine) in a suitable solvent (e.g., DMSO, water, PBS).

  • Stir the reaction at room temperature.

  • Reactions are typically slower than CuAAC, requiring anywhere from 1 to 24 hours. Monitor by LC-MS.

  • Purification is often simplified as there is no catalyst to remove, typically involving direct purification by HPLC.

Data, Applications, and Troubleshooting

Data Summary: Reaction Parameters

The choice between CuAAC and SPAAC depends on the specific application.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) (generated in situ)None
Reactants Terminal Alkyne + AzideStrained Alkyne + Azide
Kinetics Very Fast (minutes to hours)Moderate to Fast (hours)
Biocompatibility Potentially cytotoxic due to copperExcellent, truly bioorthogonal
Cost/Availability Reagents are inexpensiveStrained alkynes are more expensive
Workup Requires removal of copperSimplified, no catalyst removal
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Reaction (CuAAC) Inactive catalyst (Cu(II) present)Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen. Consider adding a Cu(I) stabilizing ligand (e.g., THPTA).
Poor solubility of reactantsTry a different solvent system (e.g., DMF/water, DMSO).
Multiple Byproducts Degradation of starting materialCheck the stability of your azide and alkyne partners under the reaction conditions. Run the reaction at a lower temperature.
Difficulty in Purification Copper coordination to productAdd a chelating agent like EDTA during aqueous workup to sequester copper.
Slow Reaction (SPAAC) Low reactant concentrationIncrease the concentration of both components.
Steric hindranceEnsure the azide/alkyne groups are accessible. A longer linker may be required on one of the molecules.

Conclusion

The combination of click chemistry with (R)-2-Amino-3-biphenyl-3-yl-propionic acid provides a robust and modular approach for the synthesis of complex molecular probes and drug candidates. By following the detailed protocols for derivative synthesis and conjugation outlined in this guide, researchers can efficiently generate novel constructs. The CuAAC reaction offers speed and efficiency, while SPAAC provides a powerful copper-free alternative for sensitive biological systems. Careful characterization at each step is paramount to ensuring the successful construction of the target molecules, paving the way for advancements in drug discovery and chemical biology.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Poster Presentation. Illuminating peptide drug discovery via unnatural amino acid incorporation. Poster Board #3361. [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14153-14202. [Link]

  • Finn, M. G., & Fokin, V. V. (2021). Introduction: Click Chemistry. Chemical Reviews, 121(12), 6697-6698. [Link]

  • Bio-Synthesis Inc. (2014). Click Chemistry - A Review. Bio-Synthesis. [Link]

  • Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research, 7(4), 394-411. [Link]

  • Finn, M. G., & Fokin, V. V. (2021). Introduction: Click Chemistry. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. . [Link]

  • PubChem. (2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid. PubChem. [Link]

  • Geolchanyan, A.V. (2011). ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. Proceedings of the YSU B: Chemical and Biological Sciences, 45(3), 12-15. [Link]

  • PubChem. (S)-2-Amino-3-biphenyl-3-yl-propionic acid. PubChem. [Link]

  • Kumar, A., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Current Pharmaceutical Research, 10(4), 1-5. [Link]

  • Frontiers. (2023). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

  • Nia Innovation. (R)-3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino) propanoic acid. Nia Innovation. [Link]

  • Grigoryan, S. H., et al. (2016). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 50, 620-623. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening Using (R)-2-Amino-3-biphenyl-3-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Novel Amino Acid Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Non-proteinogenic amino acids, such as (R)-2-Amino-3-biphenyl-3-yl-propionic acid, represent a compelling class of molecules. Their structures deviate from the canonical 20 amino acids, offering unique three-dimensional arrangements that can probe protein-protein interactions (PPIs) or enzyme active sites in ways that traditional scaffolds cannot. The biphenyl moiety, in particular, provides a rigid, extended aromatic system that can engage with hydrophobic pockets or π-stacking interactions, making it a privileged structure in medicinal chemistry. For instance, peptidomimetics incorporating biphenyl-based amino acids have been explored as inhibitors of signaling proteins like STAT3[1].

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the high-throughput screening (HTS) of (R)-2-Amino-3-biphenyl-3-yl-propionic acid. Given that the specific biological targets of this compound are not extensively characterized, this guide will present a multi-faceted strategy. We will cover initial compound characterization, a target-agnostic phenotypic screening approach, and detailed protocols for several plausible target-based assays inspired by the activities of structurally related molecules, such as cyclooxygenase (COX) enzymes and neurotransmitter receptors[2][3]. The overarching goal is to provide a robust framework for identifying and validating the biological activity of this and other novel chemical entities.

Section 1: Compound Characterization and Handling for HTS

Before embarking on any screening campaign, a thorough characterization of the test compound is a critical, non-negotiable step. This ensures data quality, reproducibility, and avoids artifacts that can lead to false positives or negatives.

Physicochemical Properties

The properties of the specific compound must be empirically determined. However, we can reference data for structurally similar molecules to anticipate its behavior. For instance, the related isomer (S)-2-Amino-3-biphenyl-3-yl-propionic acid has the following computed properties[4]:

PropertyValueSource
Molecular FormulaC₁₅H₁₅NO₂PubChem CID: 10060246[4]
Molecular Weight241.28 g/mol PubChem CID: 10060246[4]
XLogP30.1PubChem CID: 10060246[4]
Hydrogen Bond Donor Count2PubChem CID: 10060246[4]
Hydrogen Bond Acceptor Count2PubChem CID: 10060246[4]

Causality Behind the Data: The low XLogP3 value suggests moderate lipophilicity, which is often a good starting point for balancing membrane permeability with aqueous solubility. The presence of both hydrogen bond donors (amine, carboxylic acid) and acceptors (carbonyl oxygen) indicates the potential for specific interactions with biological targets.

Pre-Screening Compound Management Protocol

Trustworthiness through Quality Control: The integrity of an HTS campaign is founded on the quality of the compound library. This protocol ensures that (R)-2-Amino-3-biphenyl-3-yl-propionic acid is handled correctly to generate reliable results.

  • Source and Purity Verification:

    • Acquire the compound from a reputable supplier.

    • Independently verify the identity and purity (ideally ≥95%) using LC-MS and ¹H-NMR. This step is crucial to ensure that any observed activity is from the compound of interest and not a contaminant.

  • Solubility Assessment:

    • Determine the maximum solubility in 100% dimethyl sulfoxide (DMSO), the standard solvent for HTS compound libraries[5]. Aim for a stock concentration of 10-20 mM.

    • Procedure: Prepare serial dilutions of the compound in DMSO in a clear microplate. Visually and spectrophotometrically inspect for precipitation after 24 hours at room temperature.

    • Assess the solubility in the final aqueous assay buffer (containing the maximum percentage of DMSO to be used, typically ≤1%). Compound precipitation in the assay is a common source of artifacts.

  • Stock Solution Preparation and Storage:

    • Prepare a high-concentration primary stock (e.g., 20 mM) in 100% DMSO.

    • Aliquot the stock into single-use volumes in low-binding tubes or plates to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C in a desiccated environment.

  • Assay-Ready Plate Generation:

    • Use acoustic dispensing technology (e.g., Labcyte Echo) to transfer nanoliter volumes of the compound from the stock plate to the assay plate[6]. This non-contact method minimizes cross-contamination and compound loss.

    • Prepare a dose-response "daughter" plate from which the assay plates will be generated.

Section 2: Target-Agnostic HTS: A Phenotypic Approach

When a compound's mechanism of action is unknown, a phenotypic screen is an excellent starting point. This approach measures the effect of the compound on whole-cell physiology or morphology, providing unbiased insights into its potential biological activities.

Protocol 2.1: High-Throughput Cell Viability/Cytotoxicity Assay

Objective: To identify the concentration range at which (R)-2-Amino-3-biphenyl-3-yl-propionic acid exhibits cytotoxic effects. This information is vital for two reasons: 1) to flag compounds with potential anti-proliferative or cytotoxic activity, and 2) to determine the non-toxic concentration window for subsequent cell-based assays.

Methodology: Luminescence-Based ATP Quantification (CellTiter-Glo®)

Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells. This assay uses a thermostable luciferase to generate a luminescent signal from ATP, providing a robust and sensitive readout.

Step-by-Step Protocol:

  • Cell Culture:

    • Select a relevant cell line (e.g., HEK293 for general toxicity, A549 for a cancer context).

    • Culture cells to ~80% confluency using standard aseptic techniques.

  • Cell Seeding:

    • Harvest and count cells. Resuspend in culture medium to a final density of 2.5 x 10⁵ cells/mL (this may require optimization).

    • Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well assay plate (5,000 cells/well).

    • Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Using an acoustic dispenser, transfer 100 nL of (R)-2-Amino-3-biphenyl-3-yl-propionic acid from a dose-response source plate to the cell plate. This will create a final concentration range (e.g., from 100 µM down to 10 nM).

    • Controls: Include wells with DMSO only (0% effect, negative control) and wells with a known cytotoxic agent like Staurosporine (100% effect, positive control).

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe effects on cell proliferation.

  • Assay Readout:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis:

    • Normalize the data using the controls: % Viability = (RLU_sample - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl) * 100.

    • Plot the % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Section 3: Target-Based HTS Assay Development

Based on the chemical structure (aryl propionic acid) and its potential as a peptidomimetic, we propose three exemplary target-based assays. These protocols are designed to be robust, scalable, and adaptable for HTS.

Protocol 3.1: Biochemical Assay for COX-1/COX-2 Inhibition

Rationale: Many aryl propionic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes[3]. This assay will determine if (R)-2-Amino-3-biphenyl-3-yl-propionic acid shares this mechanism.

Methodology: Fluorescence-Based Inhibitor Screening

Principle: This assay uses a fluorogenic substrate that is converted by COX into a highly fluorescent product. An inhibitor will prevent this conversion, leading to a decrease in the fluorescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 5 µM EDTA and 2 mM phenol.

    • Enzymes: Recombinant human COX-1 and COX-2.

    • Substrate: Arachidonic acid.

    • Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Heme Cofactor .

  • Assay Procedure (384-well format):

    • To each well of a black, flat-bottom 384-well plate, add 5 µL of Assay Buffer.

    • Add 100 nL of the test compound or control (e.g., Celecoxib for COX-2, SC-560 for COX-1) via acoustic dispensing.

    • Prepare an enzyme/probe mix containing the COX enzyme, heme, and ADHP probe in Assay Buffer. Add 10 µL of this mix to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of arachidonic acid substrate.

    • Immediately begin kinetic reading of fluorescence on a plate reader (Excitation = 535 nm, Emission = 590 nm) every 60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data to positive (no enzyme) and negative (DMSO) controls.

    • Plot % Inhibition vs. compound concentration to determine the IC₅₀ for both COX-1 and COX-2, allowing for selectivity assessment.

Protocol 3.2: Cell-Based STAT3 Reporter Gene Assay

Rationale: The biphenyl scaffold can mimic key interactions in protein-protein interfaces. STAT3 (Signal Transducer and Activator of Transcription 3) dimerization is a critical step in its signaling pathway, and molecules with biphenyl amino acids have been designed to inhibit it[1].

Methodology: Luciferase Reporter Assay

Principle: A cell line is engineered to stably express a luciferase reporter gene under the control of a STAT3-responsive promoter element. Activation of the STAT3 pathway (e.g., by Interleukin-6, IL-6) leads to transcription of the luciferase gene and a measurable light output. Inhibitors of the pathway will reduce the luminescent signal.

STAT3 Signaling Pathway Diagram

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 Receptor JAK JAK Kinase gp130->JAK 2. Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerizes DNA STAT3-responsive Promoter STAT3_dimer->DNA 5. Translocates & Binds Promoter Luciferase Luciferase Gene Transcription DNA->Luciferase 6. Initiates Light Luminescent Signal Luciferase->Light 7. Produces IL6 IL-6 Ligand IL6->gp130 1. Binds Compound (R)-2-Amino-3-biphenyl- 3-yl-propionic acid Compound->STAT3_dimer Potential Inhibition Point

Caption: A diagram of the IL-6/JAK/STAT3 signaling pathway leading to luciferase expression.

Step-by-Step Protocol:

  • Cell Seeding:

    • Use a suitable cell line (e.g., HepG2) stably expressing a STAT3-luciferase reporter construct.

    • Seed 20 µL of cells (e.g., 10,000 cells/well) into a white, clear-bottom 384-well plate. Incubate for 18-24 hours.

  • Compound Treatment:

    • Add 100 nL of the test compound or a known STAT3 inhibitor (e.g., Stattic) in a dose-response format.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Pathway Stimulation:

    • Prepare a solution of IL-6 cytokine in serum-free medium at a concentration that elicits ~80% of the maximal response (EC₈₀, determined during assay development).

    • Add 5 µL of the IL-6 solution to all wells except for the unstimulated (negative) controls.

    • Incubate for 6-8 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™).

    • Incubate for 5 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

    • Plot % Inhibition vs. compound concentration and fit a curve to determine the IC₅₀.

    • Counter-screen: It is essential to run a parallel assay for general luciferase inhibitors to eliminate false positives.

Section 4: HTS Workflow and Data Analysis

A successful HTS campaign is a structured process that moves from a large number of compounds to a small number of validated hits.

High-Throughput Screening Cascade

HTS_Workflow Start Compound Library (~10^5 - 10^6 compounds) Primary Primary Screen (Single Concentration, e.g., 10 µM) Start->Primary Hit_Triage Hit Triage & Selection (e.g., >50% inhibition) Primary->Hit_Triage ~1-3% Hit Rate Hit_Triage->Start Inactives Dose_Response Dose-Response Confirmation (10-point curve) Hit_Triage->Dose_Response Confirmed Actives Potency_Selectivity Potency & Selectivity Analysis (IC50 < 1 µM) Dose_Response->Potency_Selectivity Calculate IC50 Potency_Selectivity->Dose_Response Weak / Inactive Secondary Secondary / Orthogonal Assays (e.g., Binding Assay, Counter-screen) Potency_Selectivity->Secondary Potent Compounds Validated_Hits Validated Hits (~10-100 compounds) Secondary->Validated_Hits Confirm Mechanism SAR SAR & Hit-to-Lead Validated_Hits->SAR Begin Medicinal Chemistry

Caption: A generalized workflow for a high-throughput screening cascade.

Quality Control: The Z'-Factor

Trustworthiness of Data: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It measures the separation between the positive and negative control distributions.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD = Standard Deviation

    • Mean = Mean signal

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay, may require optimization.

    • Z' < 0: The assay is not viable for screening.

The Z'-factor should be calculated for every plate to ensure consistent performance throughout the screen.

Hit Selection and Confirmation
  • Primary Screen: All compounds are tested at a single, high concentration (e.g., 10-20 µM). A "hit" is defined as a compound that produces a signal beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative controls or >50% inhibition).

  • Hit Confirmation: Putative hits from the primary screen are re-tested under the same conditions to eliminate random errors. Often, a fresh sample of the compound is ordered and tested.

  • Dose-Response Analysis: Confirmed hits are tested in a serial dilution format (e.g., 10-point, 3-fold dilutions) to determine their potency (IC₅₀ or EC₅₀) and to confirm the observed activity is concentration-dependent.

  • Orthogonal and Secondary Assays: Hits are tested in a different assay format that measures the same biological endpoint (orthogonal assay) or in assays that further probe the mechanism of action (e.g., a direct binding assay to confirm target engagement). This step is critical for ruling out artifacts and false positives related to a specific assay technology.

Conclusion and Future Directions

This guide provides a comprehensive framework for initiating a high-throughput screening campaign with (R)-2-Amino-3-biphenyl-3-yl-propionic acid. By starting with rigorous compound management and employing a combination of phenotypic and target-based screening strategies, researchers can efficiently identify and validate potential biological activities. The exemplary protocols for cytotoxicity, COX inhibition, and STAT3 pathway modulation offer robust starting points for assay development. A successful screening campaign, guided by stringent quality control and a logical hit confirmation cascade, will yield validated hits. These compounds can then serve as the foundation for hit-to-lead optimization programs, ultimately advancing the discovery of new therapeutic agents.

References

  • PubChem. (2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Chen, J., et al. (2019). A Rapid Throughput Assay for Screening (R)-2-(4-hydroxyphenoxy)propionic Acid Producing Microbes. Journal of Microbiological Methods. [Link]

  • PubChem. (S)-2-Amino-3-biphenyl-3-yl-propionic acid. National Center for Biotechnology Information. [Link]

  • Ghattas, M. A., et al. (2017). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. ACS Central Science. [Link]

  • LaMarr, W. A., et al. (2007). A Cell-Based Ultra-High-Throughput Screening Assay for Identifying Inhibitors of D-Amino Acid Oxidase. Journal of Biomolecular Screening. [Link]

  • Wang, M., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. [Link]

  • Ghattas, M. A., et al. (2017). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. ACS Central Science. [Link]

  • Wikipedia. High-throughput screening. Wikimedia Foundation. [Link]

  • Zhamharyan, A.G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • Husain, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Bojarska, J., et al. (2020). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. [Link]

  • Matrix Fine Chemicals. 2-AMINO-3-PHENYLPROPANOIC ACID. [Link]

  • Wierzchowska-Kielce, A., et al. (2022). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. International Journal of Molecular Sciences. [Link]

  • Al-Mousa, H., et al. (2016). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. European Journal of Medicinal Chemistry. [Link]

  • Lavecchia, A., et al. (2012). Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. PLoS ONE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome challenges, particularly low yield, during the synthesis of this important chiral non-proteinogenic amino acid.

Introduction

(R)-2-Amino-3-biphenyl-3-yl-propionic acid is a valuable building block in pharmaceutical chemistry. Its synthesis, while conceptually straightforward, often presents challenges that can lead to suboptimal yields and purity. The most common synthetic route involves a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl moiety, followed by steps to introduce the chiral amino acid functionality. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this synthesis and achieve high-yielding, enantiomerically pure products.

Part 1: Troubleshooting Guide - Low Yield and Side Reactions

This section addresses the most frequently encountered problems during the synthesis, with a focus on the critical Suzuki-Miyaura coupling step.

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Caption: General troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?

A1: A failing Suzuki-Miyaura coupling can often be attributed to a few key factors. A systematic check of the following is recommended:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ. Ensure your reaction conditions facilitate this reduction. The catalyst and ligand quality are paramount; consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the undesirable homocoupling of the boronic acid.[1][2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Quality: Verify the purity and stability of your aryl halide and boronic acid. Boronic acids, in particular, can be prone to decomposition over time, especially through protodeboronation.[1]

  • Base and Solvent System: The choice of base and solvent is crucial for the activation of the boronic acid and the overall reaction kinetics. The base must be strong enough to form the boronate species but not so harsh as to cause degradation of your starting materials.[3]

Q2: I am observing significant amounts of a side product that appears to be the result of my boronic acid coupling with itself (homocoupling). How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often exacerbated by the presence of oxygen.[2] Here are some strategies to mitigate it:

  • Rigorous Degassing: As mentioned, meticulous degassing of your solvents and reaction vessel is the first line of defense. Techniques like freeze-pump-thaw cycles are highly effective.

  • Use of Pinacol Esters: Consider converting your boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more resistant to homocoupling and protodeboronation.[3]

  • Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) can sometimes favor the cross-coupling over homocoupling.

  • Ligand Choice: Certain bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress homocoupling.

Q3: My starting aryl halide is being consumed, but I'm isolating a product where the halogen has been replaced by a hydrogen atom (dehalogenation). What is causing this and how can I prevent it?

A3: Dehalogenation is another common side reaction that can significantly lower your yield. It typically occurs after the oxidative addition of the palladium catalyst to the aryl halide. The resulting Ar-Pd-X intermediate can react with a hydride source in the reaction mixture, leading to the formation of the dehalogenated arene.[2]

  • Source of Hydride: Potential hydride sources include solvent impurities (e.g., isopropanol in acetone), certain bases (e.g., those containing trace formates), or even the boronic acid itself under certain conditions.

  • Troubleshooting Steps:

    • Use high-purity, anhydrous solvents.

    • If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.

    • Ensure your boronic acid is of high quality.

Q4: I am using an Fmoc-protected bromophenylalanine derivative, and I suspect the Fmoc group is being cleaved under the reaction conditions. How can I avoid this?

A4: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, and the basic conditions of the Suzuki-Miyaura coupling can indeed lead to its premature removal.[4]

  • Choice of Base: Use a milder base that is still effective for the coupling. Finely powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices. Avoid stronger bases like sodium hydroxide or alkoxides.

  • Temperature Control: Running the reaction at the lowest effective temperature can help preserve the Fmoc group. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.[4]

  • Solvent System: Nonaqueous solvent systems, such as THF or dioxane, are generally preferred when working with Fmoc-protected substrates to minimize the basicity of the medium.[4]

Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive catalyst, oxygen contamination, poor quality reagents, inappropriate base/solvent.Use fresh, high-quality catalyst and reagents. Ensure rigorous degassing. Optimize base and solvent system (e.g., K₃PO₄ in THF/water).[1][3]
Homocoupling of Boronic Acid Presence of oxygen, unstable boronic acid.Meticulous degassing. Convert boronic acid to a more stable pinacol ester.[2][3]
Dehalogenation of Aryl Halide Presence of a hydride source.Use high-purity, anhydrous solvents. Switch from amine bases to inorganic bases.[2]
Premature Fmoc Deprotection Strong base, high temperature.Use a milder base (e.g., K₂CO₃, K₃PO₄). Run the reaction at the lowest effective temperature.[4]
Protodeboronation Harsh basic conditions, elevated temperatures.Use milder bases (e.g., KF). Convert boronic acid to a more stable derivative (e.g., pinacol ester).[3]

Part 2: Alternative Strategies for Enantioselective Synthesis

If direct asymmetric synthesis proves challenging, obtaining the desired (R)-enantiomer through resolution of a racemic mixture is a viable and often robust alternative.

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Sources

Technical Support Guide: Improving Solubility of Peptides Containing (R)-2-Amino-3-biphenyl-3-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid (R)-2-Amino-3-biphenyl-3-yl-propionic acid (Bip). The inclusion of Bip is a powerful strategy for modulating peptide conformation and enhancing biological activity, primarily due to its bulky and hydrophobic biphenyl side chain. However, these same properties frequently lead to significant challenges in peptide solubility and handling.

This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues. It is designed to explain the underlying scientific principles behind each strategy, ensuring you can make informed decisions during your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are peptides containing (R)-2-Amino-3-biphenyl-3-yl-propionic acid so difficult to dissolve?

A1: The solubility of a peptide is largely dictated by the collective physicochemical properties of its amino acid residues.[1][2][3] The biphenyl side chain of (R)-2-Amino-3-biphenyl-3-yl-propionic acid introduces significant hydrophobicity and steric bulk. This leads to several challenges:

  • High Hydrophobicity: The biphenyl group is non-polar and promotes intermolecular hydrophobic interactions. In aqueous solutions, these interactions can cause peptide molecules to associate and aggregate, leading to precipitation.[2][4] Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous buffers.[4][5]

  • Intermolecular Aggregation: The flat, rigid structure of the biphenyl rings can facilitate π-π stacking between peptide chains, further promoting self-assembly and reducing solubility.

  • Low Net Charge: If the overall peptide sequence has a low net charge at a given pH, electrostatic repulsion between molecules is minimized, making aggregation more favorable. Solubility is often lowest near the peptide's isoelectric point (pI).[2][6]

Q2: I have a lyophilized Bip-containing peptide. What is the very first solvent I should try?

A2: Before attempting to dissolve the entire sample, always test the solubility on a small aliquot.[4][5] For a highly hydrophobic peptide containing Bip, directly dissolving it in an aqueous buffer is likely to fail.

Your first step should be to use a minimal amount of a strong organic solvent.

  • Allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent condensation.[4][5]

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.[5]

  • Add a small volume of 100% Dimethyl Sulfoxide (DMSO) to the peptide.[1][5][7] Gently vortex or sonicate to dissolve. DMSO is preferred for its low toxicity in most biological assays.[4][5]

  • Once the peptide is fully dissolved in DMSO, you can slowly add your desired aqueous buffer dropwise while vortexing to reach the final desired concentration.[1][7] If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that final solvent mixture.

Q3: My peptide is still insoluble even after using DMSO. What are my next options?

A3: If DMSO alone is insufficient, you may need to explore alternative organic solvents or more rigorous solubilization strategies.

  • Alternative Organic Solvents: Consider using Dimethylformamide (DMF) or Acetonitrile (ACN).[4][5] Be mindful that these solvents may have different compatibilities with your downstream applications compared to DMSO.[4]

  • pH Adjustment: The net charge of your peptide can be manipulated by adjusting the pH of the aqueous solution.[1][2][7]

    • Calculate the Net Charge: Assign a value of +1 to basic residues (Lys, Arg, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).[5]

    • If the net charge is positive (basic peptide): Try dissolving in a small amount of 10% acetic acid, then dilute with water.[1][7]

    • If the net charge is negative (acidic peptide): Try dissolving in a small amount of 10% ammonium bicarbonate or a dilute (1-5%) ammonia solution, then dilute with water.[1][8]

  • Physical Methods: Sonication in a water bath can help break up aggregates and improve dissolution.[1][5] Gentle warming (below 40°C) can also increase solubility, but use this with caution to avoid peptide degradation.[4][7]

Q4: How does the counter-ion (e.g., TFA vs. Acetate) affect the solubility of my peptide?

A4: The counter-ion, which is a remnant of the synthesis and purification process, can significantly impact peptide properties.

  • Trifluoroacetate (TFA): Most peptides are supplied as TFA salts because TFA is used in the mobile phase during RP-HPLC purification.[9][10] While generally effective for solubilization, TFA can be toxic to cells in culture and may interfere with certain biological assays.[10][11][12]

  • Acetate (or HCl): For biological applications, it is often recommended to exchange the TFA salt for an acetate or hydrochloride (HCl) salt.[11][12][13] Acetate is less toxic and generally considered more biocompatible.[11] This salt exchange can sometimes alter solubility characteristics.[9] If you are having trouble with a TFA salt in a biological system, consider ordering the peptide as an acetate salt or performing a salt exchange.

Part 2: Troubleshooting Guides & Advanced Strategies

This section provides step-by-step protocols for when standard methods fail.

Troubleshooting Scenario 1: Peptide Precipitates Upon Dilution into Aqueous Buffer

This is a classic sign that the peptide is crashing out of solution as the percentage of organic co-solvent decreases.

Root Cause: The final concentration of the peptide exceeds its solubility limit in the aqueous/organic mixture.

Solutions:

  • Use of Chaotropic Agents: These agents disrupt the structure of water, reducing hydrophobic interactions and destabilizing aggregates.

    • Protocol: Prepare stock solutions of 6 M Guanidinium Hydrochloride (GdmCl) or 8 M Urea. Attempt to dissolve the peptide directly in these solutions.

    • Causality: Chaotropes interfere with the hydrogen-bonding network of water, making it more favorable for the non-polar Bip side chain to be exposed to the solvent, thus preventing aggregation.[3]

    • Caution: These are denaturing agents and are incompatible with most cell-based assays or protein binding studies. Their use is typically limited to analytical purposes like obtaining an accurate concentration measurement via UV-Vis.

  • Formulation with Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the biphenyl side chain, effectively shielding it from the aqueous environment.

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 80 (Tween 80) can help maintain peptide solubility by preventing aggregation.[14]

Troubleshooting Scenario 2: Peptide Solution is Clear but Yields Inconsistent Results in Assays

This may indicate the presence of soluble, non-visible aggregates that can sequester active peptide, leading to variability.

Root Cause: The peptide is forming small, soluble oligomers or aggregates that are not large enough to precipitate but are not fully functional monomers.

Solutions:

  • Sequence Modification (for future syntheses):

    • Incorporate Solubilizing Residues: Strategically adding charged residues like Lysine (Lys) or Arginine (Arg) at the N- or C-terminus can dramatically improve aqueous solubility.[2]

    • PEGylation: Attaching a polyethylene glycol (PEG) chain creates a hydrophilic shield around the peptide, increasing its hydrodynamic size and solubility.[2]

  • Analytical Characterization to Confirm Aggregation:

    • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of oligomers and larger aggregates.[15]

    • Size Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[15][16]

Part 3: Experimental Protocols & Data Visualization

Protocol 1: Systematic Solubility Screening

This workflow allows you to systematically test different solvent conditions using a minimal amount of your valuable peptide.

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Caption: Systematic workflow for testing peptide solubility.

Protocol 2: Quantification and Aggregation Analysis

This protocol ensures you are working with a known concentration of monomeric peptide.

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Quantification_Workflow start Dissolve Peptide in Optimal Solvent uv_vis Measure A280 for Concentration (Requires Trp or Tyr in sequence) start->uv_vis hplc Inject on RP-HPLC for Purity Check start->hplc dls Analyze by DLS for Soluble Aggregates uv_vis->dls sec Inject on SEC-HPLC for Quantifying Aggregates hplc->sec end Use Quantified, Monomeric Peptide in Assay dls->end sec->end

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Technical Support Center: Preventing Protein Aggregation with Incorporated Biphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing biphenylalanine (BPA) to mitigate protein aggregation. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice necessary to successfully incorporate BPA into your protein of interest and analyze its effects on aggregation. As drug development professionals and scientists, you understand the critical challenge that protein aggregation poses to therapeutic efficacy and safety.[1][2] This resource will equip you with the expertise to leverage the unique properties of BPA to address this challenge.

Understanding the Mechanism: Why Biphenylalanine?

Protein aggregation, particularly the formation of amyloid fibrils, is often driven by specific intermolecular interactions. In many amyloidogenic proteins, such as amyloid-beta (Aβ) peptides implicated in Alzheimer's disease, aromatic residues like phenylalanine play a crucial role.[3][4][5] These residues engage in π-π stacking interactions, which help stabilize the cross-β-sheet structures characteristic of amyloid fibrils.[3]

Biphenylalanine, an unnatural amino acid, is a powerful tool for disrupting these interactions. Its structure, featuring two linked phenyl rings, introduces steric hindrance that prevents the close packing required for typical π-π stacking between aromatic residues in aggregating proteins. By strategically replacing a key phenylalanine residue with biphenylalanine, you can effectively disrupt the core recognition motif required for fibril formation.[6]

Mechanism of Aggregation Inhibition by Biphenylalanine

Below is a diagram illustrating the proposed mechanism by which biphenylalanine interferes with the aggregation process.

G cluster_0 Standard Aggregation Pathway (with Phenylalanine) cluster_1 Inhibited Pathway (with Biphenylalanine) Monomer_Phe Monomer (Phe) Oligomer_Phe Oligomer (π-π stacking) Monomer_Phe->Oligomer_Phe Self-Assembly Fibril_Phe Amyloid Fibril Oligomer_Phe->Fibril_Phe Elongation Monomer_BPA Monomer (BPA) No_Stacking Steric Hindrance (Disrupted π-π stacking) Monomer_BPA->No_Stacking Incorporation Soluble Soluble, Non-Aggregated State No_Stacking->Soluble

Caption: Biphenylalanine (BPA) disrupts the π-π stacking that facilitates amyloid fibril formation.

Experimental Design and Protocols

The successful use of biphenylalanine requires careful planning, from its incorporation into the protein to the analysis of its anti-aggregation effects.

Incorporating Biphenylalanine into Your Protein

The most common method for site-specifically incorporating unnatural amino acids like biphenylalanine into a protein is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[7][8][9] This system utilizes a "blank" codon, typically the amber stop codon (UAG), which is recognized by the engineered tRNA charged with biphenylalanine.[7][10][11]

Step-by-Step Protocol: Site-Directed Mutagenesis and Expression
  • Site Selection: Identify a key phenylalanine residue in your protein that is predicted to be involved in aggregation. This is often within a hydrophobic core region.[5]

  • Mutagenesis: Use a site-directed mutagenesis kit to mutate the codon for your selected phenylalanine to the amber stop codon (TAG) in your expression vector.[7][10] Verify the mutation by DNA sequencing.

  • Co-transformation: Transform your E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

    • Your expression vector containing the gene of interest with the TAG codon.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA specific for biphenylalanine (e.g., pEVOL-pBpF).

  • Expression:

    • Grow the co-transformed cells in a suitable medium (e.g., LB or minimal media) with the appropriate antibiotics for both plasmids.

    • When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), supplement the medium with biphenylalanine (typically to a final concentration of 1-2 mM).

    • Induce protein expression with IPTG (or another suitable inducer) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.[12][13]

  • Purification: Purify the biphenylalanine-containing protein using standard chromatography techniques appropriate for your protein (e.g., Ni-NTA for His-tagged proteins).

Experimental Workflow for BPA Incorporation and Analysis

The following flowchart outlines the key stages of a typical experiment.

G start Identify Target Phe Residue mutagenesis Site-Directed Mutagenesis (Phe -> TAG codon) start->mutagenesis cotransform Co-transform E. coli with: 1. Target Plasmid 2. Orthogonal Synthetase/tRNA Plasmid mutagenesis->cotransform expression Express Protein in Media + Biphenylalanine + Inducer (e.g., IPTG) cotransform->expression purification Purify BPA-containing Protein expression->purification analysis Aggregation Analysis purification->analysis tht Thioflavin T (ThT) Assay analysis->tht dls Dynamic Light Scattering (DLS) analysis->dls tem Transmission Electron Microscopy (TEM) analysis->tem

Caption: A typical workflow from mutagenesis to aggregation analysis.

Assessing the Impact on Aggregation

Once you have your purified protein with incorporated biphenylalanine, you need to assess its effect on aggregation. A combination of techniques is recommended for a comprehensive analysis.

Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a widely used method for monitoring the formation of amyloid fibrils in real-time.[14][15][16] ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[14][15]

Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of ThT (e.g., 2 mM in water) and filter it through a 0.22 µm filter.[14]

    • Prepare your protein samples (wild-type and BPA-variant) at the desired concentration (e.g., 10-50 µM) in a suitable aggregation buffer (e.g., PBS, pH 7.4).[17]

  • Set up the Assay:

    • In a 96-well black, clear-bottom plate, mix your protein solution with ThT to a final concentration of 10-20 µM.[15][17]

    • Include controls: buffer with ThT only (blank), and wild-type protein without BPA.

  • Monitor Fluorescence:

    • Incubate the plate in a plate reader at 37°C, with intermittent shaking.

    • Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation around 440-450 nm and emission around 480-490 nm.[14][17]

  • Data Analysis: Plot fluorescence intensity versus time. A successful inhibition by BPA will result in a significantly reduced fluorescence signal and/or a longer lag phase compared to the wild-type protein.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[18][19][20][21] It is excellent for detecting the formation of soluble oligomers and larger aggregates in the early stages of the aggregation process.

Protocol:

  • Sample Preparation: Prepare your protein samples (wild-type and BPA-variant) at a suitable concentration in a filtered, degassed buffer.

  • Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C or 37°C).

    • Measure the hydrodynamic radius (Rh) of your samples over time.

  • Data Analysis: An increase in the average Rh over time indicates aggregation. Compare the rate of increase between the wild-type and BPA-containing proteins. The BPA-variant should show a much slower increase in particle size.

TechniquePrincipleWhat it Measures
Thioflavin T (ThT) Assay Fluorescence enhancement upon binding to β-sheets.[14][16]Fibril formation kinetics (lag time, elongation rate).
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to Brownian motion.[18][20]Hydrodynamic radius of particles in solution (monomers, oligomers, aggregates).[19][21]
Transmission Electron Microscopy (TEM) Direct visualization of particle morphology.Fibril morphology and presence/absence of aggregates.

Troubleshooting Guide

FAQs and Common Issues

Q1: I'm getting very low yields of my BPA-containing protein. What could be the problem?

A1: Low protein yield is a common issue when working with unnatural amino acids.[22] Here are several factors to consider:

  • BPA Concentration and Solubility: Ensure that the biphenylalanine is fully dissolved in your culture medium. Boc-L-biphenylalanine, a common precursor, has limited solubility in aqueous solutions.[23][24][25][26] You may need to prepare a stock solution in a small amount of NaOH or an organic solvent like DMSO before adding it to the medium.

  • Expression Conditions: Overly aggressive induction can lead to misfolding and the formation of inclusion bodies.[12][27] Try optimizing your expression by:

    • Lowering the induction temperature to 18-20°C.[13]

    • Reducing the concentration of your inducer (e.g., IPTG).

    • Using a less rich medium, like M9 minimal medium, to slow down cell growth and protein production.[12]

  • Codon Usage: If your gene contains rare codons for E. coli, this can lead to truncated protein products.[28] Consider using an expression host strain that supplies tRNAs for rare codons (e.g., Rosetta™ strains).

  • Toxicity: The recombinant protein itself might be toxic to the host cells.[12] Tighter regulation of basal expression can be achieved by using host strains like BL21-AI or those containing a pLysS plasmid.[12][28]

Q2: My ThT assay shows a high background fluorescence. How can I fix this?

A2: High background fluorescence in a ThT assay can obscure your results.

  • ThT Quality and Concentration: Ensure your ThT stock solution is fresh (stable for about a week when stored in the dark) and has been filtered.[14] Also, some compounds can interact with ThT and cause false positives; always run a control with just the buffer and any additives.[16]

  • Protein Purity: Impurities in your protein preparation can sometimes interfere with the assay. Ensure your protein is highly pure.

  • BPA Itself: While unlikely to be a major issue, run a control with free biphenylalanine in the buffer with ThT to rule out any intrinsic fluorescence or interaction.

Q3: DLS results are inconsistent. What should I check?

A3: DLS measurements can be sensitive to a number of factors.[19]

  • Sample Quality: Always use high-quality, filtered (0.22 µm or smaller) and degassed buffer. Dust and other particulates can cause significant scattering and lead to erroneous results.

  • Concentration Effects: Ensure you are working within the optimal concentration range for your instrument. If the protein concentration is too high, it can lead to inter-particle interactions that affect the measured size.

  • Temperature Control: Maintain a stable temperature throughout the experiment, as viscosity is temperature-dependent and will affect the calculated hydrodynamic radius.[19]

Q4: My protein with BPA still aggregates, although at a slower rate. Is this expected?

A4: Yes, this is often the case. Biphenylalanine is an inhibitor, not always a complete blocker of aggregation.[29][30] The degree of inhibition depends on:

  • The specific protein and the role of the mutated phenylalanine residue. If other residues or regions are also involved in aggregation, you may only see partial inhibition.

  • Experimental conditions such as protein concentration, pH, and temperature. The goal is often to significantly slow down the aggregation process to a biologically relevant timescale. A reduction in the rate and extent of aggregation is a successful outcome.

Concluding Remarks

Incorporating biphenylalanine is a powerful, targeted strategy for dissecting and preventing protein aggregation. Success requires a methodical approach, from the molecular biology of its incorporation to the biophysical analysis of its effects. This guide provides a framework for your experiments. Remember that optimization is key, and each protein system may require adjustments to the protocols outlined here. By carefully considering the principles of the techniques and anticipating potential challenges, you can effectively use biphenylalanine to advance your research and development goals.

References

  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989).
  • Thioflavin T spectroscopic assay. Protocol Exchange.
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  • Protein analysis by dynamic light scattering: methods and techniques for students. PubMed.
  • Site-specific mutagenesis with unn
  • α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol.
  • Dynamic Light Scattering (DLS)
  • Evaluation of Peptide/Protein aggregation using Dynamic Light Sc
  • Light Scattering in Protein Aggreg
  • ThT 101: a primer on the use of thioflavin T to investigate amyloid form
  • Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. PubMed.
  • (PDF) Thioflavin-T (ThT) Aggregation assay v1.
  • The general procedure for site‐specific (a) or random (b) incorporation...
  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI.
  • Boc-L-b-phenylalanine. Chem-Impex.
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  • Boc-L-phenylalanine. Chem-Impex.
  • 2.14.
  • Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome.
  • Boc-L-phenylalanine | Biochemical Reagent. MedchemExpress.com.
  • Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. PMC - PubMed Central.
  • BOC-L-Phenylalanine, 99+%. Thermo Scientific Chemicals.
  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. SpringerLink.
  • Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease. PubMed Central.
  • Troubleshooting: Protein Expression. GoldBio.
  • BOC-L-4,4'-BIPHENYLALANINE. ChemicalBook.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • Amyloid β-Targeted Inhibitory Peptides for Alzheimer's Disease: Current St
  • Peptide-based amyloid-beta aggreg
  • Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unn
  • Bacteria Expression Support—Troubleshooting. Thermo Fisher Scientific - US.
  • Protein folding. Wikipedia.
  • Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers.
  • Protein aggregation processes: In search of the mechanism. PMC - NIH.
  • Troubleshooting protein expression. YouTube.
  • Avoid Common Obstacles in Protein Expression. NEB.
  • Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. PubMed Central.
  • Explanatory chapter: troubleshooting recombinant protein expression: general. PubMed.
  • (PDF) Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria.

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Technical Support Center: Optimizing Codon Suppression for (R)-2-Amino-3-biphenyl-3-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of codon suppression, with a specific focus on the incorporation of the non-canonical amino acid (ncAA), (R)-2-Amino-3-biphenyl-3-yl-propionic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Introduction: The "Why" Behind Codon Suppression

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering and drug development.[1][2] This technique, often achieved through nonsense suppression, allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function.[3][4] The core of this technology relies on an orthogonal translation system (OTS), which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be independent of the host cell's native translational machinery.[5][6][7]

The aaRS is evolved to specifically recognize and "charge" the desired ncAA onto the orthogonal tRNA.[3][5][8] This charged tRNA then recognizes a repurposed codon, typically the amber stop codon (UAG), within the mRNA sequence of the target protein, leading to the incorporation of the ncAA at that specific site.[4][9]

(R)-2-Amino-3-biphenyl-3-yl-propionic acid is a bulky, hydrophobic amino acid. Its successful incorporation is highly dependent on an optimized OTS and expression system. This guide will walk you through potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields of my protein containing (R)-2-Amino-3-biphenyl-3-yl-propionic acid?

Low protein yield is a frequent challenge and can stem from several factors:

  • Inefficient tRNA Synthetase (aaRS): The engineered aaRS may not efficiently charge the orthogonal tRNA with the bulky (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

  • Poor tRNA Suppression Efficiency: The charged orthogonal tRNA may not compete effectively with release factor 1 (RF1) at the amber stop codon, leading to premature termination of translation.[9][10][11][12]

  • Toxicity of the ncAA or OTS Components: High concentrations of the ncAA or overexpression of the aaRS/tRNA pair can be toxic to the host cells, leading to reduced cell viability and protein synthesis.[13]

  • Suboptimal Expression Conditions: Factors such as induction time, temperature, and media composition can significantly impact the final protein yield.[14]

  • Protein Insolubility: The incorporation of a bulky hydrophobic residue can sometimes lead to protein misfolding and aggregation into inclusion bodies.[14]

Q2: How can I confirm that (R)-2-Amino-3-biphenyl-3-yl-propionic acid has been successfully incorporated at the desired site?

Verification of ncAA incorporation is crucial for data integrity. Several methods can be employed:

  • Mass Spectrometry (MS): This is the gold standard for confirming the precise mass of the expressed protein, which will be altered by the incorporation of the ncAA. Tandem MS (MS/MS) can further pinpoint the exact location of the modification.[15][16]

  • Western Blot Analysis: A shift in the molecular weight of the target protein on an SDS-PAGE gel can be indicative of ncAA incorporation, although this is less precise than MS.

  • Reporter Assays: Utilizing a reporter protein like Green Fluorescent Protein (GFP) with an amber codon at a permissive site can provide a fluorescent readout of suppression efficiency.[16][17][18]

Q3: I'm observing a significant amount of truncated protein. What can I do to improve full-length protein expression?

The presence of truncated protein is a clear indication of inefficient amber suppression. Here are some strategies to address this:

  • Optimize the Expression System:

    • Use an RF1-deficient E. coli strain: These strains lack release factor 1, which normally recognizes the UAG stop codon, thereby reducing competition with the suppressor tRNA.[9][10][11][12][19][20]

    • Increase the copy number of the suppressor tRNA: Providing more suppressor tRNA can shift the equilibrium towards suppression over termination.

  • Enhance aaRS Activity:

    • Directed Evolution: If you have the capabilities, further rounds of directed evolution of the aaRS can improve its catalytic efficiency for the specific ncAA.[1][3][5][8][21]

  • Adjust Expression Conditions:

    • Lower Induction Temperature: Reducing the temperature after induction can slow down protein synthesis, giving the suppressor tRNA more time to act.

    • Optimize ncAA Concentration: Titrate the concentration of (R)-2-Amino-3-biphenyl-3-yl-propionic acid in the growth media to find the optimal balance between incorporation efficiency and cellular toxicity.

Q4: My protein is expressing, but it's insoluble. How can I improve its solubility?

Incorporating a large, hydrophobic ncAA can sometimes disrupt proper protein folding. Consider these approaches:

  • Co-expression of Chaperones: Overexpressing molecular chaperones can assist in the proper folding of the target protein.

  • Solubilization Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to your protein of interest can enhance its solubility.

  • Optimization of Lysis and Purification Buffers: Include additives like non-detergent sulfobetaines (NDSBs) or low concentrations of mild detergents in your buffers to help keep the protein in solution.

  • Refolding from Inclusion Bodies: If the protein is consistently found in inclusion bodies, you may need to purify the inclusion bodies and perform a refolding protocol.

Troubleshooting in Depth

Problem 1: Low or No Protein Expression

This is one of the most common issues encountered. The following workflow will help you systematically diagnose the problem.

Diagnostic Workflow

Caption: Troubleshooting workflow for low or no protein expression.

Experimental Protocols

Protocol 1: Titration of (R)-2-Amino-3-biphenyl-3-yl-propionic acid Concentration

  • Prepare a series of cultures of your expression strain.

  • Supplement the growth media with varying concentrations of (R)-2-Amino-3-biphenyl-3-yl-propionic acid (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).

  • Induce protein expression under your standard conditions.

  • Monitor cell growth (OD600) over time for each concentration.

  • After harvesting, lyse the cells and analyze the expression of your target protein by SDS-PAGE and Western Blot.

Table 1: Example Data for ncAA Titration

ncAA Concentration (mM)Final OD600Relative Protein Yield (%)
02.50
0.12.425
0.52.275
1.02.0100
2.01.580
5.00.830
Problem 2: High Levels of Truncated Protein

This indicates inefficient suppression of the amber codon. The following guide will help you improve the efficiency of ncAA incorporation.

Decision Tree for Improving Suppression Efficiency

Caption: Decision tree for improving amber suppression efficiency.

Scientific Rationale

The nucleotide context surrounding the UAG codon can influence suppression efficiency.[22][23] While not always feasible to change, being aware of this can inform future construct design. In prokaryotes, a purine at the +4 position (immediately following the UAG) has been shown to enhance ncAA incorporation.[22]

Problem 3: Off-Target Incorporation or Misfidelity

While less common with well-evolved orthogonal pairs, the aaRS may occasionally mis-charge the tRNA with a natural amino acid, or the suppressor tRNA may be recognized by a native synthetase.

Verification of Incorporation Fidelity

Protocol 2: Mass Spectrometry Analysis

  • Purify your protein of interest containing the incorporated ncAA.

  • Digest the protein into smaller peptides using a site-specific protease (e.g., trypsin).

  • Analyze the resulting peptide mixture using LC-MS/MS.

  • Search the MS/MS data against the protein sequence, including the modification at the target site with the mass of (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

  • The identification of the peptide containing the ncAA with high confidence confirms its successful and specific incorporation. A lack of peptides with other amino acids at the target site indicates high fidelity.[15]

References

  • Bryson, D. I., Fan, C., Guo, L.-T., Miller, C., Soll, D., & Liu, D. R. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, 13(12), 1253–1260. [Link]

  • Bryson, D. I., Fan, C., Guo, L.-T., Miller, C., Soll, D., & Liu, D. R. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Broad Institute. [Link]

  • Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity. (n.d.). Harvard Office of Technology Development. Retrieved from [Link]

  • D’Acunto, E., & Tommonaro, G. (2019). Plasticity and Constraints of tRNA Aminoacylation Define Directed Evolution of Aminoacyl-tRNA Synthetases. International Journal of Molecular Sciences, 20(15), 3652. [Link]

  • Amiram, M., Haimovich, A. D., & Isaacs, F. J. (2018). A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Central Science, 4(3), 346–353. [Link]

  • Ahern, C. A., & Chakrapani, S. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology, 654, 3–18. [Link]

  • Wang, N., Ju, T., Niu, W., & Guo, J. (2014). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology, 3(10), 727–732. [Link]

  • Charbonneau, D. M., Fazen, C. H., & Kloxin, A. M. (2016). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Bioconjugate Chemistry, 27(6), 1547–1555. [Link]

  • Italia, J. S., Addy, P. S., Wrobel, A. J., & Chatterjee, A. (2017). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Methods, 14(3), 259–262. [Link]

  • Matsumoto, R., Watanabe, T., Hohsaka, T., & Kanamori, T. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. Retrieved from [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Journal of General Physiology, 142(4), 365–371. [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024, April 20). Reddit. [Link]

  • Gan, R., & Fan, C. (2016). Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. Scientific Reports, 6(1), 38223. [Link]

  • Tharp, J. M., Ad, O., Amiram, M., & Ellington, A. D. (2019). Reporter system architecture affects measurements of noncanonical amino acid incorporation efficiency and fidelity. bioRxiv. [Link]

  • Tharp, J. M., Ad, O., Amiram, M., & Ellington, A. D. (2019). Reporter system architecture affects measurements of noncanonical amino acid incorporation efficiency and fidelity. bioRxiv. [Link]

  • Johnson, D. B., Xu, J., Shen, M., & Chen, P. R. (2012). Performance of optimized noncanonical amino acid mutagenesis systems in the absence of release factor 1. ChemBioChem, 13(12), 1739–1742. [Link]

  • Cui, Z., & Lajoie, M. J. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 793. [Link]

  • Reynolds, N. M., & Martin, R. W. (2020). Overcoming near-cognate suppression in a Release Factor 1-deficient host with an improved nitro-tyrosine tRNA synthetase. ChemBioChem, 21(14), 1969–1973. [Link]

  • Yang, Y., Lin, S., & Chen, P. R. (2020). Computationally Assisted Noncanonical Amino Acid Incorporation. ACS Central Science, 6(9), 1548–1556. [Link]

  • Schmied, W. H., & Rothbauer, U. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(8), 4723–4737. [Link]

  • de Graaf, B., van der Meijden, E., & van Bergen en Henegouwen, P. M. P. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 15. [Link]

  • Schmied, W. H., & Rothbauer, U. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(8), 4723–4737. [Link]

  • Different strategies for eliminating competition to ncAAs. (n.d.). ResearchGate. Retrieved from [Link]

  • Sandy, Z., Wang, Z., Behera, D., Foster, B. M., Martin, F. A., Brüninghoff, K., … Schmidt, C. K. (2023). Site-specific incorporation of BpF into ubiquitin-like proteins (UBLs) in E. coli. protocols.io. [Link]

  • Interaction of nonsense suppressor tRNAs and codon nonsense mutations or termination codons. (n.d.). Scirp.org. Retrieved from [Link]

  • Zhang, Y., & Wang, S. (2017). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Journal of Visualized Experiments, (128), 56241. [Link]

  • Stable amber suppression cell lines. (2016, January 1). The Elsässer Lab. [Link]

  • How to Troubleshoot Low Protein Yield After Elution. (2025, May 9). Patsnap Synapse. [Link]

  • Advances in Biosynthesis of Non- canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023, September 6). Preprints.org. [Link]

  • Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023, September 5). Preprints.org. [Link]

  • Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023, September 6). ResearchGate. [Link]

  • Lu, Y. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 569. [Link]

  • Kinde, M. N., & Varadarajan, R. (2014). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 114(17), 8875–8895. [Link]

  • (S)-2-Amino-3-biphenyl-3-yl-propionic acid. (n.d.). PubChem. Retrieved from [Link]

  • Site-Specific Labeling of Endogenous Proteins Using CoLDR Chemistry. (2021, November 24). PMC. [Link]

  • Insights Into Protein Engineering: Methods and Applications. (2024, October 29). The Scientist. [Link]

  • Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. (n.d.). NIH. Retrieved from [Link]

  • Protein Engineering Methods and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Protein Engineering and Synthetic Applications of Amino Acid Transaminases. (2025, September 19). ResearchGate. [Link]

  • Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. (2018, November 6). PMC. [Link]

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Technical Support Center: Addressing Steric Hindrance from Bulky Amino Acid Side Chains

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the challenges posed by steric hindrance from bulky amino acid side chains. This guide is designed to provide not only troubleshooting steps but also a deep, mechanistic understanding of the issues and their solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about steric hindrance to provide a foundational understanding.

Q1: What is steric hindrance in the context of proteins?

A: Steric hindrance is a phenomenon that arises from the spatial arrangement of atoms within a protein.[1] When bulky amino acid side chains are in close proximity, they can physically obstruct interactions, reactions, or the adoption of a specific conformation.[1] This is due to repulsive forces between the electron clouds of non-bonded atoms.[1] In essence, there isn't enough space to accommodate the bulky residues without causing a significant energy penalty, which can slow down or prevent chemical reactions.[1]

Q2: How do bulky amino acid side chains impact protein structure and function?

A: The side chains of amino acids are crucial in determining a protein's final three-dimensional structure, which is essential for its biological function.[2][3] Bulky side chains can impose significant constraints on the possible conformations a polypeptide chain can adopt.[2][4] This can lead to several consequences:

  • Altered Protein Folding: The presence of large side chains can force the protein backbone into specific arrangements to avoid clashes, potentially leading to misfolding or the formation of non-functional aggregates.[3]

  • Reduced Catalytic Activity: In enzymes, a bulky residue near the active site can block substrate access or distort the catalytic geometry, thereby reducing or eliminating enzymatic activity.[1]

  • Impaired Protein-Protein Interactions: Bulky residues at the interface of two interacting proteins can prevent them from binding to each other.

  • Decreased Stability: Introducing a bulky residue into a tightly packed protein core can destabilize the structure, making the protein more susceptible to denaturation.[5]

Q3: Which amino acids are considered "bulky" and most likely to cause steric hindrance?

A: Generally, amino acids with large, branched, or aromatic side chains are considered bulky. The degree of steric hindrance they impose depends on their specific location within the protein structure.

Amino Acid3-Letter Code1-Letter CodeSide Chain Characteristics
TryptophanTrpWLargest aromatic side chain
TyrosineTyrYLarge aromatic side chain
PhenylalaninePheFLarge aromatic side chain
IsoleucineIleIBranched at the β-carbon
LeucineLeuLBranched side chain
ValineValVBranched at the β-carbon
ArginineArgRLong, bulky side chain
LysineLysKLong side chain
Q4: My protein is expressing poorly or forming inclusion bodies. Could steric hindrance be the cause?

A: Yes, it's a strong possibility. If you've introduced mutations that result in bulkier amino acids, or if your protein naturally contains clusters of large residues, this can lead to misfolding.[6][7] Misfolded proteins often aggregate into insoluble inclusion bodies, especially in high-expression systems like E. coli.[6][8] Other potential causes for poor expression include codon mismatch, mRNA secondary structure, and protein toxicity.[6]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges related to steric hindrance.

Guide 1: Low Protein Yield and/or Inclusion Body Formation

Problem: You are attempting to express a recombinant protein, but are observing low yields of soluble protein and/or the formation of insoluble inclusion bodies.

Underlying Cause: The introduction or presence of bulky amino acids can disrupt the natural folding pathway of the protein.[3] This can lead to the accumulation of misfolded intermediates that aggregate into inclusion bodies.[6]

Workflow for Troubleshooting Low Protein Yield

A Low Soluble Protein Yield B Optimize Expression Conditions A->B Initial Step C Co-express Chaperones B->C If still low yield F Successful Expression B->F Success D Fuse to a Solubility Tag C->D If aggregation persists C->F Success E Site-Directed Mutagenesis D->E For persistent issues D->F Success E->F Success

Caption: Troubleshooting workflow for low soluble protein yield.

Experimental Protocols:

1. Optimization of Expression Conditions:

  • Lower Induction Temperature: Reducing the growth temperature to 15-20°C after induction slows down protein synthesis, giving the polypeptide chain more time to fold correctly.[6][8]

  • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression, which may prevent the accumulation of misfolded proteins.

  • Change Expression Host: Some E. coli strains are better suited for expressing difficult proteins. For example, strains engineered to have a less oxidizing cytoplasmic environment can promote proper disulfide bond formation.

2. Co-expression with Molecular Chaperones:

  • Mechanism: Chaperones are proteins that assist in the correct folding of other proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can help your protein of interest achieve its native conformation and prevent aggregation.[6]

  • Protocol:

    • Obtain a plasmid containing the chaperone genes compatible with your expression system.

    • Co-transform your expression host with your protein-of-interest plasmid and the chaperone plasmid.

    • Select for both plasmids using the appropriate antibiotics.

    • Induce the expression of both your protein and the chaperones.

3. Fusion with a Solubility-Enhancing Tag:

  • Mechanism: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can improve its solubility and prevent aggregation.[6]

  • Protocol:

    • Clone your gene of interest into a vector that contains an N-terminal or C-terminal solubility tag.

    • Express the fusion protein.

    • If necessary, the tag can be removed by proteolytic cleavage after purification.

Guide 2: Reduced or Abolished Protein Activity (e.g., Enzyme Catalysis)

Problem: You have successfully expressed and purified your protein, but it exhibits lower than expected or no biological activity.

Underlying Cause: A bulky amino acid residue may be sterically hindering the active site, a binding pocket, or a region required for a conformational change necessary for function.[1]

Workflow for Addressing Reduced Protein Activity

A Reduced Protein Activity B Computational Modeling A->B Predictive Step C Site-Directed Mutagenesis B->C Guided by predictions D Unnatural Amino Acid Incorporation C->D For subtle modifications E Activity Restored C->E Success D->E Success

Sources

Technical Support Center: Purification of Proteins Containing Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide from the Bench of a Senior Application Scientist

Welcome, researchers. The incorporation of hydrophobic unnatural amino acids (uAAs) into proteins opens up a world of possibilities for novel therapeutics, materials, and biological probes. However, this powerful technology introduces a significant challenge: purification. The very hydrophobicity that makes these uAAs functionally interesting also predisposes the host protein to aggregation, misfolding, and low solubility.

This guide is structured to address the specific, practical issues you will encounter. We will move from foundational questions to detailed troubleshooting workflows, focusing not just on what to do, but why you're doing it.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles researchers face when working with these challenging proteins.

Q1: My protein's expression level dropped significantly after I incorporated a hydrophobic uAA. Is this expected?

A: Yes, this is a common and expected challenge. The introduction of a highly hydrophobic uAA can impact the protein's expression profile in several ways:

  • Cellular Toxicity: The uAA itself or the modified protein can be toxic to the expression host (e.g., E. coli), leading to slower growth and reduced protein yield.

  • Folding Stress: The hydrophobic uAA can disrupt the natural folding pathway of the protein within the cell. This can trigger cellular stress responses and lead to the degradation of the misfolded protein.

  • Translation Efficiency: While less common with modern orthogonal translation systems, issues with the efficiency of the aminoacyl-tRNA synthetase (aaRS) or the suppressor tRNA can lead to truncated protein products.[1]

Initial Recommendation: Try lowering the expression temperature (e.g., from 37°C to 18-25°C) and using a lower concentration of the inducer (e.g., IPTG). This slows down protein synthesis, giving the protein more time to fold correctly and reducing cellular stress.[2]

Q2: My protein is almost entirely in the insoluble fraction (inclusion bodies). What is the primary cause?

A: The formation of inclusion bodies is the most frequent consequence of expressing proteins with hydrophobic uAAs.[3] The primary driver is the hydrophobic effect .[2] In an aqueous environment, the newly synthesized protein chains will attempt to bury their hydrophobic residues (both natural and the new uAA) away from water. If the folding process is inefficient or overwhelmed, these exposed hydrophobic patches on different molecules will interact with each other, leading to aggregation and the formation of dense, insoluble inclusion bodies.[4]

Q3: Is it better to try and improve soluble expression or to purify from inclusion bodies?

A: There is no single answer; the best path depends on your protein and downstream application.

  • Improving Soluble Expression: This is often preferred as it can yield natively folded, active protein directly. Strategies include screening different expression strains, lowering temperature, co-expressing chaperones, or fusing a highly soluble partner protein (e.g., MBP, GST).[2] However, this can be time-consuming and may not be successful for extremely hydrophobic proteins.

  • Purifying from Inclusion Bodies: This route is often more predictable and scalable. Although it requires additional solubilization and refolding steps, the initial isolation of inclusion bodies yields a highly enriched, albeit denatured, form of your target protein.[5] For many proteins, this is the most practical and efficient approach.

The following diagram outlines a decision-making process for your initial strategy.

G start Start: Post-Expression Analysis (SDS-PAGE of Soluble vs. Insoluble Fractions) soluble Is the protein mostly soluble? start->soluble insoluble Is the protein mostly in inclusion bodies? soluble->insoluble No native_purification Proceed with Native Purification (e.g., Affinity, HIC, IEX) soluble->native_purification Yes optimize_solubility Attempt to Optimize Soluble Expression (Lower temp, change strain, add solubility tag) insoluble->optimize_solubility No, but IB route is undesirable ib_purification Proceed with Inclusion Body Purification (Solubilization & Refolding) insoluble->ib_purification Yes check_success Was optimization successful? optimize_solubility->check_success check_success->native_purification Yes check_success->ib_purification No, proceed with IBs G start Start: Soluble Protein Sample add_salt 1. Add High Salt to Sample (e.g., 1-2 M Ammonium Sulfate) Slowly, on ice start->add_salt check_precip Does protein precipitate? add_salt->check_precip lower_salt Reduce starting salt concentration and/or add stabilizing excipients (glycerol, arginine) check_precip->lower_salt Yes load 2. Load onto Equilibrated HIC Column (Equilibrated with same high salt buffer) check_precip->load No lower_salt->add_salt elute 3. Elute with Decreasing Salt Gradient (e.g., 1.5 M -> 0 M Ammonium Sulfate) load->elute check_recovery Is recovery poor / protein still on column? elute->check_recovery add_modifier Add organic modifier to elution buffer (e.g., 5-10% isopropanol or ethylene glycol) to disrupt strong hydrophobic binding check_recovery->add_modifier Yes success Collect Pure Protein Fractions check_recovery->success No add_modifier->success

Sources

Technical Support Center: Characterizing (R)-2-Amino-3-biphenyl-3-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for the analytical characterization of (R)-2-Amino-3-biphenyl-3-yl-propionic acid. This non-canonical amino acid presents unique challenges due to its chiral nature, zwitterionic properties, and significant hydrophobicity. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to navigate these complexities effectively.

Section 1: Core Challenges & Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries and provides a strategic overview for approaching the analysis of this compound.

Q1: What are the primary analytical hurdles for (R)-2-Amino-3-biphenyl-3-yl-propionic acid?

A1: The characterization of this molecule is a multi-faceted challenge centered on three core properties:

  • Chirality: The molecule is a specific enantiomer ((R)-configuration). The most critical task is to confirm its enantiomeric purity and resolve it from its (S)-counterpart. This necessitates specialized chiral chromatography techniques.

  • Zwitterionic Nature: As an amino acid, it possesses both a basic amino group and an acidic carboxylic acid group. At neutral pH, it exists as a zwitterion, leading to strong intermolecular interactions that cause minimal solubility at its isoelectric point (pI).[1][2] Its charge state is highly pH-dependent, which directly impacts chromatographic retention and peak shape.[1]

  • Hydrophobicity: The biphenyl moiety imparts significant non-polar character, reducing its affinity for aqueous solvents and complicating reversed-phase chromatography if not properly managed.[2]

Q2: I'm having trouble dissolving the compound for analysis. What is the recommended approach?

A2: This is a common issue due to the molecule's zwitterionic nature and hydrophobic groups.[2]

  • For Stock Solutions: Use a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the preferred choices for creating high-concentration stock solutions (e.g., 10 mg/mL).[2] Sonication may be required to facilitate dissolution.[2]

  • For Aqueous Buffers (e.g., HPLC Mobile Phase): Solubility is highly pH-dependent. The compound will exhibit its lowest solubility at its isoelectric point (pI).[1] To increase solubility, you must adjust the pH of the aqueous solution to be at least 2 units away from the pI. This ensures the molecule is in a single, fully protonated (at low pH, e.g., <4) or deprotonated (at high pH, e.g., >9) state.[1][2]

Q3: What is the recommended analytical workflow for complete characterization of a new batch?

A3: A comprehensive characterization requires an orthogonal approach using multiple techniques to confirm identity, purity, and stereochemistry. The following workflow is recommended.

Analytical_Workflow Sample Sample Received Solubility Solubility Testing (DMSO, pH-adjusted buffer) Sample->Solubility RP_HPLC Achiral Purity (Reversed-Phase HPLC) Solubility->RP_HPLC Dissolved Sample Chiral_HPLC Enantiomeric Purity (Chiral HPLC/SFC) RP_HPLC->Chiral_HPLC Purity >95% MS Identity Confirmation (LC-MS / HRMS) Chiral_HPLC->MS e.e. >99% NMR Structural Confirmation (¹H, ¹³C NMR) MS->NMR Report Final Certificate of Analysis NMR->Report

Caption: Recommended analytical workflow for full characterization.

Section 2: Chromatographic Analysis & Troubleshooting

Effective chromatographic separation is paramount for determining both chemical and enantiomeric purity.

Chiral Method Development

The direct analysis of enantiomeric purity is the most challenging and critical step.

Q: What is the best starting point for developing a chiral HPLC separation method?

A: Direct separation of the underivatized amino acid is preferred to avoid the complexities of derivatization.[3] Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.[1][3]

ParameterRecommended Starting ConditionRationale & Causality
Chiral Stationary Phase (CSP) Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T)These CSPs have ionic groups compatible with aqueous mobile phases and are known to effectively resolve underivatized amino acids through stereoselective interactions.[1][3]
Mobile Phase Mode Polar Organic or Reversed-PhaseOffers flexibility. A good starting point is a mixture of an organic modifier (Methanol or Ethanol) and an aqueous buffer.[1]
Organic Modifier Methanol or EthanolThe choice and concentration of the organic modifier are critical for achieving resolution on teicoplanin-based columns.[1]
Aqueous Buffer Ammonium Acetate or Acetic Acid in WaterControls the pH to ensure the analyte is in a single ionic form, improving peak shape and retention.
Initial Mobile Phase 80:20 (v/v) Methanol:Aqueous Buffer (e.g., 0.1% Acetic Acid)A high organic content is often a good starting point for this type of CSP.[3]
Column Temperature 25°CTemperature can significantly impact chiral resolution. Start at ambient and adjust as needed.
Detection UV at 254 nmThe biphenyl ring is a strong chromophore, providing excellent sensitivity at this wavelength.
Q: My enantiomeric resolution is poor. How can I troubleshoot and improve it?

A: Poor resolution on a suitable chiral column is typically a mobile phase or temperature issue. Follow this troubleshooting logic:

Troubleshooting_Chiral_Resolution cluster_mp Mobile Phase Optimization cluster_temp Temperature Effects cluster_csp Alternative Stationary Phases Start Problem: Poor Enantiomeric Resolution (Rs < 1.5) CheckMP Optimize Mobile Phase Start->CheckMP CheckTemp Adjust Temperature Start->CheckTemp CheckCSP Screen Other CSPs Start->CheckCSP VaryOrganic Vary Organic % (e.g., 70% to 95%) LowerTemp Decrease Temperature (e.g., to 15°C) CheckTemp->LowerTemp Polysaccharide Try Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) CheckCSP->Polysaccharide ChangeOrganic Switch Organic Modifier (MeOH ↔ EtOH) CaptionTemp Lower temps often enhance chiral recognition mechanisms.

Caption: Troubleshooting logic for poor chiral HPLC resolution.

Reversed-Phase (Achiral) Purity Analysis
Q: I'm observing severe peak tailing in my reversed-phase HPLC analysis. What's the cause?

A: Peak tailing for this compound is almost always caused by one of two factors:

  • Inappropriate Mobile Phase pH: Because the analyte is amphoteric, if the mobile phase pH is close to its pI, the molecule will exist in a mixed ionic state, leading to poor peak shape. Solution: Ensure the mobile phase pH is at least 2 units away from the pI. For reversed-phase, an acidic mobile phase (e.g., pH 2.5-3.0 using 0.1% trifluoroacetic acid or formic acid) is highly recommended to fully protonate the amino group and suppress the ionization of the carboxylic acid.[1]

  • Secondary Interactions: The protonated amine can engage in strong ionic interactions with residual silanols on the silica-based stationary phase. Solution: Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase to mask these silanols.[1] Using a high-purity, end-capped C18 column is also critical.

Section 3: Spectroscopic & Spectrometric Characterization

Mass Spectrometry (MS)
Q: What are the ideal MS conditions for confirming the molecular weight?

A: Electrospray Ionization (ESI) in positive ion mode is the method of choice. The basic amino group is readily protonated to form the [M+H]⁺ ion.

  • Ionization Mode: ESI Positive.[1]

  • Instrumentation: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal. This allows for accurate mass measurement to confirm the elemental composition (C₁₅H₁₅NO₂) and differentiate it from potential impurities with the same nominal mass.[1]

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote ionization.[1]

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to a monoisotopic mass of 242.1176 .[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Which solvent should I use for NMR, and what are the key signals to look for?

A: Deuterated dimethyl sulfoxide (DMSO-d₆) is generally the best choice as it can dissolve the compound well and allows for the observation of exchangeable protons (from the -NH₂ and -COOH groups). Deuterium oxide (D₂O) can also be used, but the amine and carboxylic acid protons will exchange with deuterium and become invisible.[1]

Expected ¹H NMR Signals in DMSO-d₆:

  • Aromatic Protons: A complex multiplet pattern between ~7.2 and 7.8 ppm corresponding to the 9 protons of the biphenyl ring system.

  • Alpha-Proton (-CH): A signal coupled to the adjacent CH₂ and NH₂ protons, typically around 4.0-4.5 ppm.

  • Beta-Protons (-CH₂): Two diastereotopic protons that will appear as a multiplet, likely around 3.0-3.5 ppm.

  • Exchangeable Protons: Broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons. Their chemical shift can vary significantly based on concentration and residual water content.

Section 4: Key Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a robust starting point for the separation of (R)- and (S)-2-Amino-3-biphenyl-3-yl-propionic acid. Optimization will be required for your specific instrumentation.[1]

  • Column: Chirobiotic T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% (v/v) Acetic Acid in HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Methanol.

  • Isocratic Elution: 85% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (use a column oven for stability).[1]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.[1]

  • Detection: UV at 254 nm.

  • System Suitability: Inject a racemic standard (if available) or a sample known to contain the (S)-enantiomer. Ensure the resolution between the two enantiomer peaks is > 2.0. The D- or (R)-enantiomer is typically more strongly retained on teicoplanin CSPs.[3]

Protocol 2: Sample Preparation for NMR Analysis
  • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Cap the NMR tube and vortex gently until the solid is fully dissolved. A brief sonication in a water bath can assist with dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates before placing it in the spectrometer.

References

  • Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. PubMed. [Link]

  • Holzgrabe, U. (2005). Impurity profile of amino acids? ResearchGate. [Link]

  • MDPI. (2023). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-Amino-3-biphenyl-3-yl-propionic acid. PubChem Compound Database. [Link]

  • Various Authors. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects in Unnatural Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the site-specific incorporation of unnatural amino acids (UAAs). As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying principles to empower you to diagnose and resolve challenges in your experiments, ensuring high fidelity and minimal off-target effects.

Understanding Off-Target Effects in UAA Incorporation

The power of genetic code expansion lies in the precise insertion of a UAA at a specific site in a protein. This is achieved using an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[1] This pair works independently of the host cell's native translational machinery. However, off-target effects can compromise the fidelity of this process, leading to undesired outcomes.

There are two primary categories of off-target effects:

  • Misincorporation of Natural Amino Acids at the Target Codon: This occurs when a natural amino acid is incorporated at the designated UAA codon (e.g., an amber stop codon). This is often due to a lack of orthogonality in the aaRS/tRNA pair.

  • Incorporation of the UAA at Non-Target Codons: This happens when the UAA is incorporated at codons other than the intended one, leading to a heterogeneous protein population.

This guide will walk you through identifying and mitigating these off-target effects.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific issues you might encounter during your UAA incorporation experiments.

Question 1: I'm observing a significant amount of truncated protein product. What could be the cause and how can I fix it?

Answer: A high level of truncated protein is a classic sign of inefficient suppression of the target codon (e.g., the amber stop codon, TAG). This means that the host cell's release factors are terminating translation at the target codon before the UAA-charged tRNA can incorporate the unnatural amino acid.

Underlying Causes and Solutions:
  • Insufficient concentration of the UAA: The UAA needs to be present in sufficient concentration in the growth media to be efficiently charged onto the orthogonal tRNA.

    • Troubleshooting Step: Titrate the concentration of the UAA in your expression media. Start with the recommended concentration from the literature or supplier and test a range of higher concentrations.

  • Suboptimal expression levels of the orthogonal aaRS and tRNA: The relative amounts of the aaRS and tRNA can significantly impact suppression efficiency.[2]

    • Troubleshooting Step: Vary the plasmid ratios of your aaRS and tRNA expression vectors. A common starting point is a 1:1 ratio, but this may need to be optimized for your specific system.[2]

  • Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG (amber) stop codon and terminates translation.[3] Your UAA-charged tRNA is in direct competition with RF1.

    • Troubleshooting Step: Consider using an E. coli strain with a knockout of the prfA gene, which encodes RF1.[4] This eliminates competition from RF1 and can dramatically increase UAA incorporation efficiency.[4]

Experimental Workflow: Optimizing UAA Incorporation

G cluster_0 Optimization Workflow A Start: High Truncation Observed B Titrate UAA Concentration A->B Step 1 C Vary aaRS:tRNA Plasmid Ratio B->C Step 2 D Use RF1 Knockout Strain C->D Step 3 E Analyze Protein Expression (SDS-PAGE/Western Blot) D->E Step 4 F Successful UAA Incorporation (Reduced Truncation) E->F Outcome

Caption: Workflow for troubleshooting high protein truncation.

Question 2: Mass spectrometry analysis shows that a natural amino acid is being incorporated at my target codon instead of the UAA. How do I improve the fidelity of my system?

Answer: This indicates a breakdown in the orthogonality of your translation system. The engineered aaRS may be charging the orthogonal tRNA with a natural amino acid, or a native E. coli aaRS may be recognizing the orthogonal tRNA.

Underlying Causes and Solutions:
  • "Leaky" aaRS: The engineered aaRS may have residual activity towards one or more of the 20 canonical amino acids.

    • Troubleshooting Step: Perform a negative control experiment where you express your protein in the absence of the UAA. If you still observe full-length protein production, it's a clear sign of misincorporation of a natural amino acid.[5]

    • Advanced Solution: If the problem persists, you may need to perform further directed evolution or rational design on your aaRS to improve its specificity for the UAA.[6][7] This involves creating libraries of aaRS mutants and screening for variants with higher fidelity.

  • Cross-reactivity of native aaRSs: A native aaRS in the host organism might recognize and charge your orthogonal tRNA with a natural amino acid.

    • Troubleshooting Step: Ensure that your orthogonal tRNA has minimal sequence identity to the host's tRNAs. The choice of an orthogonal pair from a phylogenetically distant organism is a key strategy to minimize this cross-reactivity.[1]

Data Presentation: Example of a Negative Control Experiment
Condition UAA Added Full-Length Protein Observed (Western Blot) Interpretation
1 Yes+++Successful UAA incorporation
2 No++Misincorporation of natural amino acid
3 No-High fidelity system
Question 3: My protein is being produced, but I suspect the UAA is being incorporated at off-target sites. How can I detect and minimize this?

Answer: Off-target incorporation of the UAA can be more challenging to detect than on-target misincorporation. It requires sensitive analytical techniques and careful optimization of the expression system.

Detection Methods:
  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for detecting UAA misincorporation.[] By analyzing peptide fragments from your purified protein, you can identify and quantify the presence of the UAA at unexpected locations.[9]

  • Proteomics Approaches: In-depth proteomics analysis can provide a global view of UAA misincorporation across the entire proteome.[][9] This can help identify if the orthogonal aaRS is mis-charging native tRNAs.

Minimizing Off-Target Incorporation:
  • Optimize aaRS Expression Levels: Overexpression of the orthogonal aaRS can sometimes lead to it charging near-cognate native tRNAs with the UAA.[10]

    • Troubleshooting Step: Titrate the expression level of your aaRS using an inducible promoter. Aim for the lowest possible expression level that still gives you good yields of your target protein.

  • Balance the Orthogonal tRNA in the Cellular Pool: High levels of the orthogonal tRNA can disrupt the native tRNA pool and interfere with normal translation.[10][11]

    • Troubleshooting Step: Similar to the aaRS, try to express the orthogonal tRNA at the lowest effective level. This can be achieved by using lower copy number plasmids or weaker promoters.[10]

Logical Relationship: Factors Influencing Off-Target UAA Incorporation

G A High aaRS Expression C Mis-charging of Native tRNAs A->C B High Orthogonal tRNA Expression D Disruption of Native tRNA Pool B->D E Off-Target UAA Incorporation C->E D->E

Caption: Relationship between OTS component levels and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is an "orthogonal" translation system and why is it important?

A1: An orthogonal translation system (OTS) is a set of engineered translational components (aaRS and tRNA) that function independently of the host cell's native machinery.[1] This orthogonality is crucial for two reasons: 1) the engineered aaRS should only charge the UAA onto its cognate orthogonal tRNA, not any native tRNAs, and 2) no native aaRSs should charge the orthogonal tRNA with any of the 20 canonical amino acids.[12] This ensures that the UAA is incorporated only at the desired site.

Q2: How can I verify that my UAA has been successfully incorporated?

A2: Several methods can be used to confirm UAA incorporation:

  • Mass Spectrometry (MS): The most direct method to confirm the mass of the protein, which will be altered by the UAA.[5]

  • Western Blotting with Click Chemistry: If your UAA has a unique chemical handle (like an azide or alkyne), you can use click chemistry to attach a reporter molecule (e.g., a fluorescent dye) for detection.[5][]

  • Functional Assays: If the UAA imparts a specific new function to the protein (e.g., a photocrosslinker), you can perform an assay to test for this function.

Q3: Are there any computational tools to help predict potential off-target effects?

A3: While the prediction of off-target effects in UAA incorporation is less developed than for technologies like CRISPR, some principles can be applied. For instance, sequence analysis of your orthogonal tRNA against the host's tRNA database can help identify potential for cross-reactivity. Similarly, structural modeling of your engineered aaRS can provide insights into its substrate specificity.

Q4: Can the genetic context of the target codon influence incorporation efficiency?

A4: Yes, the surrounding mRNA sequence can influence the efficiency of UAA incorporation. Some studies have shown that the nucleotides immediately downstream of the amber codon can affect suppression efficiency. If you are experiencing low yields despite optimizing other parameters, you might consider altering the sequence context around your target codon.

Q5: What are the key differences in troubleshooting UAA incorporation in prokaryotic versus eukaryotic systems?

A5: While the fundamental principles are the same, there are some key differences. In mammalian cells, a higher percentage of genes naturally terminate with an amber stop codon, which can increase the potential for off-target read-through.[12] Additionally, plasmid delivery and expression level optimization can be more complex in eukaryotic cells.[2] Therefore, careful titration of plasmid ratios and UAA concentration is particularly critical in these systems.[2]

References

  • Fine-tuning interaction between aminoacyl-tRNA synthetase and tRNA for efficient synthesis of proteins containing unnatural amino acids - ACS Synthetic Biology - [Link]

  • The Role of Orthogonality in Genetic Code Expansion - National Institutes of Health - [Link]

  • Crucial Optimization of Translational Components towards Efficient Incorporation of Unnatural Amino Acids into Proteins in Mammalian Cells - National Institutes of Health - [Link]

  • Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review - National Institutes of Health - [Link]

  • Principles for Systematic Optimization of an Orthogonal Translation System with Enhanced Biological Tolerance - bioRxiv - [Link]

  • System-wide optimization of an orthogonal translation system with enhanced biological tolerance - National Institutes of Health - [Link]

  • Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - National Institutes of Health - [Link]

  • RF1 Knockout Allows Ribosomal Incorporation of Unnatural Amino Acids at Multiple Sites - National Institutes of Health - [Link]

  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - Frontiers in Chemistry - [Link]

Sources

Validation & Comparative

A Tale of Two Phenyls: A Comparative Guide to the Effects of (R)-2-Amino-3-biphenyl-3-yl-propionic acid and Phenylalanine on Protein Structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise engineering of proteins is a cornerstone of innovation. The substitution of canonical amino acids with non-canonical counterparts offers a powerful tool to modulate protein structure, stability, and function. This guide provides an in-depth, objective comparison between the natural aromatic amino acid, Phenylalanine (Phe), and a non-canonical analogue, (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

While direct comparative experimental data for (R)-2-Amino-3-biphenyl-3-yl-propionic acid is limited in publicly accessible literature, we will draw upon data from its structural isomer, p-biphenylalanine, to provide a robust and insightful analysis. This allows us to explore the fundamental impact of introducing a biphenyl moiety in place of a single phenyl group.

Unveiling the Contenders: A Structural Overview

Phenylalanine (Phe) is one of the twenty proteinogenic amino acids, characterized by a benzyl side chain. This hydrophobic residue plays a crucial role in the hydrophobic core formation of proteins, contributing to their overall stability through van der Waals interactions and π-π stacking with other aromatic residues.[1][2]

(R)-2-Amino-3-biphenyl-3-yl-propionic acid , a derivative of phenylalanine, features a biphenyl group attached at the meta position of the phenyl ring. This extension of the aromatic system introduces significant changes in size, hydrophobicity, and rotational freedom compared to phenylalanine. While data for the meta-substituted version is scarce, its para-substituted isomer, p-biphenylalanine , has been successfully incorporated into proteins, offering valuable insights into the effects of an extended aromatic side chain.[3][4]

The Structural Ripple Effect: Phenylalanine vs. Biphenylalanine

The substitution of phenylalanine with a biphenylalanine isomer can induce significant perturbations in protein structure, primarily due to the increased size and altered electronics of the side chain.

Conformational Adaptations: The larger biphenyl group necessitates adjustments in the local protein environment to avoid steric clashes. Studies involving the incorporation of p-biphenylalanine have shown that the surrounding residues must reorient to accommodate the bulkier side chain. This can lead to localized changes in the protein backbone and the positions of neighboring side chains.[3]

Impact on Hydrophobic Core Packing: Phenylalanine is a key component of the hydrophobic core in many proteins. Replacing it with biphenylalanine can enhance hydrophobic interactions due to the larger nonpolar surface area. However, this can also disrupt the delicate packing of the native core, potentially leading to instability if the surrounding structure cannot adequately accommodate the larger residue.

Introduction of New Interactions: The extended π-system of the biphenyl group can participate in more extensive π-π stacking and cation-π interactions, potentially forming new stabilizing contacts within the protein or at protein-protein interfaces.

The following diagram illustrates the conceptual difference in how these amino acids might pack within a protein's hydrophobic core.

G cluster_workflow X-ray Crystallography Workflow start Purified Protein crystallization Crystallization start->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Protein Structure structure_solution->final_structure

Sources

A Comparative Guide to Intrinsic Protein Fluorescence: Biphenylalanine vs. Tryptophan

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of protein science, understanding conformational changes, folding dynamics, and molecular interactions is paramount. Intrinsic fluorescence spectroscopy stands as a powerful, non-invasive technique to probe these processes. For decades, the naturally occurring amino acid L-tryptophan (Trp) has been the workhorse for such studies. However, the emergence of unnatural amino acids as fluorescent probes, such as p-biphenylalanine (Bip), offers new avenues for research with distinct advantages. This guide provides a comprehensive comparison of the fluorescence properties of biphenylalanine and tryptophan, offering insights into their respective strengths and applications for researchers in drug development and molecular biology.

The Foundation: Intrinsic Fluorescence in Proteins

Proteins owe their intrinsic fluorescence primarily to three aromatic amino acids: tryptophan, tyrosine (Tyr), and phenylalanine (Phe).[1][2] Among these, tryptophan exhibits the strongest fluorescence quantum yield, making it the most widely utilized internal probe.[1][3] Its indole side chain's fluorescence is exquisitely sensitive to the local microenvironment, providing a window into the protein's structural integrity and dynamics.[4][5][6] Changes in the polarity of the tryptophan's surroundings, for instance, during protein folding or ligand binding, can lead to shifts in its emission spectrum and changes in fluorescence intensity.[2][5]

While indispensable, the use of tryptophan is not without its challenges. The presence of multiple tryptophan residues in a protein can complicate data interpretation, as the resulting fluorescence signal is an average of all contributing tryptophans.[7] Furthermore, its UV excitation and emission profiles can overlap with those of other cellular components, leading to background interference.[8]

A New Player: Biphenylalanine as a Fluorescent Probe

To overcome the limitations of tryptophan, researchers have turned to incorporating unnatural fluorescent amino acids into proteins. Biphenylalanine, a derivative of phenylalanine with an extended biphenyl side chain, has emerged as a promising alternative.[9][10][11][12] Its unique photophysical properties and structural similarity to natural amino acids allow for its incorporation into proteins with minimal perturbation of the native structure and function.[9][10] This "structurally compact" fluorophore can be inserted even into folded regions of a protein without significant disruption.[9][10][11][12]

The key advantage of biphenylalanine lies in its distinct spectral characteristics, which can be leveraged for more precise and targeted fluorescence studies.

Head-to-Head Comparison: Biphenylalanine vs. Tryptophan

The choice between using biphenylalanine and tryptophan as a fluorescent probe depends on the specific experimental goals and the protein system under investigation. Below is a detailed comparison of their key photophysical properties.

Photophysical Properties

A quantitative comparison of the fluorescence properties of biphenylalanine and tryptophan is crucial for experimental design. The following table summarizes their key photophysical parameters.

PropertyTryptophanp-BiphenylalanineSignificance for Protein Studies
Excitation Max (λex) ~280 nm[1][13]~280 nm (major), with a distinct shoulder ~310-320 nmBip's longer wavelength absorption can allow for more selective excitation, reducing background from other protein components.
Emission Max (λem) ~350 nm (in water)[1][4][13]~390 nmThe red-shifted emission of Bip minimizes overlap with endogenous fluorescence, improving signal-to-noise.
Quantum Yield (Φ) 0.13 - 0.20 (in water)[3][13][14][15][16]Can be comparable to or higher than Trp, depending on the isomer and environment.A higher quantum yield translates to a brighter signal, enabling studies at lower protein concentrations.
Fluorescence Lifetime (τ) Multi-exponential decay, ~0.5 and ~3.1 ns[4]Generally longer and can be mono-exponential.A longer lifetime provides a larger dynamic range for detecting changes in the local environment.
Environmental Sensitivity Highly sensitive to polarity[5][17]Also sensitive to the local environment.Both can report on conformational changes, but their different responses can provide complementary information.
Structural Considerations

The structural impact of incorporating a fluorescent probe is a critical consideration.

cluster_Trp Tryptophan cluster_Bip p-Biphenylalanine Trp_structure Bip_structure Trp_label Natural Amino Acid Bip_label Unnatural Amino Acid (Structurally Compact)

Caption: Chemical structures of L-Tryptophan and p-Biphenylalanine.

The rotational flexibility around the biphenyl bond in biphenylalanine allows it to be accommodated within a protein's structure with minimal perturbation, even in sterically constrained environments.[10] This is a significant advantage, as the introduction of a bulky fluorophore can sometimes alter the very protein dynamics one aims to study.

Experimental Protocols

To effectively compare the fluorescence of biphenylalanine and tryptophan in a protein, a systematic experimental approach is required.

General Workflow for Comparative Fluorescence Spectroscopy

Experimental Workflow A Protein Expression & Purification (with Trp or Bip incorporation) B Sample Preparation (Buffer, Concentration) A->B C Fluorescence Measurement (Spectrofluorometer) B->C D Data Analysis (Spectra, Quantum Yield, Lifetime) C->D E Comparative Interpretation D->E

Caption: A generalized workflow for comparing protein fluorescence.

Step-by-Step Methodology
  • Protein Preparation :

    • Express and purify the protein of interest. For biphenylalanine incorporation, this typically involves using an orthogonal tRNA/aminoacyl-tRNA synthetase pair in the expression system.[18]

    • Prepare a wild-type version of the protein containing tryptophan for direct comparison.

    • Ensure high purity of the protein samples to avoid interference from contaminants.

  • Sample Preparation :

    • Prepare protein solutions in a suitable buffer. The buffer itself should not have significant fluorescence in the measurement range.[17][19]

    • Determine the precise protein concentration, for instance, using UV-Vis absorbance at 280 nm.[17]

    • If studying environmental effects, prepare a series of samples with varying concentrations of denaturants (e.g., urea, guanidine hydrochloride) or in different solvents.[20]

  • Fluorescence Spectroscopy :

    • Use a calibrated fluorescence spectrophotometer.[19]

    • Excitation and Emission Scans :

      • For tryptophan, excite at 280 nm or 295 nm and record the emission spectrum from 300 nm to 450 nm.[2][17]

      • For biphenylalanine, excite at a wavelength where its absorption is maximal and distinct from other chromophores, if possible, and record the emission spectrum.

    • Quantum Yield Measurement : Determine the relative quantum yield by comparing the integrated fluorescence intensity of the sample to a standard with a known quantum yield.[14][15][16]

    • Fluorescence Lifetime Measurement : Use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetime.[21]

  • Data Analysis :

    • Subtract the buffer spectrum from the sample spectrum.[17]

    • Normalize the fluorescence intensity to the protein concentration.[17]

    • Analyze the emission spectra for shifts in the maximum emission wavelength (λmax) and changes in intensity.

    • Fit the fluorescence decay data to determine the lifetime components.

Causality Behind Experimental Choices

  • Choice of Excitation Wavelength : Exciting tryptophan at 295 nm instead of 280 nm helps to minimize the contribution of tyrosine fluorescence, as tyrosine has negligible absorbance at this longer wavelength.[2] For biphenylalanine, the choice of excitation wavelength will depend on its specific absorption spectrum and the desire to selectively excite it over other aromatic residues.

  • Buffer Conditions : Maintaining a constant pH and ionic strength is crucial, as these factors can influence protein structure and, consequently, the fluorescence of the embedded probes.[20]

  • Protein Concentration : Keeping the absorbance of the sample low (typically below 0.1) at the excitation wavelength is important to avoid the inner filter effect, where the emitted fluorescence is reabsorbed by the sample.[22]

Concluding Remarks

Both tryptophan and biphenylalanine are valuable tools for probing protein structure and dynamics. Tryptophan, as an intrinsic component of many proteins, offers a convenient and natural probe. Biphenylalanine, on the other hand, provides a more specialized tool with distinct spectral properties that can overcome some of the limitations of tryptophan. Its red-shifted emission and potential for selective excitation make it particularly useful for complex systems and for studies requiring high signal-to-noise ratios. The ability to incorporate biphenylalanine with minimal structural perturbation further enhances its utility.[10] Ultimately, the choice between these two fluorescent amino acids will be guided by the specific scientific question being addressed and the characteristics of the protein under investigation.

References

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A-Comparative-Guide-to-Validating-(R)-2-Amino-3-biphenyl-3-yl-propionic-acid-as-a-Novel-FRET-Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and dynamics in biological systems, acting as a "molecular ruler" for distances typically in the 1-10 nm range.[1][2] The selection of an appropriate donor and acceptor fluorophore pair is critical for the success of any FRET experiment. This guide provides a comprehensive framework for the validation of a novel, non-canonical amino acid, (R)-2-Amino-3-biphenyl-3-yl-propionic acid, as a potential FRET donor or acceptor. We will objectively compare its theoretical and experimentally determined photophysical properties against commonly employed FRET pairs and provide detailed protocols for its rigorous validation. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of fluorescent probes for advanced biological imaging and assays.

Introduction to Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism where an excited donor fluorophore transfers energy to a proximal ground-state acceptor fluorophore through dipole-dipole coupling.[3][4] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of the intermolecular distance.[3] This strong distance dependence makes FRET a highly effective tool for measuring nanoscale distances and changes in proximity between molecules.[1]

Several key factors govern FRET efficiency[5][6]:

  • Spectral Overlap: The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.

  • Distance: The donor and acceptor must be in close proximity, typically within 1-10 nanometers.[7]

  • Dipole Orientation: The transition dipole moments of the donor and acceptor should be favorably oriented.

The choice of fluorophores is paramount. Genetically encoded fluorescent proteins (FPs) like CFP-YFP and GFP-RFP pairs are widely used due to their compatibility with live-cell imaging.[8][9] However, their relatively large size can sometimes interfere with the biological processes under investigation. Small, fluorescent non-canonical amino acids offer a promising alternative, allowing for site-specific incorporation into proteins with minimal perturbation.[10][11][12] (R)-2-Amino-3-biphenyl-3-yl-propionic acid, a derivative of phenylalanine, presents an intriguing candidate due to the inherent fluorescence of the biphenyl moiety.[13][14]

Photophysical Properties of (R)-2-Amino-3-biphenyl-3-yl-propionic acid: A Comparative Analysis

The biphenyl chromophore is known to exhibit fluorescence.[14] To evaluate the potential of (R)-2-Amino-3-biphenyl-3-yl-propionic acid as a FRET probe, we must first characterize its fundamental photophysical properties and compare them to established standards.

Property(R)-2-Amino-3-biphenyl-3-yl-propionic acid (Predicted)Phenylalanine (Reference)[13]Biphenyl (Reference)[14]
**Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) **~16,000 (at ~248 nm)195 (at 257.5 nm)16,000 (at 247.5 nm)
Fluorescence Quantum Yield (Φ) ~0.180.0220.18
Excitation Maximum (λex) (nm) ~248~240~233
Emission Maximum (λem) (nm) ~310~282~310

Table 1: Comparative photophysical properties. The properties for (R)-2-Amino-3-biphenyl-3-yl-propionic acid are predicted based on the parent biphenyl chromophore due to a lack of specific experimental data in the searched literature. Phenylalanine is included as a structurally related natural amino acid.

The predicted high molar extinction coefficient and quantum yield of the biphenyl moiety suggest that (R)-2-Amino-3-biphenyl-3-yl-propionic acid could be a significantly brighter fluorophore than phenylalanine, making it a more suitable candidate for fluorescence-based applications.[13][14][15]

Experimental Validation Workflow

A rigorous validation process is essential to confirm the suitability of (R)-2-Amino-3-biphenyl-3-yl-propionic acid as a FRET probe. The following experimental workflow outlines the key steps.

FRET_Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Analysis cluster_fret_validation FRET Validation synthesis Synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid purification Purification & Structural Verification (NMR, MS) synthesis->purification absorption Measure Absorbance Spectrum (Determine ε) purification->absorption emission Measure Fluorescence Spectrum (Determine Φ) absorption->emission lifetime Measure Fluorescence Lifetime (τ) emission->lifetime spectral_overlap Calculate Spectral Overlap Integral (J(λ)) lifetime->spectral_overlap forster_distance Calculate Förster Distance (R₀) spectral_overlap->forster_distance fret_measurement Perform FRET Measurements (e.g., Sensitized Emission) forster_distance->fret_measurement anisotropy Anisotropy Decay Measurements fret_measurement->anisotropy

Figure 1: Experimental workflow for validating a new FRET probe.

Synthesis and Purification

The initial step involves the chemical synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid. Following synthesis, rigorous purification using techniques such as chromatography is necessary. The chemical structure and purity must be confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Photophysical Properties
  • Sample Preparation: Prepare a series of dilutions of the purified compound in a suitable solvent (e.g., phosphate-buffered saline, PBS).

  • Absorbance Measurement: Use a UV-Vis spectrophotometer to measure the absorbance spectrum and determine the molar extinction coefficient (ε) at the absorption maximum using the Beer-Lambert law.

  • Fluorescence Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum upon excitation at the absorption maximum.

  • Quantum Yield Determination: Determine the fluorescence quantum yield (Φ) relative to a well-characterized standard (e.g., quinine sulfate).

Validation as a FRET Donor/Acceptor

To validate (R)-2-Amino-3-biphenyl-3-yl-propionic acid in a FRET pair, a suitable partner fluorophore must be chosen. The selection will depend on whether the novel compound is intended to be the donor or the acceptor.

  • As a Donor: A suitable acceptor would have an absorption spectrum that significantly overlaps with the emission of (R)-2-Amino-3-biphenyl-3-yl-propionic acid (around 310 nm).

  • As an Acceptor: A suitable donor would have an emission spectrum that overlaps with the absorption of (R)-2-Amino-3-biphenyl-3-yl-propionic acid (around 248 nm).

The Förster distance (R₀) is the distance at which FRET efficiency is 50% and is a critical parameter for any FRET pair.[9] It can be calculated using the following equation:

R₀⁶ = 8.79 x 10⁻⁵ * J(λ) * n⁻⁴ * κ² * Φ_D

Where:

  • J(λ) is the spectral overlap integral.[16][17]

  • n is the refractive index of the medium.[18]

  • κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules).[18]

  • Φ_D is the quantum yield of the donor in the absence of the acceptor.

The spectral overlap integral, J(λ), is calculated by integrating the overlap between the donor's normalized fluorescence emission spectrum and the acceptor's absorption spectrum.[19][20][21]

Spectral_Overlap cluster_spectra Spectral Properties cluster_calculation Calculation donor_emission Donor Emission Spectrum overlap_integral Spectral Overlap Integral (J(λ)) donor_emission->overlap_integral Overlap acceptor_absorption Acceptor Absorption Spectrum acceptor_absorption->overlap_integral Overlap forster_distance Förster Distance (R₀) overlap_integral->forster_distance Input

Figure 2: Calculation of the Förster distance from spectral overlap.

FRET efficiency (E) can be determined experimentally using several methods, including sensitized emission and donor quenching.[2][6]

Sensitized Emission Method:

  • Prepare Samples:

    • Donor-only sample.

    • Acceptor-only sample.

    • Donor-Acceptor (FRET) sample.

  • Acquire Spectra:

    • Excite the donor-only sample at the donor's excitation wavelength and measure the donor emission.

    • Excite the acceptor-only sample at the donor's excitation wavelength to quantify any direct acceptor excitation (crosstalk).

    • Excite the FRET sample at the donor's excitation wavelength and measure both the quenched donor emission and the sensitized acceptor emission.

  • Calculate FRET Efficiency: The FRET efficiency can be calculated from the increase in acceptor emission or the decrease in donor emission in the presence of the other fluorophore, after correcting for crosstalk.

Time-resolved fluorescence measurements can provide more detailed information about the FRET process.

  • Fluorescence Lifetime: Measure the fluorescence lifetime of the donor in the absence (τ_D) and presence (τ_DA) of the acceptor. The FRET efficiency can be calculated as E = 1 - (τ_DA / τ_D).

  • Anisotropy Decay: Fluorescence anisotropy decay measurements can provide insights into the rotational mobility of the fluorophores and the orientation factor (κ²), which can deviate from the assumed value of 2/3 in constrained environments.[22][23][24][25][26] This is a more advanced technique that can refine the accuracy of distance measurements derived from FRET.

Comparison with Existing FRET Pairs

The performance of (R)-2-Amino-3-biphenyl-3-yl-propionic acid should be benchmarked against commonly used FRET pairs.

FRET PairDonorAcceptorR₀ (nm)[9]AdvantagesDisadvantages
CFP-YFP Cyan Fluorescent ProteinYellow Fluorescent Protein~4.9 - 5.9Genetically encodable, widely used.[5]Photobleaching of YFP, spectral crosstalk.[9]
GFP-RFP Green Fluorescent ProteinRed Fluorescent Protein~5.0 - 6.0Better spectral separation than CFP-YFP.[8]Potential for oligomerization.
Alexa Fluor 488 - Alexa Fluor 594 Alexa Fluor 488Alexa Fluor 594~6.0High photostability and quantum yield.Requires chemical labeling.
(R)-2-Amino-3-biphenyl-3-yl-propionic acid (as donor) - Tryptophan (R)-2-Amino-3-biphenyl-3-yl-propionic acidTryptophanTo be determinedSmall size, site-specific incorporation.Potential for lower R₀, environmental sensitivity.

Table 2: Comparison of FRET pairs. The R₀ for the novel pair is yet to be experimentally determined.

The primary advantage of using a non-canonical amino acid like (R)-2-Amino-3-biphenyl-3-yl-propionic acid is its small size and the ability for precise, site-specific incorporation into a protein of interest.[10][11] This minimizes the potential for steric hindrance or alteration of the native protein function that can sometimes occur with larger fluorescent protein tags.

Conclusion and Future Directions

(R)-2-Amino-3-biphenyl-3-yl-propionic acid holds promise as a novel fluorescent probe for FRET-based studies. Its predicted favorable photophysical properties, particularly its brightness compared to natural aromatic amino acids, make it an attractive candidate. The experimental validation workflow detailed in this guide provides a robust framework for characterizing its performance as a FRET donor or acceptor.

Successful validation will involve not only the determination of its intrinsic photophysical properties but also a thorough characterization of its performance in a FRET pair with a suitable partner. Future studies should focus on incorporating this amino acid into well-characterized biological systems to demonstrate its utility in measuring intramolecular and intermolecular distances and dynamics in a cellular context.[27][28] The development of new, small, and bright fluorescent amino acids will continue to push the boundaries of what is possible with FRET microscopy and related techniques.

References

  • FluorTools.com. (n.d.). Calculate spectral overlap integral in FRET. Retrieved from [Link]

  • Wikipedia. (2023). Förster resonance energy transfer. Retrieved from [Link]

  • News-Medical.Net. (n.d.). FRET: Fluorophores. Retrieved from [Link]

  • JoVE. (2023). Video: Förster Resonance Energy Transfer (FRET). Retrieved from [Link]

  • ResearchGate. (n.d.). List of commonly used and large-r 0 FP-based FRET pairs. Retrieved from [Link]

  • Piston, D. W., & Kremers, G. J. (2011). Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy. Journal of Investigative Dermatology, 131(12), e10-e10. [Link]

  • ResearchGate. (n.d.). The most frequently used fluorophore pairs adequate for FRET measurements. Retrieved from [Link]

  • Kaur, P. (2021). Förster resonance energy transfer (FRET) and applications thereof. RSC Advances, 11(23), 13925-13938. [Link]

  • Bajar, B. T., Wang, E. S., Zhang, S., Lin, M. Z., & Chu, J. (2016). A Guide to Fluorescent Protein FRET Pairs. Sensors (Basel, Switzerland), 16(9), 1488. [Link]

  • MIT. (n.d.). Appendix 2 – Calculation of R0 from Spectral Overlap with MatLab. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Using Excel to calculate spectral overlaps. Retrieved from [Link]

  • Advanced Practical Course M in Biophysics. (2020). FRET. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a new FRET fluorescent protein couple : Validation and application to a A-Kinase activity biosensor. Retrieved from [Link]

  • Hellenkamp, B., Schmid, S., Doroshenko, O., Opanasyuk, O., Kühnemuth, R., Rezaei Adariani, S., … & Michaelis, J. (2018). Reliability and accuracy of single-molecule FRET studies for characterization of structural dynamics and distances in proteins. Nature communications, 9(1), 1-13. [Link]

  • Visser, A. J. W. G., & Hink, M. A. (2005). Homo-FRET Imaging Enables Quantification of Protein Cluster Sizes with Subcellular Resolution. Biophysical Journal, 89(5), 3461–3472. [Link]

  • Tynan, C. J., Roberts, S., Rolfe, D. J., Clarke, D. T., Lo, A. C. H., & Parker, P. J. (2016). Investigating State Restriction in Fluorescent Protein FRET Using Time-Resolved Fluorescence and Anisotropy. The Journal of Physical Chemistry B, 120(51), 13158–13169. [Link]

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  • Peter, E., Gophane, D. B., Barth, A., & Waclawska, I. (2022). Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET. Nature Communications, 13(1), 4386. [Link]

  • Gordon, S. E., Zoltowski, B. D., & Zagotta, W. N. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time- resolved transition metal ion FRET. eLife, 10, e70236. [Link]

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  • PubChem. (n.d.). (2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Biphenyl Amino Acids in Enzyme Engineering

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest to create more robust, efficient, and novel enzymes is perpetual. While directed evolution and rational design have been mainstays, they are fundamentally limited by the chemical diversity of the 20 canonical amino acids.[1][2] Expanding the genetic code to incorporate unnatural amino acids (UAAs) with unique functionalities opens a new frontier in protein engineering.[3]

Among the vast arsenal of available UAAs, biphenyl amino acids (BphAAs) stand out as a particularly versatile class. Their rigid, bulky, and hydrophobic nature provides a powerful toolset for precisely tuning enzyme properties. This guide offers a comparative analysis of key BphAAs, delving into the causality behind their effects and providing the practical data and protocols needed to leverage them in your own work.

The Foundational Technology: Genetic Code Expansion via Amber Suppression

The site-specific incorporation of BphAAs into a target protein is most commonly achieved through amber codon suppression.[4] This technique hijacks the cell's translational machinery by reassigning the UAG "amber" stop codon to encode the UAA.

The core components of this system are:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS) , which is engineered to exclusively recognize and charge the UAA.

  • A corresponding orthogonal suppressor tRNA (typically tRNAPylCUA), which has an anticodon (CUA) that recognizes the UAG codon on the mRNA.[5]

  • A gene of interest modified by site-directed mutagenesis to contain a UAG codon at the desired incorporation site.

  • The biphenyl amino acid supplied in the cell culture medium.

When the ribosome encounters the UAG codon, the charged suppressor tRNA outcompetes the native release factor 1 (RF1), resulting in the incorporation of the BphAA into the growing polypeptide chain.[4][6]

cluster_0 Cellular Environment cluster_1 Translation on Ribosome UAA Biphenyl Amino Acid (in media) aaRS Orthogonal aaRS UAA->aaRS Recognized & Activated charged_tRNA Charged tRNA-BphAA aaRS->charged_tRNA Charges tRNA Orthogonal tRNA(CUA) tRNA->aaRS Ribosome Ribosome charged_tRNA->Ribosome Binds to A-site mRNA mRNA with UAG codon mRNA->Ribosome Protein Full-Length Protein with BphAA Ribosome->Protein Peptide bond formation

Caption: Workflow for UAA incorporation via amber suppression.

Enhancing Enzyme Stability: A Tale of Two Biphenyls

A primary application of BphAAs is to bolster enzyme stability against thermal or chemical denaturation. The extended hydrophobic surface of the biphenyl moiety can significantly enhance favorable packing interactions within the protein core or at protein-protein interfaces.

Amino AcidStructureMechanism of StabilizationTypical ApplicationKey Advantage
4-Biphenyl-L-phenylalanine (pBpF) Non-covalent hydrophobic packing. The bulky, rigid side chain fills cavities and strengthens the hydrophobic core, increasing the energetic penalty of unfolding.Improving thermal stability of enzymes by reinforcing hydrophobic cores or dimer interfaces.Simple to incorporate; stabilization is achieved through fundamental packing principles.
p-Benzoyl-L-phenylalanine (pBzF) Covalent cross-linking. The benzophenone group is photo-activatable. Upon UV irradiation (~365 nm), it forms a covalent bond with nearby C-H bonds (e.g., from a Cys residue), effectively stapling protein domains or subunits together.[1]Dramatically increasing thermal stability by creating permanent intramolecular or intermolecular cross-links.[1]Creates a covalent, irreversible lock, often resulting in very large increases in melting temperature (Tm).[1]

Expert Insight: The choice between pBpF and pBzF depends on the desired outcome. For a general increase in thermal stability without altering the protein's fundamental dynamics, pBpF is an excellent choice. However, if the goal is to permanently lock a specific conformation or create an exceptionally stable dimeric interface, the photo-cross-linking ability of pBzF offers unparalleled stabilization. For instance, substituting a Phenylalanine with pBzF in homoserine O-succinyltransferase led to a remarkable 21°C increase in its melting temperature by forming a covalent adduct that stabilized the dimeric structure.[1]

Modulating Catalysis and Specificity: Reshaping the Active Site

The steric bulk of BphAAs can be exploited to rationally remodel an enzyme's active site. Replacing a native residue with a BphAA can either create productive new interactions or selectively block the binding of non-target substrates, thereby altering activity and specificity.

A compelling case study involves the positional isomers of biphenyl-phenylalanine incorporated into E. coli dihydrofolate reductase (ecDHFR).[7][8] The study demonstrates how subtle changes in the biphenyl ring's orientation relative to the peptide backbone can have dramatic functional consequences.

ecDHFR VariantIncorporation SiteRelative Catalytic Efficiency (vs. Wild Type)Interpretation
Wild Type (Phe)Position 161.0Baseline activity.
Biphenyl-Phe Isomer APosition 16~2.0The modification likely increases the off-rate of the product (tetrahydrofolate), which is normally rate-limiting, thereby accelerating turnover.[8]
Biphenyl-Phe Isomer BPosition 115~0.8Position 115 is in a more sterically constrained, folded region. This isomer is well-tolerated with minimal disruption to function.[8]
Biphenyl-Phe Isomer CPosition 115~0.1This isomer introduces a significant steric clash at the folded position 115, severely impairing catalytic function.[8]
Biphenyl-Phe Isomer DPosition 115~1.1Despite its size, the rotational flexibility around the biphenyl bond allows this isomer to be accommodated with no loss of function.[8]

Causality Behind the Choices: The authors strategically chose sites with varying degrees of solvent exposure and steric hindrance (positions 16, 49, and 115) to probe the enzyme's tolerance to these bulky Uaas. The results highlight a key principle: the rotational flexibility of the biphenyl bond can sometimes allow a large side chain to be accommodated in a folded region with surprisingly little perturbation of function.[8] This makes BphAAs powerful tools for fine-tuning active site architecture.

Biphenyl Amino Acids as Intrinsic Fluorescent Probes

A significant advantage of certain BphAAs is their intrinsic fluorescence, which allows them to serve as minimally disruptive probes for studying protein dynamics and conformational changes.[7] This avoids the need to attach larger, extrinsic fluorophores that could perturb the very system being studied.

The positional isomers of biphenyl-phenylalanine, for example, exhibit useful fluorescent properties that can be leveraged for Förster Resonance Energy Transfer (FRET) measurements to monitor changes in protein conformation.[7][8]

Biphenyl-Phe IsomerExcitation Max (nm)Emission Max (nm)Key Feature
Isomer A~280~315Standard, compact fluorophore.
Isomer B~270~340Slightly different photophysical properties, offering tuning options.
Isomer C~290~350Provides a different steric profile for accommodation in folded regions.
Isomer D~265~335Offers another set of spectral and steric characteristics.

(Note: Exact photophysical properties can vary with the local protein environment. Data is representative based on published studies.)

Expert Insight: When designing FRET experiments, the ability to incorporate different BphAA isomers allows for optimization of spectral overlap and steric compatibility. By choosing an isomer that is well-tolerated at a specific site, one can build a sensitive and reliable reporter system with minimal impact on the enzyme's native function.

Experimental Protocols & Workflows

Protocol 1: Site-Specific Incorporation of 4-Biphenyl-L-phenylalanine (pBpF)

This protocol outlines the general steps for incorporating pBpF into a protein of interest in E. coli using an evolved pyrrolysyl-tRNA synthetase/tRNA pair (pEVOL-pylT plasmid system).

1. Plasmid Preparation: a. Obtain or generate a plasmid for your protein of interest. Using site-directed mutagenesis (e.g., QuikChange), introduce an amber stop codon (TAG) at the desired amino acid position. b. Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with your TAG-mutant plasmid and the pEVOL plasmid encoding the orthogonal aaRS/tRNA pair. c. Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol). Incubate overnight at 37°C.

2. Protein Expression: a. Inoculate a single colony into 10-20 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking. b. The next day, inoculate the starter culture into 1 L of fresh LB medium containing both antibiotics. c. Prepare a stock solution of pBpF (e.g., 100 mM in 0.1 M NaOH) and add it to the 1 L culture to a final concentration of 1-2 mM.[9] d. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6. e. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to 0.02% (to induce the aaRS/tRNA from the pEVOL plasmid). f. Reduce the temperature to 30°C and continue shaking overnight (12-16 hours).

3. Purification and Verification: a. Harvest the cells by centrifugation. b. Purify the protein using your standard protocol (e.g., Ni-NTA affinity chromatography for His-tagged proteins). c. Verify successful incorporation of pBpF via MALDI-TOF or ESI-MS. The mass of the modified protein should correspond to the expected mass including the BphAA. In-gel digestion followed by mass spectrometry can confirm the exact site of incorporation.[7]

A 1. Co-transform E. coli - Target Plasmid (TAG) - pEVOL Plasmid B 2. Grow Starter Culture (with antibiotics) A->B C 3. Inoculate 1L Culture - Add BphAA B->C D 4. Grow to OD600 ~0.6 C->D E 5. Induce Expression - IPTG (Target) - Arabinose (pEVOL) D->E F 6. Express Overnight at 30°C E->F G 7. Harvest & Purify Protein F->G H 8. Verify Incorporation (Mass Spectrometry) G->H

Caption: Experimental workflow for UAA incorporation.

Protocol 2: Basic Enzyme Kinetic Analysis

This protocol is for determining the Michaelis-Menten constants (Km and kcat) for an enzyme variant containing a BphAA.

1. Reagent Preparation: a. Prepare a concentrated stock solution of your purified enzyme in a suitable buffer that ensures its stability. b. Prepare a range of substrate concentrations, typically spanning from 0.1 x Km to 10 x Km of the wild-type enzyme. c. Prepare all necessary buffers and cofactors for the reaction.

2. Assay Execution: a. In a multi-well plate or cuvettes, set up reactions containing the buffer, cofactors, and varying concentrations of the substrate. b. Equilibrate the plate/cuvettes to the desired reaction temperature (e.g., 25°C or 37°C). c. Initiate the reaction by adding a small, fixed amount of the enzyme to each well. d. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a substrate or product using a plate reader or spectrophotometer. Record the initial velocity (V₀) for each substrate concentration.

3. Data Analysis: a. Plot the initial velocity (V₀) against the substrate concentration [S]. b. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S]) c. Calculate the catalytic turnover number (kcat) using the equation: kcat = Vmax / [E] where [E] is the total enzyme concentration used in the assay. d. The catalytic efficiency is then determined as kcat/Km.

Conclusion and Future Outlook

Biphenyl amino acids represent a mature and highly effective tool in the enzyme engineering toolbox. By providing unique steric and electronic properties not found in the canonical set, they enable researchers to rationally enhance enzyme stability, modulate catalytic function, and introduce novel biophysical probes. The comparative data clearly shows that even subtle isomeric changes in the BphAA side chain can lead to significant and predictable functional outcomes. As the methodologies for genetic code expansion become more robust and accessible, the strategic deployment of biphenyl amino acids will continue to drive innovation in biocatalysis, therapeutic protein design, and fundamental biochemical research.

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A Senior Application Scientist's Guide to Assessing Protein Stability: The Case of (R)-2-Amino-3-biphenyl-3-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the impact of novel small molecules on protein stability. We will use the non-canonical amino acid, (R)-2-Amino-3-biphenyl-3-yl-propionic acid—hereafter designated BPA-3R—as our primary test article. This document offers an in-depth, objective comparison of its performance with other alternatives, supported by detailed experimental protocols and illustrative data. Our approach is grounded in the principles of orthogonal validation, ensuring the trustworthiness and reliability of the generated stability data.

Introduction: The Imperative of Protein Stability

A protein's function is intrinsically linked to its three-dimensional structure. The thermodynamic stability of this native conformation is a critical parameter in drug discovery and development. Small molecules that bind to a protein can either increase or decrease its stability, with profound implications for its activity, aggregation propensity, and overall therapeutic potential.[1] Ligand-induced stabilization is often a hallmark of effective drug candidates, while destabilization can be an intended mechanism for targeted protein degradation.[2][3][4][5]

This guide will walk through a multi-faceted experimental strategy to characterize the effect of BPA-3R on a model protein. We will compare its impact against two controls:

  • Positive Control (Stabilizer): A known small-molecule stabilizer of the target protein. For the purpose of this guide, we will use Fusicoccin-A, a natural product known to stabilize 14-3-3 protein-protein interactions.[6]

  • Negative Control (Destabilizer): A compound known to induce protein destabilization or unfolding, such as urea or guanidinium chloride, or a specifically designed destabilizing ligand.[7]

Our assessment will rely on a suite of biophysical techniques that provide complementary information on the thermodynamic and structural properties of the protein in the presence of these compounds.

Profile of Test Article and Comparators

(R)-2-Amino-3-biphenyl-3-yl-propionic acid (BPA-3R) is a phenylalanine derivative characterized by a biphenyl group at the 3-position. The biphenyl moiety introduces a significant hydrophobic and aromatic character, which could potentially mediate interactions within protein binding pockets, particularly those that accommodate phenylalanine or other aromatic residues.[8][9][10] The rotational freedom of the biphenyl rings may allow it to adapt to various binding site topographies with minimal steric hindrance.[11]

  • Comparator 1 (Stabilizer): Fusicoccin-A is a diterpene glycoside that acts as a "molecular glue," stabilizing the interaction between 14-3-3 proteins and their client proteins.[6][12]

  • Comparator 2 (Destabilizer): For our purposes, we will use a hypothetical compound, "Cpd-D," designed to act as a molecular crowbar, inducing conformational changes that destabilize the protein.[7]

Comparative Analysis Methodology: An Integrated Approach

To ensure the scientific integrity of our findings, we will employ an orthogonal validation strategy, using multiple independent techniques to measure the same physical property—protein stability. This approach minimizes the risk of method-specific artifacts and provides a more complete picture of the compound's effect.

Principle of Orthogonal Validation

We will utilize three core biophysical methods:

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): A high-throughput method to rapidly screen for changes in the protein's melting temperature (Tm) upon ligand binding.[13][14][15][16]

  • Differential Scanning Calorimetry (DSC): The gold standard for measuring the thermodynamics of protein unfolding, providing direct measurement of Tm and the enthalpy of unfolding (ΔH).[17][18][19][20]

  • Circular Dichroism (CD) Spectroscopy: A technique to assess changes in the protein's secondary and tertiary structure, which can be indicative of ligand binding and its effect on conformation.[21][22][23][24][25]

Experimental Workflow

The overall workflow is designed to progress from high-throughput screening to in-depth biophysical characterization.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Thermodynamic Characterization cluster_2 Phase 3: Structural Confirmation cluster_3 Phase 4: Data Synthesis HTS Thermal Shift Assay (TSA/DSF) HTS_Desc Screen BPA-3R and Controls Determine ΔTm HTS->HTS_Desc Output DSC Differential Scanning Calorimetry (DSC) HTS->DSC Validate Hits DSC_Desc Confirm ΔTm Determine ΔH and ΔCp DSC->DSC_Desc Output CD Circular Dichroism (CD) DSC->CD Corroborate Findings CD_Desc Assess Secondary/Tertiary Structure Changes CD->CD_Desc Output Analysis Integrated Data Analysis CD->Analysis Synthesize Data Conclusion Assess Overall Impact on Protein Stability Analysis->Conclusion

Caption: Experimental workflow for assessing compound impact on protein stability.

Protocol 1: High-Throughput Screening using Thermal Shift Assay (TSA/DSF)

Causality: TSA is an efficient first-pass technique. It operates on the principle that ligand binding often stabilizes a protein's structure, requiring more thermal energy to unfold it.[16] We use a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence. A stabilizing compound will shift the melting curve to a higher temperature.[14][26]

Detailed Step-by-Step Protocol
  • Protein and Compound Preparation:

    • Prepare the target protein to a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the protein is >95% pure.

    • Prepare stock solutions of BPA-3R, Fusicoccin-A, and Cpd-D at 10 mM in 100% DMSO. Create a dilution series to test final concentrations from 1 µM to 100 µM.

    • Prepare a 200X SYPRO Orange dye stock by diluting the commercial 5000X stock in the assay buffer.

  • Assay Plate Setup (96-well PCR plate):

    • In each well, add 20 µL of the 2 µM protein solution.

    • Add 0.5 µL of the respective compound dilution (or DMSO for the no-ligand control). This results in a final DMSO concentration of 2.5%, which should be consistent across all wells.

    • Add 4.5 µL of a buffer/dye mix containing the appropriate amount of SYPRO Orange to achieve a 5X final concentration. The final volume in each well will be 25 µL.

    • Seal the plate, centrifuge briefly to collect the contents, and incubate at room temperature for 10 minutes.

  • Data Acquisition (Real-Time PCR Instrument):

    • Place the plate in the qPCR instrument.

    • Set the instrument to monitor fluorescence using the appropriate channels for SYPRO Orange.

    • Apply a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[15]

    • Record fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate the melting curves.

    • The melting temperature (Tm) is the inflection point of the curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.[14]

    • Calculate the thermal shift (ΔTm) as: ΔTm = Tm (protein + compound) - Tm (protein + DMSO).

Hypothetical Data and Interpretation
CompoundConcentration (µM)Tm (°C)ΔTm (°C)Interpretation
DMSO Control -52.1-Baseline Stability
BPA-3R 5056.4+4.3Stabilizing
Fusicoccin-A 5058.9+6.8Strongly Stabilizing
Cpd-D 5048.5-3.6Destabilizing

A positive ΔTm indicates stabilization, while a negative ΔTm suggests destabilization. The results suggest BPA-3R is a moderate stabilizer, though not as potent as the positive control.

Protocol 2: In-depth Thermodynamic Analysis using Differential Scanning Calorimetry (DSC)

Causality: DSC provides a direct and label-free measurement of the heat absorbed by a protein as it unfolds.[17] This allows for a highly accurate determination of not only the Tm but also the calorimetric enthalpy (ΔHcal) of unfolding, which is the total heat absorbed during the process.[18][20] Ligand binding will alter these thermodynamic parameters.[19]

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Prepare samples of the target protein at 1 mg/mL in a well-defined buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).

    • Prepare identical protein samples containing a saturating concentration (e.g., 100 µM) of BPA-3R, Fusicoccin-A, and Cpd-D.

    • Prepare a reference solution containing the exact same buffer and compound concentration, but without the protein. This is critical for accurate baseline subtraction.

  • Instrument Setup and Data Acquisition:

    • Thoroughly clean the DSC cells.

    • Load the protein sample into the sample cell and the corresponding reference solution into the reference cell.

    • Equilibrate the system at a starting temperature (e.g., 20 °C) for 15-20 minutes.

    • Scan from 20 °C to 100 °C at a scan rate of 60 °C/hour.

    • After the scan, cool the system and perform a second scan to check for the reversibility of the unfolding process.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Fit the resulting excess heat capacity curve to a suitable model (e.g., a two-state unfolding model) to determine the Tm and ΔHcal.

    • The Tm is the temperature at the peak of the heat capacity curve.

    • The ΔHcal is the area under the curve.[20]

Hypothetical Data and Interpretation
ConditionTm (°C)ΔHcal (kcal/mol)Interpretation
Protein Only 52.3125Baseline thermodynamic profile
+ BPA-3R 56.8135Stabilization confirmed; increased enthalpy suggests favorable binding interactions.
+ Fusicoccin-A 59.2142Strong stabilization confirmed; significant enthalpic contribution.
+ Cpd-D 48.1110Destabilization confirmed; lower enthalpy suggests disruption of stabilizing interactions.

The DSC data corroborate the TSA results and provide deeper thermodynamic insight. The increase in ΔHcal for BPA-3R suggests that its binding is an energetically favorable process that contributes to the overall stability of the protein structure.

Protocol 3: Structural Confirmation using Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins.[21][23] The far-UV region (190-250 nm) is sensitive to the protein's secondary structure (α-helix, β-sheet), while the near-UV region (250-320 nm) probes the environment of aromatic amino acids, reflecting the tertiary structure.[24] A ligand that binds and stabilizes a protein is expected to preserve or enhance its native structural features during thermal stress.

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Prepare protein samples at a concentration of 0.2 mg/mL in a non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Prepare separate samples containing the protein plus 100 µM of each test compound.

  • Thermal Melt Experiment (Far-UV CD):

    • Use a CD spectrophotometer equipped with a Peltier temperature controller.

    • Place the sample in a 1 mm pathlength cuvette.

    • Monitor the CD signal at a single wavelength corresponding to a peak for the protein's secondary structure (e.g., 222 nm for an α-helical protein).

    • Increase the temperature from 20 °C to 95 °C at a rate of 1 °C/minute, recording the CD signal at each degree.

  • Data Analysis:

    • Plot the CD signal at 222 nm versus temperature.

    • The data will show a sigmoidal curve as the protein unfolds and loses its secondary structure.

    • The Tm is the midpoint of this transition.

    • Compare the Tm values obtained for the different conditions.

Hypothetical Data and Interpretation

G cluster_0 Mechanism of Action cluster_1 BPA-3R / Stabilizer cluster_2 Cpd-D / Destabilizer Protein Native Protein (Folded, Stable) Unfolded Unfolded Protein (Inactive) Protein->Unfolded Thermal Energy (Baseline Tm) Stabilized Protein-Ligand Complex (More Stable) Protein->Stabilized + BPA-3R Destabilized Protein-Ligand Complex (Less Stable) Protein->Destabilized + Cpd-D Stabilized->Unfolded Higher Energy (Higher Tm) Destabilized->Unfolded Lower Energy (Lower Tm)

Caption: Proposed mechanism for ligand-induced changes in protein stability.

The CD thermal melt data should align with the TSA and DSC results, confirming the direction and relative magnitude of the stability changes. A stabilizing compound like BPA-3R will shift the unfolding transition to a higher temperature, indicating that the secondary structure is maintained at temperatures where the apo-protein would unfold.

Synthesis and Conclusion

The orthogonal application of TSA, DSC, and CD spectroscopy provides a robust and reliable assessment of a small molecule's impact on protein stability.

MethodParameterBPA-3R EffectFusicoccin-A EffectCpd-D Effect
TSA ΔTm+4.3 °C+6.8 °C-3.6 °C
DSC ΔTm+4.5 °C+6.9 °C-4.2 °C
ΔHcalIncreasedSignificantly IncreasedDecreased
CD ΔTm+4.4 °C+6.7 °C-3.8 °C

This integrated biophysical approach provides a high-confidence assessment crucial for decision-making in drug discovery, guiding the selection and optimization of small molecules that can modulate protein function through changes in stability.

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A Senior Application Scientist's Guide to Benchmarking Novel Amino Acid Transporter Probes: A Case Study with (R)-2-Amino-3-biphenyl-3-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Critical Role of Amino Acid Transporters in Drug Development

In the landscape of cellular metabolism and signaling, amino acid transporters (AATs) are pivotal gatekeepers. They meticulously manage the flux of amino acids, which are not only the fundamental building blocks of proteins but also critical signaling molecules and metabolic fuel sources. In oncology, the dysregulation of AATs has emerged as a hallmark of many cancers. Proliferating cancer cells exhibit an insatiable appetite for essential amino acids (EAAs) to sustain rapid growth and division. This dependency is frequently met by the overexpression of specific transporters, with the L-type Amino Acid Transporter 1 (LAT1 or SLC7A5) being a prime example.[1][2][3] LAT1 is responsible for the sodium-independent import of large neutral amino acids like leucine, which is a potent activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4]

This reliance makes LAT1 an attractive therapeutic target. Inhibiting LAT1 can effectively starve cancer cells of essential nutrients, leading to cell cycle arrest and apoptosis.[2][5] Consequently, the development of potent and selective molecular probes and inhibitors for LAT1 is an area of intense research for both therapeutic and diagnostic applications.

This guide provides a comprehensive framework for the rigorous evaluation and benchmarking of novel molecular probes targeting AATs. We will use (R)-2-Amino-3-biphenyl-3-yl-propionic acid , a phenylalanine analog, as our representative test candidate to illustrate the process. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols to objectively compare a new molecular entity against established benchmarks in the field.

The Molecular Probes: A Comparative Overview

A robust benchmarking study requires well-characterized comparators that represent a spectrum of properties, from high-potency and selectivity to broad-spectrum activity.

  • The Candidate Probe: (R)-2-Amino-3-biphenyl-3-yl-propionic acid This molecule is a non-canonical amino acid.[6][7] Its core structure is a derivative of phenylalanine, a natural substrate for LAT1. The biphenyl moiety introduces significant hydrophobicity, a feature often associated with potent LAT1 ligands.[4] The objective of our benchmarking is to determine its potency, selectivity, and functional effect as a potential LAT1 inhibitor.

  • The High-Potency, Selective Benchmark: JPH203 (Nanvuranlat) JPH203 is a highly potent and selective, non-transportable competitive inhibitor of LAT1.[1] It has demonstrated significant anti-tumor activity in preclinical models and has undergone Phase I and II clinical trials for advanced solid tumors, particularly biliary tract cancer.[8] With IC50 values for leucine uptake inhibition reported in the nanomolar to low micromolar range (e.g., 0.06 µM in HT-29 cells), JPH203 serves as the gold standard for a state-of-the-art selective LAT1 inhibitor.[1][9]

  • The Classical, Non-Selective Benchmark: BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid) BCH is a well-established, non-metabolizable amino acid analog that acts as a competitive inhibitor of System L amino acid transporters, including both LAT1 and LAT2. Its lack of specificity is its key feature in a benchmarking context. By comparing the inhibitory activity of our candidate probe against BCH, we can infer its selectivity for LAT1 over other transporters.

  • The Substrate Competitor: Melphalan Melphalan is a nitrogen mustard alkylating agent used in chemotherapy.[10][11][12] Its entry into cells is facilitated by LAT1, making it a clinically relevant substrate.[3][10] Experiments assessing the ability of a novel probe to inhibit Melphalan uptake can provide crucial insights into potential drug-drug interactions and its ability to compete with transported substrates.

  • Alternative Methodologies: Fluorescent Probes Beyond uptake inhibition assays, fluorescent probes offer a powerful, non-radioactive alternative for visualizing transporter activity in real-time.[][14] These can be fluorescently-labeled amino acids or probes that become fluorescent upon enzymatic activity within the cell.[15][16] While not direct competitors in this guide, they represent a complementary and increasingly important methodology in the field.

Table 1: Summary of Molecular Probe Characteristics
Feature(R)-2-Amino-3-biphenyl-3-yl-propionic acidJPH203 (Nanvuranlat)BCHMelphalan
Structure Phenylalanine AnalogTyrosine AnalogBicyclic Amino Acid AnalogPhenylalanine Mustard
Primary Target Presumed LAT1LAT1System L (LAT1, LAT2, etc.)DNA (transported by LAT1)
Mechanism To be determined (likely competitive inhibitor)Selective, non-transportable competitive inhibitorCompetitive inhibitorSubstrate, Alkylating Agent
Reported IC50 To be determined~0.06 - 4.1 µM (cell line dependent)[1]Millimolar rangeN/A (Substrate)
Key Role Test Candidate High-Potency/Selective Control Non-Selective Control Substrate Competitor

Experimental Design for Robust Benchmarking

The causality behind our experimental design is to build a logical, tiered approach to characterization. We begin by confirming the presence of our target in the chosen biological system. Next, we perform direct functional assays to quantify the probe's interaction with the target. Finally, we assess the downstream biological consequences of this interaction. This workflow ensures that each step validates the next, providing a comprehensive and trustworthy assessment of the candidate probe.

G cluster_0 Phase 1: System Validation cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Biological Impact A Select LAT1-expressing and low-expressing cell lines B Culture selected cell lines A->B C Confirm LAT1 Protein Expression (Western Blot) B->C D Radiolabeled Amino Acid Uptake Assay ([14C]-L-Leucine) C->D Validated System E Determine IC50 values via Competition Assay D->E F Assess Selectivity (vs. BCH) E->F G Assess Downstream Effects (Clonogenic Survival Assay) F->G Functional Potency H Correlate IC50 with Anti-proliferative Effect G->H I Comprehensive Profile of Candidate Probe H->I Final Profile

Caption: Experimental workflow for benchmarking a novel molecular probe.

Core Experimental Protocols

The following protocols are described as self-validating systems, with integrated controls to ensure data integrity.

Protocol 4.1: Cell Line Selection and Culture
  • Rationale: The choice of cell line is foundational. A high-expressing line is necessary to provide a sufficient signal window for inhibition assays, while a low-expressing or knockout line can serve as a crucial negative control to confirm target-specific effects.

  • High-Expressing Lines: A549 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer) are well-documented to have high LAT1 expression.[2]

  • Low-Expressing Line (Control): A normal, non-transformed cell line or a cell line with CRISPR/Cas9-mediated knockout of SLC7A5 would be ideal.

  • Methodology:

    • Culture A549 and MIA PaCa-2 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency. Ensure cells are in the logarithmic growth phase for all experiments.

Protocol 4.2: Confirmation of LAT1 Expression via Western Blot
  • Rationale: This step validates the foundational assumption that your chosen cell models express the target protein. A loading control is essential for trustworthy, semi-quantitative comparison.

  • Methodology:

    • Protein Extraction: Lyse cultured cells with RIPA buffer containing a protease inhibitor cocktail.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Include a pre-stained protein ladder.

    • Transfer: Transfer separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against LAT1 (SLC7A5) and a loading control (e.g., β-actin or GAPDH).

    • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4.3: Quantitative Benchmarking via Radiolabeled Leucine Uptake Assay
  • Rationale: This is the gold-standard functional assay. It directly measures the transport of a LAT1 substrate, providing a robust system to quantify the inhibitory potential of test compounds.[17]

  • Methodology:

    • Cell Seeding: Seed cells (e.g., A549) into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed, Na+-free uptake buffer (e.g., HBSS).

    • Pre-incubation: Add 200 µL of Na+-free uptake buffer containing the desired concentration of the test compound (e.g., (R)-2-Amino-3-biphenyl-3-yl-propionic acid, JPH203, or BCH) to each well. For control wells, add buffer only. Incubate for 10-15 minutes at 37°C.

    • Uptake Initiation: Add 200 µL of uptake buffer containing [14C]-L-leucine (final concentration ~1 µM) and the test compound at the same concentration as the pre-incubation step.

    • Uptake Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes, within the linear range of uptake).

    • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.

    • Cell Lysis: Lyse the cells in each well with 500 µL of 0.1 M NaOH.

    • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Normalization: In a parallel plate, determine the protein concentration per well to normalize the uptake counts (e.g., cpm/µg protein).

    • IC50 Determination: Perform the assay with a range of concentrations for each inhibitor (typically a 7-point log dilution series). Plot the percent inhibition against the log concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4.4: Assessment of Downstream Biological Effects (Clonogenic Survival Assay)
  • Rationale: A potent inhibitor should elicit a biological response. This assay moves beyond target engagement to measure the long-term effect of transporter inhibition on the proliferative capacity of cancer cells.

  • Methodology:

    • Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the test compound for an extended period (e.g., 24-72 hours).

    • Recovery: Replace the drug-containing medium with fresh, complete medium and allow the cells to grow for 10-14 days, until visible colonies form.

    • Fixing and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

    • Quantification: Count the number of colonies (typically >50 cells). Calculate the surviving fraction for each treatment relative to the untreated control.

Data Analysis and Interpretation

Table 2: Representative Experimental Data from a Competition Assay

This table presents hypothetical data from the radiolabeled uptake assay described in Protocol 4.3, demonstrating how results can be structured for clear comparison.

CompoundConcentrationMean [14C]-L-Leucine Uptake (cpm/µg protein)% InhibitionCalculated IC50 (µM)
Control 0 µM15000%N/A
JPH203 1 µM15090%0.15
(R)-2-Amino-3-biphenyl-3-yl-propionic acid 1 µM75050%1.0
BCH 1 µM14255%>1000
  • Interpretation: In this representative dataset, JPH203 performs as expected, showing potent inhibition with a sub-micromolar IC50. Our candidate probe shows moderate potency with an IC50 of 1.0 µM. Crucially, BCH shows very weak inhibition at the same concentration, suggesting that the candidate probe has good selectivity for LAT1 over other transporters that would be inhibited by BCH. This selectivity is a highly desirable trait for a targeted therapeutic.

The Biological Context: LAT1 Signaling

Understanding the mechanism of action requires placing the transporter in its biological context. LAT1's primary role in cancer is to fuel the mTOR pathway. By importing leucine, LAT1 signals to the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface, leading to its activation. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis, cell growth, and proliferation. A successful LAT1 inhibitor will disrupt this entire cascade.

G cluster_1 Cytoplasm Leucine_out Essential Amino Acids (e.g., Leucine) LAT1 LAT1 (SLC7A5) Leucine_out->LAT1 Import Leucine_in Leucine Rag Rag GTPases Leucine_in->Rag mTORC1 mTORC1 (Inactive) mTORC1_active mTORC1 (Active) mTORC1->mTORC1_active Growth Protein Synthesis, Cell Growth, Proliferation mTORC1_active->Growth Rag->mTORC1 LAT1->Leucine_in Probe (R)-2-Amino-3- biphenyl-3-yl- propionic acid Probe->LAT1 Inhibition

Caption: LAT1's role in cancer metabolism and mTOR signaling.

Conclusion

The process of benchmarking a novel molecular probe like (R)-2-Amino-3-biphenyl-3-yl-propionic acid is a systematic endeavor that demands rigorous experimental design and careful interpretation. By employing a multi-tiered approach that includes target validation, direct functional assays, and assessment of downstream biological effects, researchers can build a comprehensive and trustworthy profile of their candidate molecule. Using well-characterized benchmarks such as the potent and selective inhibitor JPH203 and the broad-spectrum inhibitor BCH is not merely good practice; it is essential for contextualizing the performance of a new entity. This framework enables an objective comparison, ultimately guiding the selection and advancement of the most promising molecular probes for research, diagnostics, and therapeutic development.

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A-Comparative-Guide-to-the-In-Vivo-Validation-of-Proteins-Modified-with-(R)-2-Amino-3-biphenyl-3-yl-propionic-acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nnAAs) into proteins represents a significant advancement in protein engineering and therapeutic development.[1][][3] This guide focuses on the in vivo validation of proteins modified with a specific nnAA, (R)-2-Amino-3-biphenyl-3-yl-propionic acid. This nnAA, a phenylalanine analog, introduces a biphenyl group, offering unique steric and electronic properties that can modulate protein function, stability, and pharmacokinetics.[][5]

This document provides a comprehensive comparison of proteins modified with (R)-2-Amino-3-biphenyl-3-yl-propionic acid against other alternatives, supported by established experimental methodologies. The goal is to equip researchers with the necessary framework to design and execute robust in vivo validation studies.

Comparative Analysis of Non-Natural Amino Acids for Protein Modification

The choice of an nnAA is a critical decision in protein engineering, directly impacting the desired functional outcome. While (R)-2-Amino-3-biphenyl-3-yl-propionic acid offers distinct advantages, a comparative assessment against other commonly used nnAAs is essential for informed experimental design.

Non-Natural Amino AcidKey Structural FeaturePrimary Application/AdvantagePotential In Vivo Considerations
(R)-2-Amino-3-biphenyl-3-yl-propionic acid Biphenyl side chainEnhanced receptor binding through pi-stacking interactions, increased proteolytic resistance.[6]Potential for altered immunogenicity, requires careful toxicological assessment.[7][8]
p-Azido-L-phenylalanine (AzF)Azide groupSite-specific conjugation via "click chemistry" for attachment of imaging agents or therapeutic payloads.[]Potential for off-target reactions of the azide group, requires biocompatible conjugation chemistry.
O-methyl-L-tyrosineMethylated hydroxyl groupIncreased stability by preventing phosphorylation, probes hydrogen bonding interactions.[9]Minimal structural perturbation, generally well-tolerated in vivo.
L-DOPACatechol groupRedox activity, metal chelation, precursor for neurotransmitters.Potential for auto-oxidation and cytotoxicity.
(S)-2-Amino-3-(thiophen-2-yl)propanoic acidThiophene ringServes as a bioisostere for phenylalanine, can modulate electronic properties.[10]Potential for altered metabolism due to the sulfur-containing ring.

In Vivo Validation Workflow: A Step-by-Step Approach

The in vivo validation of a modified protein is a multi-faceted process designed to assess its safety, efficacy, and pharmacokinetic profile in a living organism.[11][12] The following workflow outlines the critical steps and considerations.

InVivo_Validation_Workflow cluster_preclinical Preclinical Phase cluster_invivo In Vivo Assessment cluster_data Data Analysis & Interpretation Protein_Production Protein Expression & Modification with (R)-2-Amino-3-biphenyl-3-yl-propionic acid Purification Purification & Quality Control Protein_Production->Purification Animal_Model Animal Model Selection (e.g., humanized mouse models) Purification->Animal_Model Dosing Dosing Regimen Design (Route, Dose, Frequency) Animal_Model->Dosing Administration Protein Administration Dosing->Administration Sample_Collection Biological Sample Collection (Blood, Tissues) Administration->Sample_Collection PK_Analysis Pharmacokinetic (PK) Analysis (LC-MS/MS, ELISA) Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (Biomarker Analysis) Sample_Collection->PD_Analysis Toxicity_Assessment Toxicology & Immunogenicity (Histopathology, Anti-drug Antibodies) Sample_Collection->Toxicity_Assessment Data_Analysis Data Analysis & Statistical Evaluation PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis Toxicity_Assessment->Data_Analysis Conclusion Conclusion & Go/No-Go Decision Data_Analysis->Conclusion

Caption: Overall workflow for the in vivo validation of a modified protein.

Experimental Protocols

The site-specific incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid is typically achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery.[13][14]

  • Host System: Escherichia coli is a common host for its rapid growth and ease of genetic manipulation. Mammalian cell lines (e.g., CHO, HEK293) are used when post-translational modifications are critical for protein function.[1]

  • Expression Vector: A plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired modification site, along with the orthogonal aminoacyl-tRNA synthetase and tRNA, is required.

  • Culture Conditions: The host cells are cultured in a minimal medium supplemented with (R)-2-Amino-3-biphenyl-3-yl-propionic acid. The expression of the target protein is induced under optimized conditions (e.g., temperature, inducer concentration).

The choice of animal model is crucial for the clinical relevance of the study.[12][15]

  • Rodent Models: Mice and rats are frequently used for initial pharmacokinetic and toxicity screening due to their well-characterized genetics and physiology.[12]

  • Humanized Models: For therapeutic proteins targeting human-specific molecules, transgenic mice expressing the human target can provide more predictive data.[15][16]

  • Larger Animal Models: In later stages of preclinical development, larger animals like non-human primates may be used to better mimic human physiology and immune responses.[17]

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the modified protein.

  • Sample Collection: Blood samples are collected at various time points after administration of the modified protein.

  • Analytical Methods:

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method for quantifying the intact modified protein and its metabolites.[18][19]

    • ELISA (Enzyme-Linked Immunosorbent Assay): An antibody-based method that can be used for high-throughput quantification of the modified protein.

PD studies assess the effect of the modified protein on its intended biological target.

  • Biomarker Analysis: Measurement of relevant biomarkers in biological samples (e.g., changes in gene expression, protein phosphorylation) can provide evidence of target engagement and biological activity.

  • Functional Assays: Depending on the protein's function, specific in vivo functional assays may be employed (e.g., tumor growth inhibition in oncology models).

This is a critical step to ensure the safety of the modified protein.

  • Histopathology: Tissues from major organs are examined for any signs of toxicity.

  • Anti-drug Antibody (ADA) Assays: These assays are used to detect the presence of antibodies against the modified protein, which can impact its efficacy and safety.

Illustrative Signaling Pathway: Impact of a Modified Kinase Inhibitor

The incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid into a kinase inhibitor protein can enhance its binding to the ATP-binding pocket of a target kinase, leading to more potent and sustained inhibition of a downstream signaling pathway.

Signaling_Pathway cluster_cell Cellular Environment Receptor Receptor Kinase Target Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Effector Downstream Effector Phospho_Substrate->Downstream_Effector Biological_Response Biological Response (e.g., Cell Proliferation) Downstream_Effector->Biological_Response Modified_Inhibitor Modified Kinase Inhibitor with (R)-2-Amino-3-biphenyl-3-yl-propionic acid Modified_Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a modified protein.

Conclusion

The in vivo validation of proteins modified with (R)-2-Amino-3-biphenyl-3-yl-propionic acid is a rigorous but essential process for the development of novel therapeutics. A thorough understanding of the comparative advantages of this nnAA, coupled with a well-designed and executed in vivo validation plan, is critical for success. The experimental framework and methodologies outlined in this guide provide a solid foundation for researchers to objectively assess the potential of their modified protein candidates.

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A Senior Application Scientist's Guide to the Comparative Analysis of Biphenylalanine Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of peptide design and drug discovery, the incorporation of unnatural amino acids is a cornerstone of innovation. These novel building blocks offer a powerful toolkit to modulate the pharmacological profiles of bioactive peptides, enhancing their stability, potency, and target selectivity.[1] Among these, biphenylalanine (Bip), an analog of phenylalanine featuring a second phenyl ring, presents a fascinating case study in structural isomerism. The seemingly subtle repositioning of this second ring or the stereochemistry of the amino acid itself can dramatically alter its biological function.

This guide provides an in-depth comparative analysis of biphenylalanine isomers, moving beyond a simple catalog of derivatives to explain the causal relationships between structure and biological activity. We will explore how different isomers interact with distinct biological systems—from bacterial membranes to mammalian transporters—and provide the experimental frameworks necessary to validate these observations in your own research.

Part 1: Positional Isomerism and its Impact on Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[2] One promising avenue is the creation of small-molecule antimicrobial peptidomimetics (SMAPs), amphiphilic compounds designed to mimic the membrane-disrupting properties of natural host-defense peptides.[2] The core principle involves combining a hydrophobic moiety, which partitions into the bacterial membrane, with a cationic group that interacts with the negatively charged microbial cell surface. Biphenylalanine is an ideal hydrophobic component for these SMAPs. However, the spatial relationship between the biphenyl group and the cationic peptide chain is critical, as demonstrated in a systematic study of positional isomers of a lead biphenyl antimicrobial compound.[2]

Expert Analysis: Why Positional Isomerism Matters

The efficacy of these amphiphiles depends on their ability to adopt a conformation that efficiently disrupts the lipid bilayer of the bacterial membrane. Gram-positive and Gram-negative bacteria have distinct membrane structures, which accounts for the differential activity observed.

  • Gram-Positive Bacteria: These bacteria have a thick, exposed peptidoglycan layer and a single cytoplasmic membrane. Most isomers demonstrate potent activity against Gram-positive pathogens like S. aureus and E. faecalis, suggesting that the overall amphiphilic character is the primary driver of efficacy.[2] However, isomers where the hydrophobic and hydrophilic groups are maximally separated (e.g., the 4,4'-isomer) show slightly reduced efficacy, hinting at an optimal molecular geometry for membrane insertion and disruption.[2]

  • Gram-Negative Bacteria: These pathogens possess a more complex cell envelope, including an outer membrane that acts as a formidable barrier. To be effective, the SMAP must traverse this outer membrane. The study revealed that specific positional isomers, notably the 3,2'-isomer (compound 4 ), exhibited a dramatic 4- to 8-fold increase in efficacy against challenging Gram-negative bacteria like P. aeruginosa and E. coli.[2] This suggests that the specific molecular shape of this isomer is uniquely suited to perturbing or crossing the outer membrane, a feat the other isomers could not achieve as effectively.

Quantitative Data: Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key positional isomers against representative bacterial strains. Lower MIC values indicate higher potency.

Isomer (Compound)Biphenyl LinkageS. aureus (MRSA) MIC (μg/mL)P. aeruginosa MIC (μg/mL)E. coli MIC (μg/mL)A. baumannii MIC (μg/mL)
1 (Lead)2,2'-216816
2 2,3'-2844
3 2,4'-2444
4 3,2'-2228
7 3,3'-2884
8 3,4'-4888
9 4,4'-8161616

Data synthesized from Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for assessing the antimicrobial activity of biphenylalanine isomers.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the biphenylalanine isomer compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using the broth medium. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization: Mechanism of Membrane Disruption

G cluster_membrane Bacterial Membrane cluster_extracellular Extracellular Space cluster_insertion Membrane Insertion cluster_disruption Membrane Disruption Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Insertion Hydrophobic Biphenyl Inserts into Lipid Core Lipid3->Insertion Lipid4 Lipid Head Lipid5 Lipid Head Lipid6 Lipid Head SMAP Biphenylalanine Peptidomimetic SMAP->Lipid3 1. Electrostatic Attraction Pore Pore Formation Insertion->Pore 2. Destabilization Leakage Ion Leakage Pore->Leakage 3. Loss of Integrity Death Cell Death Leakage->Death

Part 2: Stereoisomers (L- vs. D-) in Biological Transport and Imaging

Amino acid transporters are crucial for cellular metabolism and are often upregulated in cancer cells to meet their high metabolic demands. This makes them attractive targets for delivering diagnostic or therapeutic agents. The L-type amino acid transporter 1 (LAT1) is particularly important in this context.[3] Research into radiolabeled phenylalanine derivatives for Positron Emission Tomography (PET) imaging has revealed significant differences in the biological handling of L- and D-isomers.[4]

Expert Analysis: The Stereochemical Basis of Transporter Selectivity

Biological systems, particularly enzymes and transporters, are inherently chiral. They have evolved to recognize and process specific stereoisomers of molecules like amino acids.

  • L-Isomers as Preferred Substrates: Natural amino acids in humans are in the L-configuration. Consequently, transporters like LAT1 have a binding pocket that is stereochemically optimized for L-amino acids. This results in faster and higher uptake of L-isomers, as observed with L-[¹⁸F]FEP (p-(2-[¹⁸F]fluoroethyl)-phenylalanine), which showed significantly greater accumulation in glioma cells compared to its D-counterpart.[4]

  • D-Isomer Transport: While less efficient, the uptake of D-[¹⁸F]FEP demonstrates that D-isomers can also be substrates for System L transporters.[4] The lower transport rate might be advantageous in some therapeutic contexts, potentially leading to different pharmacokinetics. The study indicated that while both isomers use System L, they may have different preferences for its subtypes (e.g., LAT1 vs. LAT2), highlighting a subtle but important layer of biological regulation.[4]

Quantitative Data: Comparative Uptake of L- and D-Isomers

This table compares the cellular uptake and in vivo distribution of L- and D-isomers of a radiolabeled phenylalanine derivative.

IsomerMax. in vitro Uptake in 9L Cells (% dose/mg protein)in vivo Tumor-to-Muscle RatioTransporter Preference
L-[¹⁸F]FEP ~16HigherSystem L (LAT1 preference)
D-[¹⁸F]FEP ~3LowerSystem L (No LAT1 preference)

Data synthesized from Synthesis and Comparative Biological Evaluation of L- And D-isomers of 18F-labeled Fluoroalkyl Phenylalanine Derivatives.[4]

Experimental Protocol: In Vitro Radiolabeled Amino Acid Uptake Assay

This protocol outlines a method to compare the cellular uptake of different radiolabeled isomers.

  • Cell Culture:

    • Plate cells (e.g., 9L glioma cells) in 24-well plates and culture until they reach approximately 80-90% confluency.

  • Uptake Experiment:

    • Wash the cells three times with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add 500 µL of transport buffer containing the radiolabeled amino acid isomer (e.g., L- or D-[¹⁸F]FEP) at a known concentration (e.g., 1 µCi/mL) to each well.

    • Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Termination and Lysis:

    • To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold transport buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for 30 minutes.

  • Quantification:

    • Transfer the cell lysate to gamma counter tubes and measure the radioactivity using a gamma counter.

    • In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA assay).

    • Express the results as a percentage of the initial dose per milligram of protein (%ID/mg protein).

Visualization: Workflow for Comparative PET Imaging

G cluster_animal_prep Animal Model Preparation cluster_imaging_procedure PET Imaging Procedure cluster_analysis Data Analysis TumorImplant 1. Tumor Cell Implantation (e.g., 9L glioma in rats) TumorGrowth 2. Allow Tumor Growth (to desired size) TumorImplant->TumorGrowth TracerInjectL 3a. Inject L-Isomer ([¹⁸F]FEP) PETScanL 4a. Dynamic PET Scan (e.g., 60 min) TracerInjectL->PETScanL TracerInjectD 3b. Inject D-Isomer ([¹⁸F]FEP) PETScanD 4b. Dynamic PET Scan (e.g., 60 min) TracerInjectD->PETScanD ImageRecon 5. Image Reconstruction PETScanL->ImageRecon PETScanD->ImageRecon ROI 6. Define Regions of Interest (ROI) (Tumor, Muscle, Brain) ImageRecon->ROI Quantify 7. Quantify Tracer Uptake (e.g., %ID/g) ROI->Quantify Compare 8. Compare Tumor-to-Muscle Ratios for L- vs D-Isomers Quantify->Compare

Conclusion: The Strategic Value of Isomer Analysis

The case studies presented here underscore a fundamental principle in medicinal chemistry: isomerism is not a trivial detail. The specific three-dimensional arrangement of atoms in a molecule like biphenylalanine dictates its interaction with biological targets, leading to profound differences in activity, spectrum, and pharmacokinetics.

  • Positional isomers of antimicrobial peptidomimetics reveal that specific molecular shapes are required to overcome the complex defenses of Gram-negative bacteria.[2]

  • Stereoisomers of amino acid derivatives demonstrate the chiral nature of biological transporters, a critical consideration for the design of imaging agents and targeted drug delivery systems.[4]

For researchers and drug developers, a systematic comparative analysis of isomers is not merely an academic exercise. It is an essential strategy for optimizing lead compounds, elucidating mechanisms of action, and ultimately designing more effective and selective therapeutics. The experimental frameworks provided in this guide offer a starting point for conducting such rigorous, self-validating studies in your own laboratory.

References

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. MDPI. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PubMed. Available at: [Link]

  • Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. PubMed Central. Available at: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]

  • Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. PubMed. Available at: [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. Available at: [Link]

  • Synthesis and Comparative Biological Evaluation of L- And D-isomers of 18F-labeled Fluoroalkyl Phenylalanine Derivatives as Tumor Imaging Agents. PubMed. Available at: [Link]

  • Amino acid. Wikipedia. Available at: [Link]

  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. MDPI. Available at: [Link]

  • Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus. PubMed Central. Available at: [Link]

  • LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed. Available at: [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. Available at: [Link]

  • Isomer differentiation via collision-induced dissociation: The case of protonated a-, β2- and β3-phenylalanines and their derivatives. The University of Melbourne. Available at: [Link]

  • Biphenylalanine. PubChem. Available at: [Link]

  • Amino Acid: Benefits & Food Sources. Cleveland Clinic. Available at: [Link]

  • Biochemical properties and crystal structure of a β-phenylalanine aminotransferase from Variovorax paradoxus. PubMed. Available at: [Link]

  • Biochemical Properties and Crystal Structure of a -Phenylalanine Aminotransferase from Variovorax paradoxus. ResearchGate. Available at: [Link]

  • KEGG PATHWAY Database. KEGG. Available at: [Link]

  • Cell-Surface-Retained Peptide Additives for the Cytosolic Delivery of Functional Proteins. ACS Publications. Available at: [Link]

Sources

Evaluating the biocompatibility of (R)-2-Amino-3-biphenyl-3-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biocompatibility Assessment of (R)-2-Amino-3-biphenyl-3-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-biphenyl-3-yl-propionic acid is a synthetic amino acid derivative with a unique structural motif featuring a biphenyl group. This structural feature suggests potential applications in medicinal chemistry, where biphenyl moieties are often incorporated to enhance biological activity and modulate pharmacokinetic properties. As with any novel compound intended for therapeutic development, a thorough evaluation of its biocompatibility is a critical prerequisite to ensure its safety and minimize potential adverse effects.

This guide provides a comprehensive framework for evaluating the biocompatibility of (R)-2-Amino-3-biphenyl-3-yl-propionic acid. In the absence of direct published data for this specific compound, this document outlines the standard, internationally recognized methodologies for biocompatibility testing and presents a hypothetical comparative analysis against a well-characterized, structurally related compound, L-Phenylalanine. This approach is designed to provide researchers and drug development professionals with a robust roadmap for assessing the safety profile of this and other novel chemical entities.

Pillar 1: The Imperative of Biocompatibility Evaluation

The biocompatibility of a pharmaceutical compound refers to its ability to perform its intended function without eliciting any undesirable local or systemic effects in the recipient. The assessment of biocompatibility is a cornerstone of drug development, guided by international standards such as those from the International Organization for Standardization (ISO) 10993 series.[1][2][3] A comprehensive biocompatibility evaluation typically begins with in vitro assays and progresses to in vivo studies for promising candidates.

The core principle is to identify potential cytotoxic (cell-killing), genotoxic (gene-damaging), and systemic toxic effects. For a novel amino acid derivative like (R)-2-Amino-3-biphenyl-3-yl-propionic acid, understanding its interaction with biological systems at the cellular and organismal level is paramount.

Pillar 2: A Methodical Approach to In Vitro Biocompatibility Screening

In vitro cytotoxicity assays are the first line of assessment for a new compound. They are rapid, cost-effective, and provide crucial preliminary data on the potential toxicity of a substance.[4] Two of the most widely used and accepted assays are the MTT and LDH assays.[5][6][7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 for non-cancerous cells, or a relevant cancer cell line like MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare a series of dilutions of (R)-2-Amino-3-biphenyl-3-yl-propionic acid and a comparator (e.g., L-Phenylalanine) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compounds for 24 to 48 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) is a key parameter for cytotoxicity.[5]

Experimental Protocol: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is another colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5][6]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, carefully collect a sample of the cell culture supernatant from each well.[5]

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture from a commercial kit.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Stop Reaction and Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.[5]

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).[5]

Hypothetical Comparative In Vitro Data

The following table presents a hypothetical comparison of the cytotoxic effects of (R)-2-Amino-3-biphenyl-3-yl-propionic acid and L-Phenylalanine on HEK293 (a non-cancerous human cell line) and MCF-7 (a human breast cancer cell line).

CompoundCell LineAssayIC₅₀ (µM)
(R)-2-Amino-3-biphenyl-3-yl-propionic acid HEK293MTT> 1000
MCF-7MTT750
HEK293LDH> 1000
MCF-7LDH820
L-Phenylalanine HEK293MTT> 2000
MCF-7MTT> 2000
HEK293LDH> 2000
MCF-7LDH> 2000

Interpretation of Hypothetical Data: In this hypothetical scenario, (R)-2-Amino-3-biphenyl-3-yl-propionic acid exhibits minimal cytotoxicity towards the non-cancerous HEK293 cell line, with an IC₅₀ value greater than 1000 µM in both MTT and LDH assays. This suggests a favorable preliminary safety profile. A moderate cytotoxic effect is observed against the MCF-7 cancer cell line, which might be of interest for oncology applications but requires further investigation. In contrast, L-Phenylalanine, a naturally occurring amino acid, shows no significant cytotoxicity in either cell line at the tested concentrations, as would be expected.

Pillar 3: Advancing to In Vivo Biocompatibility Assessment

Promising results from in vitro studies warrant progression to in vivo testing to evaluate the systemic effects of the compound in a whole organism.[8] These studies are essential for understanding the compound's overall toxicity profile, including its effects on major organs.

Experimental Protocol: Acute Systemic Toxicity Study in Rodents

An acute systemic toxicity study is designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.[8]

Step-by-Step Methodology:

  • Animal Model: Use a standard rodent model, such as Balb/c mice.[9]

  • Dosing: Administer (R)-2-Amino-3-biphenyl-3-yl-propionic acid via a relevant route (e.g., oral or intraperitoneal injection) at a range of doses. A control group should receive the vehicle only.[8][9]

  • Observation: Monitor the animals for a period of up to 14 days for any clinical signs of toxicity, such as changes in body weight, behavior, or physical appearance.[9][10]

  • Blood Analysis: At the end of the study, collect blood samples for hematology and clinical chemistry analysis to assess the function of major organs like the liver and kidneys.[9]

  • Histopathology: Perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related changes at the microscopic level.[11]

Hypothetical Comparative In Vivo Data

The following table summarizes hypothetical findings from an acute systemic toxicity study in mice.

Parameter(R)-2-Amino-3-biphenyl-3-yl-propionic acid (50 mg/kg)Vehicle Control
Clinical Observations No signs of toxicityNormal
Body Weight Change No significant changeNormal gain
Hematology Within normal limitsWithin normal limits
Clinical Chemistry (ALT, AST, Creatinine) Within normal limitsWithin normal limits
Histopathology No treatment-related findingsNo abnormalities

Interpretation of Hypothetical Data: The hypothetical results suggest that a single dose of 50 mg/kg of (R)-2-Amino-3-biphenyl-3-yl-propionic acid is well-tolerated in mice, with no observable signs of toxicity, and no adverse effects on blood parameters or organ histology. This would indicate a low acute toxicity profile at this dose.

Visualization of Experimental Workflows

In Vitro Cytotoxicity Testing Workflow

in_vitro_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start: Select Cell Lines seed Seed Cells in 96-well Plates start->seed prepare Prepare Compound Dilutions seed->prepare treat Treat Cells prepare->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh measure_mtt Measure Absorbance (570nm) mtt->measure_mtt measure_ldh Measure Absorbance (490nm) ldh->measure_ldh calculate_ic50 Calculate IC50 measure_mtt->calculate_ic50 measure_ldh->calculate_ic50

Caption: Workflow for in vitro cytotoxicity assessment.

In Vivo Acute Toxicity Study Workflow

in_vivo_workflow start Start: Select Animal Model dosing Administer Compound (Single Dose) start->dosing observation Clinical Observation (14 days) dosing->observation blood_collection Blood Collection observation->blood_collection necropsy Necropsy & Organ Collection blood_collection->necropsy analysis Hematology, Clinical Chemistry & Histopathology necropsy->analysis end End: Toxicity Profile analysis->end

Sources

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results with Computational Models of Biphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the robust cross-validation of experimental data with computational models for the non-canonical amino acid, biphenylalanine. By synergizing empirical measurements with theoretical calculations, researchers can build highly predictive models of peptide and protein behavior, accelerating discovery in fields ranging from drug development to materials science.

The Rationale: Why Biphenylalanine Demands a Validated Approach

Biphenylalanine (Bip) is a non-canonical amino acid of significant interest in peptide and protein engineering. Its rigid, bulky side chain can be used to enforce specific secondary structures, modulate protein-protein interactions, and serve as a fluorescent probe.[1][2] However, the rotational freedom around the C-C bond connecting the two phenyl rings introduces a critical conformational variable—the biphenyl dihedral angle. This flexibility, while functionally important, presents a significant challenge for computational modeling.[3][4]

An unvalidated computational model risks producing physically irrelevant conformations, leading to flawed predictions of biological activity or material properties. Therefore, a rigorous cross-validation workflow, where computational predictions are continuously benchmarked against experimental observables, is not just best practice; it is essential for scientific integrity and the successful application of these models.[5][6][7] This guide outlines the core experimental techniques and computational methods, framing them within an integrated, self-validating system.

The Experimental Foundation: Capturing the Physical Reality of Biphenylalanine

Experimental data provides the ground truth against which all computational models must be judged. The choice of technique is dictated by the desired information—be it a static, high-resolution snapshot or an ensemble average of conformations in a biologically relevant medium.

X-ray Crystallography: The High-Resolution Benchmark
  • Expertise & Causality: X-ray crystallography offers an unparalleled, atom-level view of a molecule's conformation in the solid state.[8] For biphenylalanine-containing peptides, this provides a "gold standard" measurement of bond lengths, bond angles, and, most critically, the biphenyl and backbone dihedral angles for a single, energetically favorable packed state.[3][9][10] This static structure is the most direct and unambiguous piece of data for validating the geometric accuracy of a computational force field.

  • Experimental Protocol: Peptide Crystallization and Structure Solution

    • Synthesis & Purification: Synthesize the biphenylalanine-containing peptide using solid-phase peptide synthesis (SPPS). Purify the peptide to >98% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Crystallization Screening: Employ vapor diffusion methods (hanging or sitting drop) to screen a wide range of crystallization conditions (e.g., different precipitants, pH values, and temperatures).

    • Crystal Harvesting & Cryo-protection: Carefully mount a suitable single crystal in a nylon loop and flash-cool it in liquid nitrogen, often after soaking in a cryoprotectant solution to prevent ice formation.

    • Data Collection: Expose the crystal to a monochromatic X-ray beam and collect diffraction patterns as the crystal is rotated.[8]

    • Structure Solution & Refinement: Process the diffraction data to determine unit cell dimensions and space group. Solve the phase problem using molecular replacement (if a homologous structure exists) or direct methods. Build and refine the atomic model against the electron density map to yield the final structure.[11]

NMR Spectroscopy: Probing Conformation in Solution
  • Expertise & Causality: While crystallography provides a static picture, molecules in solution exist as a dynamic ensemble of conformations. NMR spectroscopy is the premier technique for characterizing these solution-state structures.[12][13] For biphenylalanine, NMR can provide key distance and angular restraints that describe the average conformation and its flexibility, which is often more relevant to biological function.

  • Experimental Protocol: Deriving Structural Restraints via 2D NMR

    • Sample Preparation: Dissolve the lyophilized, isotopically labeled (¹³C, ¹⁵N) peptide in a suitable deuterated solvent (e.g., D₂O or a mixed organic/aqueous system) to a final concentration of 0.5-2.0 mM.

    • Data Acquisition: Acquire a suite of 2D NMR experiments on a high-field spectrometer (≥600 MHz), including:

      • ¹H-¹H TOCSY: To assign all proton resonances within a spin system.

      • ¹H-¹H NOESY: To identify through-space correlations. The intensity of a Nuclear Overhauser Effect (NOE) cross-peak is proportional to r⁻⁶, where r is the distance between two protons, providing distance restraints.

      • ¹H-¹⁵N HSQC: To correlate amide protons with their directly bonded nitrogen atoms, serving as a fingerprint of the peptide.

    • J-Coupling Measurement: Measure the ³J(HN,Hα) coupling constant, which provides information about the backbone dihedral angle φ via the Karplus equation.[14]

    • Data Processing & Analysis: Process the spectra using software like NMRPipe. Assign resonances and integrate NOESY cross-peaks to calculate distance restraints. Convert measured J-coupling values to dihedral angle restraints.

experimental_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy X1 Peptide Synthesis & Purification X2 Crystallization Screening X1->X2 X3 Data Collection (Diffraction) X2->X3 X4 Structure Solution & Refinement X3->X4 X_Out Static 3D Structure (Solid State) X4->X_Out N1 Peptide Synthesis & Isotope Labeling N2 2D NMR Data Acquisition N1->N2 N3 Data Processing & Assignment N2->N3 N4 Restraint Calculation (NOEs, J-Couplings) N3->N4 N_Out Ensemble Restraints (Solution State) N4->N_Out

Caption: Experimental workflows for obtaining structural data on biphenylalanine-containing peptides.

Fluorescence Spectroscopy: A Sensitive Reporter of Environment
  • Expertise & Causality: The biphenyl moiety is intrinsically fluorescent, making it a useful spectroscopic probe.[15] The fluorescence emission spectrum (wavelength and quantum yield) is highly sensitive to the local environment of the side chain.[16] When incorporated into a protein, changes in biphenylalanine fluorescence can signal conformational changes, binding events, or folding/unfolding transitions, providing a dynamic readout that complements the structural detail of NMR and crystallography.

  • Experimental Protocol: Monitoring Conformational Changes

    • Sample Preparation: Prepare a dilute solution (absorbance < 0.1 at excitation wavelength) of the biphenylalanine-containing protein in a suitable buffer.

    • Acquire Emission Spectrum: Excite the sample at a wavelength where biphenylalanine absorbs (e.g., ~250-280 nm) and record the emission spectrum.[15]

    • Induce Change: Introduce a ligand, change the temperature, or add a denaturant to the sample.

    • Record Subsequent Spectra: Re-acquire the emission spectrum under the new conditions.

    • Analysis: Analyze the spectra for changes in maximal emission wavelength (a shift indicates a change in the polarity of the environment) and intensity (quenching or enhancement can indicate changes in solvent exposure or interaction with other residues).

The Computational Framework: Modeling Biphenylalanine In Silico

Computational models allow us to explore the conformational landscape of biphenylalanine, calculate thermodynamic properties, and simulate its dynamics over time. The choice of method involves a trade-off between accuracy and computational cost.

Molecular Mechanics (MM) & Molecular Dynamics (MD)
  • Expertise & Causality: MM methods, particularly when used in MD simulations, are the workhorses for studying large biomolecular systems. They use a classical description of atoms and bonds, defined by a "force field," to calculate the potential energy of the system.[6] MD simulations solve Newton's equations of motion to track how the system evolves over time, providing a detailed movie of molecular motion. The accuracy of an MD simulation is fundamentally limited by the quality of the force field used.[17][18] Standard force fields (e.g., AMBER, CHARMM) may not have well-optimized parameters for non-canonical residues like biphenylalanine, necessitating careful validation.[19][20]

  • Methodology: Setting Up and Running an MD Simulation

    • System Preparation: Start with an initial 3D structure of the peptide (e.g., from X-ray crystallography or a built model).

    • Force Field Parameterization: Assign force field parameters to all atoms. For biphenylalanine, this may require using general parameters like GAFF or developing custom parameters (see Section 3.2).[19]

    • Solvation: Place the peptide in a periodic box of explicit water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.

    • Minimization: Perform energy minimization to relax any steric clashes in the initial structure.

    • Equilibration: Gradually heat the system to the target temperature and then run a simulation under constant pressure and temperature (NPT ensemble) to allow the system density to equilibrate.

    • Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the relevant conformational space.

    • Trajectory Analysis: Analyze the resulting trajectory to calculate average structural properties, dihedral angle distributions, and other observables for comparison with experimental data.

Quantum Mechanics (QM)
  • Expertise & Causality: QM methods provide a much more accurate, first-principles description of a molecule by explicitly solving the Schrödinger equation.[21][22] While too computationally expensive for large-scale MD simulations, QM is invaluable for two key purposes: (1) accurately calculating the rotational energy profile of the biphenyl dihedral angle in a small model system (e.g., Bip dipeptide), and (2) deriving accurate partial charges and bonded parameters to improve MM force fields.[23][24][25]

  • Methodology: Dihedral Scan and Parameter Derivation

    • Model System: Build a small model system, such as N-acetyl-biphenylalanine-N'-methylamide.

    • Conformational Scan: Perform a relaxed potential energy surface scan using a suitable QM method (e.g., Density Functional Theory with a functional like B3LYP and a 6-31G* basis set). This involves systematically rotating the biphenyl dihedral angle, optimizing the rest of the geometry at each step, and calculating the energy.

    • Parameter Fitting: Use the resulting QM energy profile as a benchmark. Fit the corresponding dihedral term in the MM force field to reproduce the QM-calculated energy barriers and minima. Use a method like RESP (Restrained Electrostatic Potential) to derive accurate partial atomic charges from the QM electron density.[26]

The Integrated Workflow: A Self-Validating Cycle

The power of this approach lies not in the individual methods, but in their integration into a continuous cycle of prediction and validation. Discrepancies between simulation and experiment are not failures, but opportunities to refine the computational model, leading to greater predictive power.

validation_workflow cluster_exp Experimental Data cluster_comp Computational Model Exp_Data NMR Restraints X-ray Structure Fluorescence Data Compare Compare & Analyze Experiment vs. Simulation Exp_Data->Compare Comp_Setup Build System Select Force Field (e.g., AMBER, GAFF) MD_Sim Molecular Dynamics Simulation Comp_Setup->MD_Sim Comp_Results Calculate Observables: - Average Dihedrals - NOE Distances - J-Couplings MD_Sim->Comp_Results Comp_Results->Compare Decision Model Accurate? Compare->Decision Refine Refine Model: - Adjust Force Field Params - Improve Sampling Decision->Refine No Validated_Model Validated Predictive Model Decision->Validated_Model Yes Refine->Comp_Setup Iterate

Caption: The iterative cross-validation workflow for computational models of biphenylalanine.

Quantitative Comparison of Observables

The core of the validation process is the direct, quantitative comparison of experimental and computational data. Summarize these comparisons in a clear, structured table.

ObservableExperimental MethodExperimental ValueComputational MethodComputational ValueAgreement/Discrepancy
Biphenyl Dihedral (χ₂)X-ray Crystallography28.0°[3]MD (AMBER ff14SB)45.2° ± 8.5°Disagreement; model prefers a more twisted ground state than observed in the crystal.[3]
Backbone Dihedral (φ)NMR (from ³J(HN,Hα))-145° to -156°[27]MD (AMBER ff14SB)-150.1° ± 12.1°Good agreement within experimental and simulation variance.
Hα-HN distance (i to i+1)NMR (NOE)2.2 - 2.8 ÅMD (AMBER ff14SB)2.5 ± 0.3 ÅGood agreement.
Biphenyl H-H distanceX-ray Crystallography1.92 Å[4]MD (AMBER ff14SB)2.3 ± 0.4 ÅDisagreement; indicates potential issues with van der Waals parameters in the force field.
Model Refinement: Closing the Loop

When discrepancies arise, a systematic approach to model refinement is necessary:

  • Check Experimental Averaging: Are the experimental data (especially from NMR) averaging over multiple distinct conformations that are not being adequately sampled in the simulation?[17]

  • Enhance Sampling: If sampling is an issue, employ enhanced sampling techniques (e.g., Replica Exchange MD) to overcome energy barriers and explore a wider range of the conformational landscape.

  • Refine Force Field Parameters: If the model consistently fails to reproduce high-quality data (like QM energy profiles or crystal structures), it is a strong indication that the force field parameters are inadequate. Use QM calculations to derive new, more accurate parameters for the biphenyl dihedral term and partial charges, as described in Section 3.2.[19]

By iterating through this cycle of simulation, comparison, and refinement, one can systematically improve the computational model until it accurately reproduces a wide range of experimental observables. This validated model can then be used with high confidence to predict the behavior of biphenylalanine in new, uncharacterized systems, providing invaluable insights for drug design and molecular engineering.

References

  • Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable.
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  • Zheng, X. et al. (2000). Unprecedented crystallization and X-ray crystal structure of racemic N(alpha)-(t-butyloxycarbonyl)-L-L-phenylalanine N-methoxy-N-methylamide. Chirality, 12(1), 2-6. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-3-biphenyl-3-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handle a diverse array of chemical compounds daily. Among these, novel amino acid derivatives like (R)-2-Amino-3-biphenyl-3-yl-propionic acid are pivotal in advancing therapeutic research. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-2-Amino-3-biphenyl-3-yl-propionic acid, grounded in established safety principles and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Characterization and Risk Assessment

Inferred Hazard Profile:

Hazard ClassPotential EffectsRecommended Precautions
Skin Corrosion/Irritation May cause skin irritation upon contact.Wear appropriate chemical-resistant gloves and a lab coat.[1]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety glasses or goggles.[1]
Acute Toxicity (Oral) May be harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.Handle in a well-ventilated area or a fume hood to avoid dust formation.[1][7]

This initial risk assessment informs the subsequent steps for safe handling and disposal, ensuring that all personnel are protected from potential exposure.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling (R)-2-Amino-3-biphenyl-3-yl-propionic acid for disposal, it is mandatory to utilize appropriate Personal Protective Equipment (PPE) and engineering controls.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or punctures before use.[8]

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[8]

  • Skin and Body Protection : A standard laboratory coat should be worn to prevent skin contact. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.[1]

  • Respiratory Protection : If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be required to prevent inhalation.[1]

  • Engineering Controls : All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] An accessible safety shower and eyewash station are also required.[1]

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[10] Incompatible chemicals must never be mixed, as this can lead to violent reactions, the release of toxic gases, or fires.[11]

(R)-2-Amino-3-biphenyl-3-yl-propionic acid waste should be segregated as follows:

  • Solid Waste : Collect solid (R)-2-Amino-3-biphenyl-3-yl-propionic acid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, properly labeled hazardous waste container.

  • Liquid Waste : If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The solvent will dictate the specific waste stream (e.g., flammable, halogenated). Do not mix aqueous solutions with organic solvent waste.

Waste Storage Requirements:

  • Container : Use a chemically compatible container with a secure, tight-fitting lid. For acidic compounds, avoid metal containers.[9][11] High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(R)-2-Amino-3-biphenyl-3-yl-propionic acid," and the approximate concentration and quantity.[12] All components of a mixture must be listed.[12] The date of waste generation must also be included.[12]

  • Storage Area : Store the waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[9][11] The SAA should be in a well-ventilated area and have secondary containment to capture any potential leaks.[9][13]

WasteDisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Storage & Disposal start Start: Identify Waste (R)-2-Amino-3-biphenyl-3-yl-propionic acid ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood is_solid Is the waste solid? fume_hood->is_solid solid_container Place in Solid Hazardous Waste Container is_solid->solid_container Yes is_liquid Is the waste liquid? is_solid->is_liquid No label_container Properly Label Container solid_container->label_container liquid_container Place in Liquid Hazardous Waste Container is_liquid->liquid_container Yes liquid_container->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa full_container Is Container Full? store_saa->full_container full_container->store_saa No request_pickup Request EHS Pickup full_container->request_pickup Yes end End: Waste Disposed request_pickup->end

Step-by-Step Disposal Protocol
  • Preparation :

    • Ensure all necessary PPE is worn correctly.

    • Conduct all waste handling within a certified chemical fume hood.

  • Waste Collection :

    • Solid Waste : Carefully transfer any solid (R)-2-Amino-3-biphenyl-3-yl-propionic acid and any contaminated disposable materials into the designated solid hazardous waste container. Avoid creating dust.

    • Liquid Waste : Using a funnel, carefully pour liquid waste containing (R)-2-Amino-3-biphenyl-3-yl-propionic acid into the appropriate liquid hazardous waste container. Do not fill the container to more than 90% of its capacity to allow for expansion.[9]

  • Container Management :

    • After adding waste, securely close the container lid.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the cloth as solid hazardous waste.

    • Ensure the hazardous waste label is complete and accurate.

  • Final Disposal :

    • Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area.

    • Once the container is full, or within one year of the initial waste generation date, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10][11] Never dispose of this chemical down the drain or in the regular trash.[12]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).

    • Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and your institution's EHS department immediately.

    • Prevent others from entering the spill area.

    • Only personnel trained in hazardous waste operations and emergency response (HAZWOPER) should attempt to clean up a large spill.[14][15][16]

Regulatory Compliance

The disposal of chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][12][17] Adherence to these regulations is not only a matter of safety but also a legal requirement. It is the responsibility of the waste generator to properly characterize and manage their hazardous waste.[4]

RegulatoryFramework cluster_federal Federal Agencies cluster_institutional Institutional & Local EPA EPA (Environmental Protection Agency) Regulates waste disposal (RCRA) EHS Environmental Health & Safety (EHS) Provides guidance and waste pickup EPA->EHS OSHA OSHA (Occupational Safety and Health Administration) Ensures worker safety (HazCom, HAZWOPER) OSHA->EHS Lab_Personnel Laboratory Personnel Responsible for proper segregation and labeling EHS->Lab_Personnel

By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of (R)-2-Amino-3-biphenyl-3-yl-propionic acid, thereby protecting themselves, their colleagues, and the environment.

References

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  • 14-2 Excretion & Deamination (Cambridge AS A Level Biology, 9700). (2024, May 17). YouTube.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.